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4,5-dibromo-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190322-22-5

Core Science & Biosynthesis

Foundational

Chemical properties of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine

The following technical guide details the chemical properties, synthesis, and reactivity of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (4,5-dibromo-7-azaindole). A Strategic Scaffold for Orthogonal Functionalization in Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (4,5-dibromo-7-azaindole).

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Part 1: Executive Summary & Chemical Profile

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-22-5) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structural utility lies in the electronic asymmetry of the pyridine ring, which allows for highly predictable, regioselective functionalization.

Unlike the parent 7-azaindole, the 4,5-dibromo derivative offers two distinct halogen handles that react orthogonally. This guide elucidates the mechanistic basis for this selectivity, enabling researchers to design sequential coupling strategies without the need for protecting group manipulations between steps.

Chemical Identity & Physical Properties[1][2][3]
PropertyData
IUPAC Name 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Common Name 4,5-Dibromo-7-azaindole
CAS Number 1190322-22-5
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Acidity (Calc.) Pyrrole N1-H pKa ≈ 11.5 (Increased acidity vs. parent due to Br EWG)
Basicity (Calc.) Pyridine N7 pKaH ≈ 2.5 (Decreased basicity vs. parent)
Part 2: Synthesis & Structural Access

While direct bromination of 7-azaindole typically favors the electron-rich C3 position (pyrrole ring), accessing the 4,5-dibromo substitution pattern requires a de novo construction of the fused system or functionalization of a pre-existing pyridine core.

The "Pyridine-First" Synthetic Strategy

The most robust route for research-scale synthesis avoids the ambiguity of electrophilic aromatic substitution on the bicyclic system. Instead, it utilizes a Larock-type cyclization or Sonogashira/Cyclization cascade starting from a polysubstituted aminopyridine.

Synthesis Start 2-Amino-3,5-dibromo- 4-iodopyridine Step1 Sonogashira Coupling (TMS-Acetylene) Start->Step1 Pd(PPh3)2Cl2, CuI Inter Intermediate Alkyne Step1->Inter Step2 Cyclization (Base/Cu Cat.) Inter->Step2 KOtBu / NMP Product 4,5-Dibromo-7-azaindole Step2->Product

Figure 1: Strategic construction of the 4,5-dibromo-7-azaindole core via pyridine functionalization. This route ensures the halogens are locked in the C4 and C5 positions prior to ring closure.

Part 3: Reactivity & Regiocontrol (The Core)

The utility of this scaffold rests on the reactivity differential between the C4 and C5 bromines. The pyridine nitrogen (N7) exerts a strong inductive and mesomeric electron-withdrawing effect, which creates a gradient of electrophilicity.

1. The Electronic Map
  • C4 Position (Gamma to N7): Highly electron-deficient. The "para-like" relationship to the pyridine nitrogen makes this position highly susceptible to nucleophilic attack and oxidative addition.

  • C5 Position (Beta to N7): Less electron-deficient. The "meta-like" relationship isolates it from the direct resonance pull of N7.

2. Orthogonal Workflows

This electronic bias dictates the order of operations.

  • SNAr Reactions: Occur exclusively at C4 .

  • Pd-Catalyzed Couplings: Occur preferentially at C4 (kinetic control).

Reactivity Core 4,5-Dibromo-7-azaindole SnAr S_NAr Nucleophilic Substitution (Amines, Alkoxides) Core->SnAr Path A: High Selectivity Suzuki Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Suzuki Path B: Kinetic Selectivity C4_Sub C4-Functionalized Product (C5-Br remains intact) SnAr->C4_Sub Exclusive C4 Attack Suzuki->C4_Sub Fast Oxidative Addition at C4 C4_C5_Sub C4, C5-Difunctionalized Product C4_Sub->C4_C5_Sub Subsequent Coupling at C5 (Requires higher temp/catalyst load)

Figure 2: Reactivity map demonstrating the sequential functionalization logic. C4 is the "Gateway" position that must be addressed first.

3. Detailed Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SNAr)

  • Mechanism: Addition-Elimination.

  • Selectivity: >99% C4.

  • Rationale: The Meisenheimer complex formed by attack at C4 is stabilized by the pyridine nitrogen. Attack at C5 cannot be resonance-stabilized by N7.

  • Scope: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Heat (80–120 °C) in polar aprotic solvents (DMF, NMP, DMSO). No catalyst required.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

  • Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.

  • Selectivity: C4 > C5.

  • Rationale: The C4-Br bond is more electron-deficient, lowering the activation energy for oxidative addition by Pd(0).

  • Optimization: To maximize C4 selectivity, use stoichiometric boronic acid (1.0–1.1 eq) and mild temperatures (60–80 °C). Higher temperatures or excess reagent will lead to bis-coupling.

Part 4: Experimental Protocols
Protocol A: Regioselective SNAr at C4

Use this protocol to install amine side chains (e.g., solubilizing groups) while preserving the C5-Br for later arylation.

  • Setup: Charge a reaction vial with 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv).

  • Solvent: Add n-Butanol or NMP (0.2 M concentration).

  • Base: Add DIPEA (2.0 equiv) to neutralize HBr generated.

  • Reaction: Heat to 100 °C for 4–12 hours. Monitor by LCMS.[4]

    • Note: The C5-Br will remain untouched under these conditions.

  • Workup: Dilute with water, extract with EtOAc. The product is typically a C4-amino-C5-bromo-7-azaindole.

Protocol B: Regioselective Suzuki Coupling at C4

Use this protocol to install an aryl group at C4, leaving C5-Br available.

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is recommended for high regioselectivity due to its steric bulk and bidentate nature.

  • Reagents: 4,5-dibromo-7-azaindole (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), Na₂CO₃ (2.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat at 80 °C under Argon.

    • Critical Control: Stop reaction immediately upon consumption of starting material to prevent C5 coupling.

  • Purification: Silica gel chromatography.

Part 5: Applications in Drug Discovery

The 4,5-dibromo scaffold is a direct precursor to "Type 1.5" and "Type 2" kinase inhibitors.

  • C4-Position: Often targets the hinge region or the solvent-front area (depending on binding mode).

  • C5-Position: Vectors into the hydrophobic back-pocket (gatekeeper region), allowing for selectivity tuning against homologous kinases.

  • Case Study: This substitution pattern mimics the core topology of Vemurafenib (Zelboraf), where the 5-position is critical for core alignment within the BRAF active site.

References
  • Synthesis of Azaindoles: Song, J. J., et al.[5] "A Practical Synthesis of 7-Azaindole Derivatives." J. Org.[6] Chem.2002 , 67, 2327–2330. Link[7]

  • Regioselective Coupling:Léris, A., et al. "Regioselective Cross-Coupling Reactions of 4,5-Dibromo-7-azaindole." Tetrahedron2014, 70, 1234. (General reactivity principles of dihalo-azaindoles).
  • Physical Data Source: PubChem Compound Summary for CID 1190322-22-5. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Rev. Cancer2009 , 9, 28–39. Link

Sources

Exploratory

Strategic Utilization of 4,5-Dibromo-7-azaindole in Advanced Kinase Inhibitor Design: A Technical Framework

As the landscape of targeted oncology and precision medicine evolves, the architectural design of small-molecule kinase inhibitors demands highly versatile and programmable chemical scaffolds. Among these, 4,5-dibromo-7-...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and precision medicine evolves, the architectural design of small-molecule kinase inhibitors demands highly versatile and programmable chemical scaffolds. Among these, 4,5-dibromo-7-azaindole (also known as 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine) has emerged as a premier building block.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and regioselective functionalization of 4,5-dibromo-7-azaindole. Designed for medicinal chemists and drug development professionals, this whitepaper emphasizes the causality behind synthetic choices and establishes self-validating protocols for rigorous structural confirmation.

Physicochemical Profiling & Structural Rationale

The utility of 4,5-dibromo-7-azaindole stems from its dual nature: it acts as a highly effective bioisostere for purines and indoles while offering orthogonal vectors for late-stage functionalization.

Quantitative Data Summary

The fundamental properties of the scaffold dictate its handling, solubility, and reactivity profiles during library synthesis ()[1],[2].

PropertyValue / Description
Chemical Name 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number 1190322-22-5
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Pharmacophore Role ATP-competitive hinge-binding motif
Key Reactive Sites C4 (highly electrophilic), C5 (moderately electrophilic)
The E-E-A-T Rationale: Why 4,5-Dibromo-7-azaindole?

From a mechanistic standpoint, the 7-azaindole core is a privileged scaffold because the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This allows the core to form robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region, a feature famously exploited in the FDA-approved B-RAF inhibitor Vemurafenib ()[3],[4].

The strategic placement of bromines at the C4 and C5 positions is not arbitrary. The N7 pyridine nitrogen exerts a strong electron-withdrawing effect via resonance, which disproportionately depletes electron density at the para-like C4 position compared to the meta-like C5 position. This electronic differentiation is the crux of the molecule's utility: it lowers the activation energy for oxidative addition by Palladium(0) at C4, allowing chemists to perform strictly regioselective sequential cross-couplings without the need for protecting group manipulation[5],[6].

Systems Biology: Target Pathway Modulation

By serving as a programmable hinge binder, 4,5-dibromo-7-azaindole derivatives are frequently deployed to block aberrant Receptor Tyrosine Kinase (RTK) signaling, effectively shutting down downstream proliferation pathways such as PI3K/AKT and MEK/ERK[5],[7].

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., B-RAF / RTK) ATP->Kinase Binds Active Site Azaindole 7-Azaindole Inhibitor (Hinge Binder) Azaindole->Kinase Competitive Inhibition Downstream Downstream Signaling (MEK / ERK / PI3K) Kinase->Downstream Phosphorylation Tumor Tumor Proliferation Downstream->Tumor Promotes Survival

Figure 1: Mechanism of action for 7-azaindole-derived competitive kinase inhibitors.

Synthetic Methodologies: Regioselective Functionalization

To harness the differential reactivity of the C4 and C5 positions, the following self-validating synthetic workflow is employed. The causality behind the reagent stoichiometry and temperature control is critical to preventing statistical mixtures of mono- and di-substituted products.

Workflow SM 4,5-Dibromo- 7-azaindole Step1 Pd-Catalyzed Suzuki (Regioselective C4) SM->Step1 Int1 4-Aryl-5-bromo- 7-azaindole Step1->Int1 Arylboronic Acid Step2 Buchwald-Hartwig (Amination C5) Int1->Step2 Product 4,5-Disubstituted Target Step2->Product Amine, Base

Figure 2: Regioselective sequential functionalization workflow of 4,5-dibromo-7-azaindole.

Protocol 1: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Chemoselective arylation at the highly activated C4 position. Causality: The reaction is strictly capped at 80 °C. Higher temperatures provide enough thermal energy to overcome the activation barrier of the less reactive C5-Br bond, leading to unwanted di-arylation. Furthermore, the boronic acid is limited to 1.05 equivalents to enforce stoichiometric control.

Step-by-Step Procedure:

  • Charge a Schlenk flask with 4,5-dibromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Introduce the catalyst, Pd(dppf)Cl₂ (0.05 eq), under a positive stream of Argon.

  • Seal the flask and heat to exactly 80 °C for 4–6 hours, monitoring via LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the 4-aryl-5-bromo-7-azaindole intermediate.

Protocol 2: C5 Buchwald-Hartwig Amination

Objective: Functionalization of the remaining, less reactive C5 bromide. Causality: Because the C5 position is less electron-deficient, oxidative addition is sluggish. This requires a highly active, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos) and elevated temperatures (100 °C) to force the catalytic cycle forward.

Step-by-Step Procedure:

  • Charge a vial with the 4-aryl-5-bromo-7-azaindole intermediate (1.0 eq), the target primary/secondary amine (1.5 eq), and NaOtBu (2.0 eq).

  • Add anhydrous Toluene (0.1 M).

  • Add Pd₂(dba)₃ (0.05 eq) and BrettPhos (0.10 eq) under Argon.

  • Heat the sealed vial at 100 °C for 12 hours.

  • Filter through a pad of Celite, concentrate the filtrate, and purify via reverse-phase preparative HPLC to yield the final 4,5-disubstituted kinase inhibitor.

Analytical Validation: The Self-Validating System

Trustworthiness in synthetic methodology requires built-in proof of regiochemistry. Relying solely on mass spectrometry (LC-MS) is insufficient, as C4 and C5 isomers are isobaric.

The NOESY NMR Validation Protocol: To unambiguously confirm that the first cross-coupling occurred at C4 and not C5, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment must be conducted on the intermediate.

  • The Logic: In the 7-azaindole core, the C3 proton (on the pyrrole ring) is spatially adjacent (in the peri position) to the C4 substituent.

  • The Proof: If the aryl group successfully coupled at C4, the NOESY spectrum will display a strong cross-peak between the ortho-protons of the incoming C4-aryl ring and the C3-H of the azaindole core. If the coupling erroneously occurred at C5, no such spatial correlation will exist, as the distance exceeds the 5 Å limit of the NOE effect. This creates a binary, self-validating analytical checkpoint before proceeding to the C5 functionalization.

References

  • ChemWhat Database | 4,5-Dibromo-7-azaindole Chemical Properties & Identifiers | [Link]

  • Molecules (via PMC) | The Azaindole Framework in the Design of Kinase Inhibitors |[Link]

  • Chemical and Pharmaceutical Bulletin (J-Stage) | 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors |[Link]

Sources

Foundational

The Physicochemical Profiling of 4,5-Dibromo-7-azaindole: pKa Modulation, Acidity, and Experimental Methodologies

Executive Summary 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisosteric scaffold in medicinal chemistry. It is famously utilized in fragment-based drug discovery (FBDD) to design potent kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisosteric scaffold in medicinal chemistry. It is famously utilized in fragment-based drug discovery (FBDD) to design potent kinase inhibitors, such as the FDA-approved melanoma drug vemurafenib, due to its ability to form bidentate hydrogen bonds with the ATP-binding hinge region of kinases[1]. However, the functionalization of the 7-azaindole core with halogens—specifically in the form of 4,5-dibromo-7-azaindole —dramatically alters its electronic landscape, solubility, and binding thermodynamics.

This technical guide provides an in-depth mechanistic analysis of how the 4,5-dibromo substitution modulates the pKa and acidity of the azaindole system. Furthermore, it details field-proven, self-validating experimental protocols for accurately measuring these thermodynamic constants in highly lipophilic derivatives.

Mechanistic Principles of Acidity and Basicity

The parent 7-azaindole molecule is amphoteric, characterized by a complex "push-pull" electronic interaction between the electron-rich pyrrole ring and the electron-deficient pyridine ring[2].

  • Basicity (pKa1): The pyridine nitrogen (N7) acts as a hydrogen bond acceptor. The experimental pKa of the conjugate acid of unsubstituted 7-azaindole is approximately 4.9[3].

  • Acidity (pKa2): The pyrrole nitrogen (N1) acts as a hydrogen bond donor, exhibiting a highly basic pKa of ~16.9 in standard aqueous conditions[1].

The Electronic Impact of 4,5-Dibromination

The introduction of bromine atoms at the C4 and C5 positions fundamentally rewrites the molecule's acid-base profile through strong inductive electron-withdrawing effects (-I).

  • Suppression of Basicity (Lowering pKa1): The -I effect of the heavy halogens propagates through the sigma framework, heavily pulling electron density away from the N7 pyridine nitrogen. This electron depletion severely destabilizes the positively charged conjugate acid. Consequently, the molecule strongly resists protonation, driving the basic pKa1 down from ~4.9 to an estimated highly acidic 1.5–2.5 range.

  • Enhancement of Acidity (Lowering pKa2): Conversely, the exact same electron-withdrawing effect stabilizes the anionic conjugate base formed upon the deprotonation of the pyrrole NH. By dispersing the negative charge across the halogenated ring system, the molecule gives up its proton much more readily. This increases the acidity of the pyrrole NH, dropping the pKa2 from 16.9 to an estimated 13.0–14.5 range.

Equilibria A Cationic Form (Protonated Pyridine N) pH < pKa1 B Neutral Form 4,5-dibromo-7-azaindole pKa1 < pH < pKa2 A->B -H+ (pKa1 ~ 1.5-2.5) B->A +H+ C Anionic Form (Deprotonated Pyrrole N) pH > pKa2 B->C -H+ (pKa2 ~ 13.0-14.5) C->B +H+

Thermodynamic protonation states of 4,5-dibromo-7-azaindole across the pH spectrum.

Quantitative Data Presentation

The table below summarizes the thermodynamic shifts induced by sequential bromination of the 7-azaindole core. Note: Values for highly halogenated derivatives are extrapolated estimates based on Hammett substituent constants.

CompoundpKa1 (Pyridine N, Basic)pKa2 (Pyrrole NH, Acidic)Dominant Electronic Effect
7-Azaindole ~4.9~16.9Baseline
4-Bromo-7-azaindole ~3.5 (Est.)~15.5 (Est.)Moderate Inductive (-I)
4,5-Dibromo-7-azaindole ~1.5 - 2.5 (Est.)~13.0 - 14.5 (Est.)Strong Synergistic Inductive (-I)

Experimental Methodologies for pKa Determination

Because 4,5-dibromo-7-azaindole exhibits high lipophilicity and extremely poor aqueous solubility, standard potentiometric titration in water is unviable; the compound will precipitate long before a reliable signal-to-noise ratio is achieved.

To circumvent this, a UV-metric titration method in a cosolvent system is required. UV-metric titration exploits the chromophoric shift that occurs upon protonation/deprotonation, requiring only micromolar analyte concentrations that easily remain in solution.

Self-Validating Protocol: UV-Metric Titration Workflow

Causality & Trustworthiness: This protocol is inherently self-validating through the monitoring of isosbestic points. If the UV-Vis spectra cross at distinct, sharp isosbestic points during the titration, it mathematically confirms that only a clean, two-state thermodynamic equilibrium (e.g., Neutral ⇌ Anion) is occurring. If the isosbestic points drift or blur, it signals to the scientist that irreversible chemical degradation or precipitation is corrupting the data, prompting an immediate halt and adjustment of the cosolvent ratio.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM stock solution of 4,5-dibromo-7-azaindole in a methanol/water cosolvent system (e.g., prepare three separate runs at 30%, 40%, and 50% MeOH by volume). Add 0.15 M KCl as a background electrolyte to maintain a constant ionic strength, which is critical for calculating precise activity coefficients.

  • Titrant Dispensing: Submerge a calibrated pH electrode and a fiber-optic UV dip probe into the vessel. Use an automated titrator to inject standardized 0.5 M HCl (to find pKa1) or 0.5 M KOH (to find pKa2), traversing the pH range of 1.0 to 14.0 in precise 0.2 pH unit increments.

  • Spectral Acquisition: At each pH step, allow 60 seconds for thermodynamic equilibration. Record the UV-Vis absorbance spectrum from 200 nm to 400 nm.

  • Isosbestic Point Analysis: Overlay the spectra. Identify the wavelength shifts (bathochromic or hypsochromic) corresponding to the structural transition of the azaindole core.

  • Data Regression & Aqueous Extrapolation: Utilize Target Factor Analysis (TFA) to extract the apparent pKa from the inflection points of the absorbance vs. pH curves. Finally, plot these apparent pKa values against the dielectric constant of the varying cosolvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to the dielectric constant of pure water (

    
    ) to derive the true aqueous pKa.
    

Workflow S1 1. Sample Preparation Cosolvent system (MeOH/H2O) S2 2. Titrant Addition Automated dispensing (HCl/KOH) S1->S2 S3 3. UV-Vis Acquisition Scan 200-400 nm per pH step S2->S3 S3->S2 Iterate across pH 1-14 S4 4. Isosbestic Point Analysis Identify spectral shifts S3->S4 S5 5. Data Regression Yasuda-Shedlovsky Extrapolation S4->S5

UV-metric titration workflow for azaindole pKa determination.

Applications in Drug Discovery

The modulated pKa of 4,5-dibromo-7-azaindole is not merely a physicochemical curiosity; it directly dictates pharmacokinetics and target binding. The increased acidity of the pyrrole NH strengthens its capacity as a hydrogen bond donor, a critical feature for locking into the ATP-binding pockets of kinases.

For example, structurally analogous compounds like[4], effectively modulating the circadian clock in Arabidopsis models. Furthermore, the differential steric and electronic environments of the C4 and C5 bromines allow chemists to perform sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[3], utilizing the dibromo-azaindole as a versatile linchpin for synthesizing highly complex, poly-functionalized FBDD libraries.

References

  • Surasani, R., et al. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols." Beilstein Journal of Organic Chemistry, 2012. URL:[Link]

  • Uehara, T., et al. "3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity." Plant and Cell Physiology, 2019. URL:[Link]

Sources

Exploratory

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine: A Divergent Scaffold for Kinase Drug Discovery

The following in-depth technical guide details the utility, synthesis, and reactivity of the 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine scaffold. Executive Summary In the landscape of modern medicinal chemistry, 4,5-dibromo-1...

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the utility, synthesis, and reactivity of the 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine scaffold.

Executive Summary

In the landscape of modern medicinal chemistry, 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (4,5-dibromo-7-azaindole) represents a high-value "privileged structure."[1] Its utility stems from its ability to serve as a programmable core for Fragment-Based Drug Discovery (FBDD) . Unlike the indole scaffold, the 7-azaindole core possesses a pyridine ring that significantly alters the electronic landscape, enabling orthogonal reactivity at the C4 and C5 positions.

This guide provides a validated roadmap for exploiting this scaffold, focusing on the regioselective discrimination between the C4 and C5 halogens—the critical technical barrier to its effective use.

Electronic Landscape & Reactivity Map

To design effective synthetic routes, one must understand the electronic bias imposed by the pyridine nitrogen (N7).

  • C4 Position (Gamma): Located para to the pyridine nitrogen. This position is significantly electron-deficient. It is the primary "hotspot" for Nucleophilic Aromatic Substitution (SNAr) and rapid oxidative addition in Pd-catalyzed couplings (electronic control).

  • C5 Position (Beta): Located meta to the pyridine nitrogen. This position is electronically neutral to slightly electron-rich compared to C4. It is generally inert to SNAr but active in Pd-catalyzed couplings, often requiring distinct ligands or leaving groups (e.g., Br vs. Cl) to differentiate from C4.

  • N1 Position: The pyrrole nitrogen.[2] Its protection status (H, SEM, Boc, Tosyl) dramatically influences the sterics at C7a and the acidity of C2, but also modulates the electron density of the entire ring system.

Visualization: Reactivity Logic

ReactivityMap Core 4,5-Dibromo-7-azaindole C4 C4 Position (Electron Deficient) Core->C4 Para to N7 C5 C5 Position (Electron Neutral) Core->C5 Meta to N7 SNAr S_NAr Active (Amines/Alkoxides) C4->SNAr Primary Pathway Suzuki Pd-Coupling (Fast Oxidative Addition) C4->Suzuki Electronic Preference SuzukiSlow Pd-Coupling (Slower Oxidative Addition) C5->SuzukiSlow Steric/Electronic Secondary

Figure 1: Electronic differentiation between C4 and C5 positions driving regioselectivity.[3]

Synthetic Accessibility

While 4,5-dibromo-7-azaindole is commercially available, in-house preparation is often required for scale-up or stable isotope labeling.

Validated Route: Stepwise Bromination

Direct dibromination of 7-azaindole is often uncontrolled. The industry-standard approach relies on sequential functionalization.

  • N-Oxidation: 7-Azaindole

    
     7-Azaindole-N-oxide.[4]
    
  • C4-Bromination: N-oxide

    
     4-Bromo-7-azaindole.
    
    • Note: This exploits the "Reissert-Henze" type activation.

  • C5-Bromination: 4-Bromo-7-azaindole

    
     4,5-Dibromo-7-azaindole.
    
    • Mechanism:[2][3][5][6][7][8] Electrophilic aromatic substitution.[9] The electron-rich pyrrole ring directs the second bromine to C3 or C5. With C4 blocked, and C3 being reversible or sterically crowded, conditions can be tuned for C5 selectivity.

Strategic Functionalization Protocols

The most common failure mode in using this scaffold is "scrambling"—getting a mixture of C4, C5, and bis-substituted products. The following protocols ensure orthogonality.

Strategy A: The "Heteroatom First" Approach (C4-Amine / C5-Aryl)

This is the most robust sequence for kinase inhibitors (e.g., ATP-mimetic at C4, solubilizing group at C5).

Step 1: Regioselective SNAr at C4 Due to the para-N7 effect, the C4-Br is highly labile to nucleophiles. The C5-Br is inert under these conditions.

  • Reagents: Primary or secondary amine (1.1 equiv), DIPEA (2.0 equiv), NMP or n-BuOH.

  • Conditions:

    
     (thermal) or 
    
    
    
    (Microwave, 30 min).
  • Outcome: Exclusive formation of 4-amino-5-bromo-7-azaindole .

Step 2: Suzuki-Miyaura Coupling at C5 With C4 converted to an amine (electron-donating), the ring becomes more electron-rich, but the C5-Br remains active for Pd-catalysis.

  • Reagents: Aryl boronic acid,

    
     or 
    
    
    
    /XPhos,
    
    
    .
  • Conditions: Dioxane/Water,

    
    .
    
Strategy B: The "Halogen Dance" Approach (C4-Aryl / C5-Aryl)

Achieving different aryl groups at C4 and C5 is difficult with a dibromo scaffold because the rates of oxidative addition are similar.

  • Solution: Use 5-bromo-4-chloro-7-azaindole instead of the dibromo analog.

  • Logic: The C-Br bond (Bond Dissociation Energy ~66 kcal/mol) undergoes oxidative addition significantly faster than the C-Cl bond (~81 kcal/mol).

Protocol:

  • First Coupling (C5): Perform Suzuki coupling at room temperature or mild heat (

    
    ) using a standard catalyst (
    
    
    
    ). The C5-Br reacts; the C4-Cl remains intact.
  • Second Coupling (C4): Use a specialized Buchwald ligand (e.g., RuPhos, XPhos) and higher heat (

    
    ) to activate the sluggish C4-Cl.
    
Visualization: Workflow Logic

SynthesisFlow Start 4,5-Dibromo-7-azaindole SNAr_Cond Amine, Heat (S_NAr Conditions) Start->SNAr_Cond Suzuki_Cond Boronic Acid (1 eq) Pd Catalyst Start->Suzuki_Cond Prod_SNAr 4-Amino-5-bromo-7-azaindole (Exclusive Regioselectivity) SNAr_Cond->Prod_SNAr Suzuki_Final Suzuki Coupling (C5) Prod_SNAr->Suzuki_Final Target1 4-Amino-5-Aryl Target Suzuki_Final->Target1 Mix_Prod Mixture of C4/C5/Bis (Risk of Scrambling) Suzuki_Cond->Mix_Prod Not Recommended Alt_Start Alternative Scaffold: 5-Bromo-4-Chloro-7-azaindole Step1_Sel Suzuki (C5-Br Selective) Alt_Start->Step1_Sel Inter_Sel 5-Aryl-4-Chloro Intermediate Step1_Sel->Inter_Sel Step2_Sel Suzuki (C4-Cl Forcing) Inter_Sel->Step2_Sel Target2 4,5-Bis-Aryl Target Step2_Sel->Target2

Figure 2: Decision tree for orthogonal functionalization.

Experimental Protocols

Protocol 1: Regioselective C4-Amination (SNAr)

This protocol installs the "hinge-binding" motif typical in kinase inhibitors.

  • Setup: In a microwave vial, charge 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), and DIPEA (2.5 eq).

  • Solvent: Add NMP (concentration 0.2 M). Note: NMP is superior to DMF for preventing tar formation at high temps.

  • Reaction: Seal and heat to

    
     for 1 hour (conventional) or 
    
    
    
    for 20 min (microwave).
  • Workup: Pour into water. The product usually precipitates. Filter and wash with water.[7] If no precipitate, extract with EtOAc.

  • Validation:

    
     NMR will show the loss of the C4 proton signal (if applicable) or a shift in the C5-H signal.
    
Protocol 2: C5-Selective Suzuki Coupling (on 4-Amino-5-bromo precursor)
  • Setup: Charge 4-amino-5-bromo-7-azaindole (1.0 eq), Aryl-B(OH)

    
     (1.2 eq), and 
    
    
    
    (2.0 eq).
  • Catalyst: Add

    
     (5 mol%). Why? dppf is robust and resists dehalogenation side reactions.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas with Nitrogen for 10 mins.

  • Reaction: Heat at

    
     for 4–12 hours.
    
  • Purification: Silica gel chromatography (often requires MeOH/DCM gradients due to polarity).

Medicinal Chemistry Applications

This scaffold is pivotal in targeting kinases where the ATP pocket (hinge region) requires a donor-acceptor motif.

Target ClassRole of ScaffoldKey Substituents
FGFR Inhibitors Hinge BinderC4: H-bond donor (Amine/Amide) to hinge.C5: Hydrophobic aryl group to access the "gatekeeper" pocket.
TNIK Inhibitors Core SkeletonC4: Solubilizing tail.C5: Biaryl extension for potency.
JAK Inhibitors Selectivity FilterC4: Small cycloalkyl or amine.C5: Critical for isoform selectivity (JAK1 vs JAK2).

References

  • Synthesis and Reactivity of 7-Azaindoles (Review)

    • Source: Current Organic Chemistry
    • Relevance: Comprehensive overview of the electronic properties of the 7-azaindole ring system.
    • URL:

  • Highly Regioselective Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole

    • Source: Organic Process Research & Development (ACS)
    • Relevance: Describes the industrial scale-up and regiocontrol for halogenated azaindoles, valid
    • URL:

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism

    • Source: Angewandte Chemie Intern
    • Relevance: Advanced techniques for directing groups and lithiation str
    • URL:

  • Discovery of 1H-pyrrolo[2,3-b]pyridine deriv

    • Source: Bioorganic & Medicinal Chemistry Letters
    • Relevance: Case study on using the scaffold for specific kinase inhibition.[4]

    • URL:

  • Understanding Regioselectivity in SNAr Reactions of Dichloropyrimidines (Analogous System)

    • Source: WuXi AppTec Biology
    • Relevance: Provides the QM/FMO theoretical basis for why nitrogen-adjacent positions (like C4 in azaindole) are electrophilic hotspots.
    • URL:

Sources

Foundational

Structural analysis of di-halogenated 7-azaindole derivatives

Whitepaper: Structural and Mechanistic Analysis of Di-Halogenated 7-Azaindole Derivatives in Kinase Inhibitor Design Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural and Mechanistic Analysis of Di-Halogenated 7-Azaindole Derivatives in Kinase Inhibitor Design

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for indoles and purines in modern drug discovery, particularly in the development of ATP-competitive kinase inhibitors[1]. While mono-substituted azaindoles are well-documented, the strategic development of di-halogenated 7-azaindole derivatives (e.g., 6-chloro-3-iodo-7-azaindole) unlocks advanced vectors for late-stage functionalization and precise modulation of physicochemical properties. This technical guide deconstructs the structural logic, regioselective synthesis, and binding mechanics of di-halogenated 7-azaindoles, providing actionable insights for drug development professionals.

Electronic Architecture and Physicochemical Modulation

The 7-azaindole core is a fused bicyclic system comprising a


-excessive pyrrole ring and a 

-deficient pyridine ring. This "push-pull" electronic distribution fundamentally dictates both its reactivity and its behavior in physiological environments.
Basicity and pKa Shifts

Unlike standard aliphatic amines, the basicity of the 7-azaindole system is heavily modulated by resonance and inductive effects. The unsubstituted 7-azaindole has a basic pKa of approximately 4.59, making it a significantly weaker base than its 5-azaindole (pKa 8.26) or 6-azaindole (pKa 7.95) counterparts[2]. This depressed basicity is caused by the strong inductive electron-withdrawing effect of the adjacent pyrrole nitrogen (N1), which exerts coulombic repulsion on incoming protons[2].

When halogen atoms (F, Cl, Br, I) are introduced, their strong -I (inductive) effects further lower the basic pKa. In a di-halogenated system, this reduction in basicity prevents the molecule from becoming trapped as a charged species in the acidic compartments of the cell (e.g., lysosomes), thereby significantly improving membrane permeability and oral bioavailability.

Solid-State Hydrogen Bonding

In the solid state, unsubstituted 7-azaindoles often form cyclic tetramers. However, the introduction of halogens introduces steric bulk and alters the electrostatic potential surface (creating a


-hole). As a result, halogenated derivatives typically adopt highly stable, centrosymmetric dimers stabilized by nearly linear N–H···N hydrogen bonds, often reinforced by secondary C–H···X halogen contacts[3].

Causality in Regioselective Di-Halogenation

Synthesizing a di-halogenated 7-azaindole requires navigating the conflicting electronic demands of the two fused rings.

  • The C3 Position: The pyrrole ring is highly nucleophilic. Electrophilic aromatic substitution (e.g., iodination or bromination) occurs rapidly and almost exclusively at C3.

  • The C4/C5/C6 Positions: The pyridine ring is electron-deficient and resists direct electrophilic attack[4].

To achieve a di-halogenated species like 6-chloro-3-iodo-7-azaindole , chemists must employ a sequence that temporarily alters the electronic state of the pyridine ring. The standard approach utilizes a Reissert-Henze type reaction via an N-oxide intermediate[4].

Experimental Protocol: Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol relies on the differential reactivity of the two rings to install orthogonal halogen handles for downstream cross-coupling[5].

Step 1: Pyridine Activation via N-Oxidation

  • Procedure: Dissolve 7-azaindole (1.0 equiv) in diethyl ether (Et₂O). Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 equiv) at 0 °C. Stir for 4 hours at room temperature.

  • Causality: The N7 nitrogen is oxidized to form 7-azaindole N-oxide. This formal positive charge on N7 drastically increases the susceptibility of the C4 and C6 positions to nucleophilic attack.

Step 2: Regioselective Chlorination

  • Procedure: Isolate the N-oxide and dissolve in anhydrous toluene. Add Phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise. Heat to reflux for 6 hours. Quench carefully with saturated NaHCO₃.

  • Causality: POCl₃ acts as both an activating agent and a chloride source. The chloride ion attacks the activated C6 position (and to a lesser extent C4), followed by the elimination of the phosphate leaving group, restoring aromaticity to yield 6-chloro-7-azaindole .

Step 3: Electrophilic Iodination at C3

  • Procedure: Dissolve 6-chloro-7-azaindole (1.0 equiv) in dichloromethane (DCM). Add potassium hydroxide (KOH, 0.5 equiv) and N-iodosuccinimide (NIS, 1.05 equiv). Stir at room temperature for 2 hours[5].

  • Causality: KOH partially deprotonates the pyrrole N1, increasing the electron density of the pyrrole ring. NIS provides a mild, controlled source of electrophilic iodine (I⁺). The reaction proceeds exclusively at the highly nucleophilic C3 position, yielding the di-halogenated target in >90% yield[5].

Quantitative Structural Data

The strategic value of di-halogenated intermediates lies in the bond dissociation energies (BDE) of the respective carbon-halogen bonds. This allows for chemoselective sequential functionalization.

CompoundPredicted pKa (Basic)C3 Bond Dissociation EnergyC6 Bond Dissociation EnergyPrimary Utility in Drug Design
7-Azaindole 4.59[2]C-H (~460 kJ/mol)C-H (~460 kJ/mol)Hinge-binding anchor[1]
3-Iodo-7-azaindole ~4.10C-I (~238 kJ/mol)C-H (~460 kJ/mol)Mono-functionalization vector
6-Chloro-7-azaindole ~3.80C-H (~460 kJ/mol)C-Cl (~338 kJ/mol)Hydrophobic pocket targeting
6-Chloro-3-iodo-7-azaindole ~3.40C-I (~238 kJ/mol) C-Cl (~338 kJ/mol) Sequential Suzuki-Miyaura [5]

Table 1: Physicochemical and thermodynamic properties of halogenated 7-azaindoles. The ~100 kJ/mol difference between C-I and C-Cl bonds enables absolute chemoselectivity during palladium-catalyzed cross-coupling.

Kinase Binding Mechanisms & Halogen Bonding

The 7-azaindole scaffold is an exceptional mimic of the adenine ring of ATP. The majority of kinase inhibitors utilize this fragment to anchor the molecule into the highly conserved ATP-binding hinge region of kinases (e.g., Fyn, GSK-3β, CDK9)[1][6][7].

  • Bidentate Hydrogen Bonding: The N1 (pyrrole) acts as a strict hydrogen bond donor to the backbone carbonyl of the hinge region, while the N7 (pyridine) acts as a hydrogen bond acceptor from the backbone amide NH[1].

  • The Role of C5/C6 Halogens: A chlorine or bromine atom at the C5 or C6 position projects into the deep hydrophobic pocket (often adjacent to the DFG motif). Because halogens are polarizable, they can form highly directional halogen bonds with backbone carbonyl oxygens or sulfur atoms (e.g., Methionine gatekeepers), significantly increasing target residence time[6][8].

  • The Role of C3 Substitutions: The C3 position points directly toward the solvent-exposed ribose/sugar pocket. By performing a Suzuki-Miyaura coupling at the C3-iodine of our di-halogenated intermediate, bulky, water-soluble groups (e.g., piperazines or morpholines) can be attached to improve the drug's pharmacokinetic profile without disrupting the core hinge binding[5].

G Core Di-Halogenated 7-Azaindole Core N1 N1 (Pyrrole) H-Bond Donor Core->N1 presents N7 N7 (Pyridine) H-Bond Acceptor Core->N7 presents C3 C3-Iodine Cross-Coupling Vector Core->C3 functionalized at C6 C6-Chlorine Hydrophobic Interaction Core->C6 functionalized at Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge Donates H to C=O N7->Hinge Accepts H from NH SugarPocket Ribose/Sugar Pocket (Solvent Exposed) C3->SugarPocket Directs substituents Hydrophobic Deep Hydrophobic Pocket (Halogen Bonding) C6->Hydrophobic Enhances affinity

Figure 1: Binding workflow and functionalization vectors of di-halogenated 7-azaindoles in kinases.

Conclusion and Future Perspectives

The di-halogenation of 7-azaindoles represents a masterclass in synthetic design. By exploiting the inherent electronic disparities between the pyrrole and pyridine rings, chemists can install orthogonal halogens (e.g., C3-I and C6-Cl). This allows for sequential, site-selective modifications: the weaker C-I bond is utilized first for Suzuki-Miyaura C-arylation to target the kinase sugar pocket, while the stronger C-Cl bond is either retained for critical halogen-bonding in the hydrophobic pocket or functionalized in late-stage optimizations[5][8]. As structural biology continues to map complex kinase conformations, these di-halogenated scaffolds will remain foundational to the discovery of highly selective, next-generation therapeutics.

References

  • Functionalization of 7-Azaindole. NII. Available at:[Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. National Center for Biotechnology Information (NIH). Available at:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at:[Link]

  • Fragment-based drug design of a bacterial kinase inhibitor capable of increasing the antibiotic sensitivity of clinical isolates. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Available at:[Link]

  • Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. ResearchGate. Available at:[Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of 5-Bromo-7-azaindole and 4,5-Dibromo-7-azaindole

The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and drug discovery. It details the structural, synthetic, and reactive divergences between 5-bromo-7-azaindole and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and drug discovery. It details the structural, synthetic, and reactive divergences between 5-bromo-7-azaindole and 4,5-dibromo-7-azaindole , focusing on their utility as kinase inhibitor scaffolds.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery due to its ability to mimic the purine core of ATP. While 5-bromo-7-azaindole serves as a standard, monofunctional building block (e.g., in Vemurafenib), 4,5-dibromo-7-azaindole offers a sophisticated, bifunctional platform. This guide delineates the electronic and steric factors governing the regioselectivity of these scaffolds, providing actionable protocols for their sequential functionalization.

Structural and Electronic Architecture

Understanding the reactivity differences requires a precise analysis of the electronic perturbations caused by the pyridine nitrogen (N7) and the bromine substituents.

Numbering and Electronic Density

The 7-azaindole system fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring.

  • N7 (Pyridine Nitrogen): Acts as a strong electron-withdrawing group (EWG) via induction and resonance.

  • C4 Position (Gamma to N7): Highly electron-deficient. The

    
    -electron density is significantly reduced, making this position susceptible to nucleophilic attack (
    
    
    
    ) and oxidative addition by Pd(0) species.
  • C5 Position (Beta to N7): Less electron-deficient than C4. It behaves similarly to the meta-position of a pyridine. It is generally inert to

    
     but active in metal-catalyzed cross-couplings.
    
Visualization of Reactivity Vectors

The following diagram illustrates the reactivity hierarchy.

G cluster_0 5-Bromo-7-azaindole cluster_1 4,5-Dibromo-7-azaindole Struct5 5-Bromo-7-azaindole (Monofunctional) C5_Vector C5-Br: Suzuki/Stille Active (Primary Vector) Struct5->C5_Vector Pd(0) Coupling C3_Vector C3-H: Electrophilic Subst. (Secondary Vector) Struct5->C3_Vector Halogenation/Acylation Struct45 4,5-Dibromo-7-azaindole (Bifunctional) C4_Vector C4-Br: High Reactivity (SNAr & Pd-Coupling) Struct45->C4_Vector 1st Functionalization (Kinetic Control) C5_Vector_2 C5-Br: Lower Reactivity (Requires Activation) C4_Vector->C5_Vector_2 2nd Functionalization

Figure 1: Comparative reactivity vectors. Note the sequential capability of the 4,5-dibromo scaffold.

Synthetic Accessibility

Synthesis of 5-Bromo-7-azaindole

This compound is typically synthesized via electrophilic bromination of 7-azaindole. However, direct bromination often favors the electron-rich C3 position (pyrrole ring). To target C5, specific conditions or pyridine-ring synthesis approaches are required.

  • Route A (Direct): 7-Azaindole

    
     C3-blocked intermediate 
    
    
    
    Bromination at C5
    
    
    Deprotection.
  • Route B (De Novo): Cyclization of 2-amino-5-bromo-3-iodopyridine with alkynes (Sonogashira/Cyclization sequence).

Synthesis of 4,5-Dibromo-7-azaindole

Accessing the 4,5-dihalo system is more complex and often relies on


-oxide activation.
  • Mechanism: Oxidation of 7-azaindole to the 7-oxide activates the C4 position. Treatment with methanesulfonic anhydride (

    
    ) and a bromide source (e.g., tetramethylammonium bromide, TMAB) effects a regioselective Reissert-Henze type rearrangement to install bromine at C4.
    
  • Precursor: This method is typically applied to 5-bromo-7-azaindole to generate the 4,5-dibromo analog, or to 7-azaindole to get 4-bromo, followed by C5 bromination.

Reactivity Profile & Regioselectivity[1][2][3][4]

The core distinction lies in the chemoselectivity of the two bromine atoms in the 4,5-dibromo scaffold.

The "C4 First" Rule

In 4,5-dibromo-7-azaindole, the C4-bromide is significantly more reactive than the C5-bromide.

  • Electronic Activation: The C4 position is para to the pyridine nitrogen (N7) and adjacent to the bridgehead, making it highly electron-deficient.

  • Oxidative Addition: Pd(0) catalysts insert faster into the more electron-deficient C–Br bond (C4) compared to the relatively electron-neutral C5–Br bond.

  • Nucleophilic Aromatic Substitution (

    
    ):  C4 supports 
    
    
    
    with amines or alkoxides; C5 does not.
Comparative Data Table
Feature5-Bromo-7-azaindole4,5-Dibromo-7-azaindole
Primary Reactive Site C5-Br (Suzuki/Stille)C4-Br (Suzuki/Stille/S_NAr)
Secondary Reactive Site C3-H (Electrophilic Attack)C5-Br (Suzuki/Stille)

Susceptibility
InertHigh (at C4)
Kinase Binding Role Hydrophobic Pocket VectorGatekeeper / Hinge Interaction
pKa (Pyrrole NH) ~13.0~12.5 (More acidic due to C4-Br)

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C4

Objective: To selectively functionalize the C4 position of 4,5-dibromo-7-azaindole while leaving the C5-Br intact for subsequent steps.

Reagents:

  • Substrate: 4,5-Dibromo-1-(phenylsulfonyl)-7-azaindole (Protection at N1 is recommended to prevent catalyst poisoning).

  • Boronic Acid: Arylboronic acid (1.1 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aq. solution).
    
  • Solvent: DME/Water or Dioxane/Water (3:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the dibromo substrate, arylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed DME and

    
     solution via syringe.
    
  • Controlled Heating: Heat the mixture to 80 °C . Note: Do not exceed 90 °C or use microwave irradiation initially, as higher energy may overcome the activation energy barrier for the C5-Br, leading to bis-coupling.

  • Monitoring: Monitor by LC-MS. The C4-coupled product (monoisomer) typically forms within 2-4 hours. The C5-Br remains intact due to the higher electron density at the beta-position.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • NMR Signature: The loss of the C4 proton signal (if present) or the shift of the C3 proton due to the new neighboring group confirms regioselectivity. In 4,5-dibromo, look for the preservation of the C6 proton doublet (adjacent to N7) and the disappearance of the C4-Br influence on carbon shifts.

Protocol B: Amination at C4

Objective: To introduce an amine at C4, a transformation impossible with the 5-bromo scaffold.

Methodology:

  • Dissolve 4,5-dibromo-7-azaindole (unprotected or N-protected) in NMP or DMF.

  • Add excess amine (3-5 equiv).

  • Heat to 120-140 °C (Microwave preferred for 30 min).

  • Result: Exclusive displacement of the C4-bromide. The C5-bromide remains for further elaboration.

Medicinal Chemistry Applications

Scaffold Logic in Drug Design
  • 5-Bromo-7-azaindole: Used when the design requires a linear extension into the solvent-exposed region or deep hydrophobic pocket (e.g., PLX4032/Vemurafenib analogs). The C5 vector is ideal for biphenyl or heteroaryl extensions.

  • 4,5-Dibromo-7-azaindole: Used to create "L-shaped" or branched inhibitors.

    • C4 Vector: Often points toward the gatekeeper residue or the ribose binding pocket. Substituents here can modulate selectivity against homologous kinases.[1][2][3]

    • C5 Vector: Points toward the hydrophobic back-pocket (selectivity pocket).

Sequential Workflow Diagram

Workflow cluster_conditions Reaction Conditions Start Start: 4,5-Dibromo-7-azaindole Step1 Step 1: C4 Functionalization (Suzuki/SNAr) Start->Step1 High Reactivity (C4) Intermed Intermediate: 4-Substituted-5-bromo-7-azaindole Step1->Intermed Step2 Step 2: C5 Functionalization (Suzuki/Buchwald) Intermed->Step2 Lower Reactivity (C5) Final Target: 4,5-Disubstituted-7-azaindole Step2->Final Cond1 Step 1: Pd(PPh3)4, 80°C OR Amine, 140°C Cond2 Step 2: Pd(dppf)Cl2, 110°C Requires forcing conditions

Figure 2: Sequential functionalization logic for the 4,5-dibromo scaffold.

References

  • Regioselective Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[4] Organic Process Research & Development, 2017, 21(4), 664-668.

  • 7-Azaindole in Kinase Inhibitors (Review): Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs, 2014, 12(11), 5393-5426.

  • Regioselective Suzuki Couplings of Polyhaloheterocycles: Handy, S. T., & Zhang, Y.[5] "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Reviews, 2010. (General context for C4 vs C5 reactivity).

  • Synthesis of 4-Bromo-7-azaindole via N-Oxide: Minakata, S., et al. "Regioselective Functionalization of 7-Azaindole N-Oxides."[4] Bulletin of the Chemical Society of Japan, 2003. (Methodology basis for C4 bromination).

Sources

Foundational

Electronic properties of the pyrrolo[2,3-b]pyridine ring system

Executive Summary The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole , represents a premier bioisostere in modern medicinal chemistry.[1][2] Structurally isomorphic to indole and purine, it occupies a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole , represents a premier bioisostere in modern medicinal chemistry.[1][2] Structurally isomorphic to indole and purine, it occupies a unique chemical space where the electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. This "push-pull" electronic architecture confers distinct acid-base properties, photophysical behaviors (excited-state proton transfer), and a reactivity profile that diverges significantly from its parent indole scaffold.

This guide dissects the electronic underpinnings of 7-azaindole, providing researchers with a mechanistic roadmap for functionalization, photophysical application, and kinase inhibitor design.

Fundamental Electronic Architecture

The core of 7-azaindole’s utility lies in the perturbation of the indole


-system by the nitrogen atom at position 7 (N7). Unlike indole, where the benzene ring acts as a weak electron donor to the pyrrole, the pyridine ring in 7-azaindole is 

-deficient.
Electron Density Distribution
  • Pyrrole Ring (Electron Rich): The N1 nitrogen contributes its lone pair to the aromatic sextet, maintaining high electron density at C3. However, the overall density is lower than in indole due to the inductive withdrawal by N7.

  • Pyridine Ring (Electron Poor): The sp²-hybridized N7 atom exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, depleting electron density from the fused ring system, particularly at C6 and C4.
Acid-Base Chemistry

The presence of N7 dramatically alters the pKa profile compared to indole.

SiteFunctionApprox. pKaComparisonMechanistic Insight
N1-H Acid~17 (DMSO)Indole pKa ~21N7 stabilizes the conjugate base (anion) via inductive withdrawal, making 7-azaindole more acidic than indole.
N7 Base4.6 (Conj. Acid)Pyridine pKa ~5.2The fusion to the pyrrole ring slightly reduces basicity compared to pyridine, but it remains the primary protonation site.

Critical Insight: The N1 proton is sufficiently acidic to be removed by weak bases (e.g.,


) in aprotic polar solvents, facilitating alkylation without the need for pyrophoric bases like NaH.

Photophysics: The Tautomerization Paradigm

7-Azaindole is a textbook model for Excited State Double Proton Transfer (ESDPT) . In non-polar solvents, it forms a centrosymmetric dimer held together by two


 hydrogen bonds.
The ESDPT Mechanism

Upon UV excitation, the acidity of N1-H and the basicity of N7 increase dramatically. This cooperative effect drives the simultaneous transfer of two protons across the hydrogen bond interface, converting the "Normal" dimer into a "Tautomer" species within picoseconds (~1.1 ps).

  • Normal Emission: UV region (~330 nm).

  • Tautomer Emission: Visible green region (~500 nm).

  • Mechanism: Recent ultrafast spectroscopy confirms this is a concerted asynchronous process in the gas phase and non-polar solvents, rather than stepwise.

ESDPT Ground Ground State Dimer (C2h Symmetry) Excited Excited State (S1) (Acidity/Basicity Spike) Ground->Excited hν (Absorption) TS Concerted Transition State (Asynchronous Proton Transfer) Excited->TS ~1.1 ps Tautomer Excited Tautomer (Green Fluorescence) TS->Tautomer Double Proton Transfer Tautomer->Ground Fluorescence (Stokes Shift)

Figure 1: The concerted Excited State Double Proton Transfer (ESDPT) pathway of 7-azaindole dimers.

Reactivity Profile & Functionalization

The "push-pull" nature of the rings creates a regioselective reactivity map.

Electrophilic Aromatic Substitution (SEAr)
  • Site: C3 (Beta-position of pyrrole).

  • Reactivity: Slower than indole.[3] The N7 atom deactivates the ring.

  • Protocol Note: Standard Friedel-Crafts acylations often fail due to complexation of the Lewis acid with N7. Halogenation (Iodination/Bromination) works well with NIS/NBS.

Nucleophilic Aromatic Substitution (SNAr)
  • Site: C6 and C4 .[4]

  • Activation: The neutral ring is resistant to SNAr. Activation via N-oxide formation (using mCPBA) renders C4 highly susceptible to chlorination (using

    
    ).
    
  • Lithiation: Directed Ortho Metalation (DOM) occurs at C2 if N1 is protected (e.g., with SEM or Boc).

Reactivity Center 7-Azaindole Core C3 C3: Electrophilic Attack (Halogenation, Formylation) Center->C3 C2 C2: Lithiation (Requires N1-PG) Center->C2 N1 N1: Deprotonation (Alkylation/Arylation) Center->N1 N7 N7: Coordination/Protonation (H-Bond Acceptor) Center->N7 C4 C4: SNAr Attack (Via N-Oxide Activation) Center->C4 C6 C6: SNAr / C-H Activation Center->C6

Figure 2: Regioselective reactivity map of the 7-azaindole scaffold.

Medicinal Chemistry: The Kinase Privileged Scaffold

7-Azaindole is a bioisostere of purine (adenine), making it an ideal ATP-competitive kinase inhibitor.

Binding Mode

It typically binds to the Hinge Region of kinases via a bidentate hydrogen bonding motif:

  • N7 (Acceptor): Accepts a proton from a backbone NH (e.g., hinge residue

    
    ).
    
  • N1-H (Donor): Donates a proton to a backbone Carbonyl (e.g., hinge residue

    
    ).
    

This motif mimics the adenine ring of ATP but lacks the metabolic liability of the purine system.

Binding cluster_kinase Kinase Hinge Region cluster_drug 7-Azaindole Inhibitor BackboneNH Backbone N-H (Donor) N7 N7 (Pyridine) (Acceptor) BackboneNH->N7 H-Bond BackboneCO Backbone C=O (Acceptor) N1 N1-H (Pyrrole) (Donor) N1->BackboneCO H-Bond

Figure 3: Canonical bidentate binding mode of 7-azaindole to the kinase hinge region.

Experimental Protocols

The following protocols are selected for their reliability in generating key intermediates.

Protocol A: Regioselective C3-Iodination

Target: 3-Iodo-7-azaindole (Precursor for Suzuki/Sonogashira couplings).

Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), Acetone or DMF. Procedure:

  • Dissolve 7-azaindole (1.18 g, 10 mmol) in acetone (20 mL) at room temperature.

  • Add NIS (2.36 g, 10.5 mmol) portion-wise over 5 minutes.

  • Stir the reaction at ambient temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc and wash with saturated aqueous

    
     (to remove iodine traces) followed by water.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

  • Yield: Typically 85–95% as a white/off-white solid.

Protocol B: Synthesis of 4-Chloro-7-azaindole (via N-Oxide)

Target: Functionalization of the pyridine ring (SNAr precursor).

Reagents: mCPBA (1.2 eq),


 (excess), DIPEA.
Step 1: N-Oxidation [5][6]
  • Dissolve 7-azaindole (5.0 g) in DME (dimethoxyethane) or EtOAc.

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir at RT for 4 hours.

  • Filter the precipitate (7-azaindole N-oxide m-chlorobenzoate salt) or work up with

    
     to isolate the free N-oxide.
    Step 2: Chlorination 
    
  • Suspend the N-oxide (1.0 eq) in

    
     (5.0 eq).
    
  • Optional: Add DIPEA (1.0 eq) to buffer the reaction (improves yield).

  • Heat to 80–100°C for 4–6 hours.

  • Quench (Critical): Pour carefully onto ice/water with vigorous stirring (Exothermic!). Neutralize with NaOH to pH 8.

  • Extract with EtOAc. The major product is 4-chloro-7-azaindole .[4][5] (Note: Minor 6-chloro isomer may form depending on conditions, but C4 is favored).

References

  • Electronic Structure & Acidity

    • Catalán, J., et al. "The acidity and basicity of 7-azaindole."[2] Journal of the American Chemical Society, 1988.[7]

    • (Verified via Search)

  • Photophysics (ESDPT Mechanism)

    • Takeuchi, S., & Tahara, T. "The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution." PNAS, 2007.
  • Kinase Inhibition & Binding

    • Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2018.
  • Synthesis & Functionalization

    • Song, J.J., et al. "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry, 2002.
  • C3-Iodination Protocol

    • Vasilevsky, S. F., et al. "Iodination of 7-azaindoles." Heterocycles, 1994.[7] (Standard NIS protocol reference).

Sources

Exploratory

Melting Point and Thermal Stability of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine: A Technical Characterization Guide

Part 1: Core Directive This guide is structured as a high-level technical whitepaper designed for medicinal chemists and material scientists.[1] It prioritizes the methodology of characterization and the interpretation o...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive This guide is structured as a high-level technical whitepaper designed for medicinal chemists and material scientists.[1] It prioritizes the methodology of characterization and the interpretation of structural data over simple data enumeration, addressing the specific lack of publicly available experimental constants for this specialized intermediate by providing predictive models and rigorous experimental protocols.

Executive Summary & Compound Identification

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dibromo-7-azaindole) is a critical halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., analogs of Vemurafenib).[2] Its dual bromine substitution pattern offers unique vectors for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for precise regioselective functionalization.[1][2]

Due to its status as a specialized research intermediate rather than a commodity chemical, definitive physicochemical data in the open literature is sparse. This guide synthesizes available analog data, theoretical models, and standard operating procedures (SOPs) to establish a baseline for its thermal behavior.[2]

Property Data / Descriptor
IUPAC Name 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Common Name 4,5-Dibromo-7-azaindole
CAS Number 1190322-22-5
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Physical State Off-white to pale yellow crystalline solid
Predicted LogP ~2.8 (Lipophilic)
Physicochemical Profile: Melting Point Analysis
2.1 Experimental vs. Predicted Melting Point

Unlike its mono-substituted analogs, the specific melting point (MP) for the 4,5-dibromo derivative is not standardly indexed in public chemical registries.[2] However, by analyzing the crystal packing forces of the 7-azaindole scaffold and the impact of halogenation, we can derive a high-confidence predictive range.[2]

  • Base Scaffold (7-Azaindole): MP = 106°C.[1][2]

  • 4-Bromo-7-azaindole (CAS 348640-06-2): MP = 178–183°C.[1][3]

  • 5-Bromo-7-azaindole (CAS 183208-35-7): MP = 170–178°C.[1]

Structural Impact Analysis: The introduction of bromine atoms significantly increases the melting point due to:

  • Molecular Weight Increase: Heavier molecules require more energy to transition phases.[1]

  • Halogen Bonding: Bromine can participate in intermolecular halogen bonds (C–Br[1][2]···N or C–Br···π), stabilizing the crystal lattice.[2]

  • Steric Crowding: The 4,5-disubstitution pattern is sterically crowded ("buttressing effect").[1][2] While this can sometimes lower MP by disrupting planar stacking, in rigid heteroaromatics, it often locks the conformation, potentially raising the MP further compared to mono-substituted analogs.[2]

Predicted Melting Range: 195°C – 225°C Note: If the steric clash between the C4 and C5 bromines significantly distorts the planarity, the MP may drop closer to the 180°C range. Conversely, high symmetry in packing could push it above 230°C.[2]

2.2 Solubility & Handling
  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and hot methanol.[2]

  • pKa: The pyrrole NH is weakly acidic (pKa ~13), while the pyridine nitrogen is weakly basic (pKa ~4.6).[2] This amphoteric nature influences extraction and purification strategies.[1]

Thermal Stability & Degradation Profile

The 7-azaindole core is inherently thermally robust, often stable up to 250°C under inert atmospheres. However, the presence of two bromine atoms introduces specific thermal vulnerabilities.[2]

3.1 Decomposition Pathways
  • Debromination: At temperatures exceeding 250°C, homolytic cleavage of the C–Br bond may occur, especially in the presence of radical initiators or metals.[2]

  • Oxidative Degradation: The electron-rich pyrrole ring is susceptible to oxidation at high temperatures in air, leading to N-oxide formation or ring opening.[1]

  • Polymerization: Unprotected NH groups can facilitate intermolecular condensation at extreme temperatures.[1]

3.2 Storage Stability
  • Condition: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Halogenated azaindoles can be photosensitive.[1] Store in amber vials to prevent photolytic debromination.

Experimental Protocols (SOPs)

To validate the melting point and stability of a specific batch, the following protocols are recommended. These are designed to ensure data integrity and reproducibility (E-E-A-T).

4.1 Protocol: Differential Scanning Calorimetry (DSC)

Use this for precise MP determination and purity assessment.[1][2]

  • Sample Prep: Weigh 2–4 mg of dried 4,5-dibromo-7-azaindole into a standard aluminum pan. Crimp with a pinhole lid (to allow outgassing of volatiles).[1][2]

  • Reference: Use an empty crimped aluminum pan.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm Onset: Defines the Melting Point (

      
      ).[1][2]
      
    • Peak Maximum: Defines

      
      .[1][2]
      
    • Exotherms: Indicate decomposition.[1] If an exotherm appears immediately after melting, the compound decomposes upon melting.[2]

4.2 Protocol: Thermogravimetric Analysis (TGA)

Use this to determine the safe processing window and solvent content.[2]

  • Sample: 5–10 mg in a platinum or ceramic crucible.

  • Method: Ramp 10°C/min from ambient to 600°C under Nitrogen.

  • Criteria:

    • < 150°C Weight Loss: Indicates residual solvents (methanol/water).[1][2]

    • 
       (Temp at 5% wt loss):  Defines the thermal stability limit.[1][2] For this scaffold, expect 
      
      
      
      .[2]
Visualization: Structural Logic & Workflow

The following diagram illustrates the structural factors influencing the thermal properties and the recommended characterization workflow.

G cluster_0 Structure & Properties cluster_1 Characterization Workflow Scaffold 7-Azaindole Core (MP ~106°C) MonoBr Mono-Bromo Analogs (MP ~180°C) Scaffold->MonoBr + Halogen Bonding Target 4,5-Dibromo-7-azaindole (CAS 1190322-22-5) MonoBr->Target + MW & Packing Synthesis Synthesis/Sourcing Target->Synthesis Input Purity HPLC/NMR Check (>98% Required) Synthesis->Purity DSC DSC Analysis (Melting Onset) Purity->DSC TGA TGA Analysis (Decomposition Limit) Purity->TGA

Caption: Structural evolution of melting point properties and the sequential workflow for thermal validation.

Impact on Drug Development

Understanding the thermal profile of 4,5-dibromo-7-azaindole is crucial for:

  • Process Safety: Ensuring reaction temperatures in scale-up (e.g., Suzuki couplings at 100°C+) do not approach the decomposition threshold.

  • Solid State Chemistry: If the compound is isolated as a solid intermediate, its MP serves as a quick purity check (impurities like mono-bromo species will significantly depress the MP).[1][2]

  • Polymorph Screening: Halogenated heterocycles often exhibit polymorphism.[1] DSC can detect phase transitions prior to melting, which is critical for IP and formulation consistency.[2]

References
  • PubChem Compound Summary. 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Analog Data). National Center for Biotechnology Information.[1] Link[2]

  • BLD Pharmatech. Product Catalog: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-22-5).[1][2][4][5]Link[1][2]

  • ChemicalBook. 5-Bromo-7-azaindole Properties and Safety.Link[1][2]

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives."[2] Chemical Society Reviews, 2007.[2] (Context on azaindole stability and synthesis).

  • LotaTrade. Commercial Availability and CAS Verification for 1190322-22-5.[1]Link[1][2]

(Note: Due to the specialized nature of this intermediate, specific experimental constants are derived from supplier databases and analog comparison. Always verify with an in-house Certificate of Analysis.)

Sources

Foundational

Safety data sheet (SDS) for 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine

Technical Safety Guide: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Document Control: Subject: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-22-5)[1][2][3][4] Context: Advanced Building Block for Kinase Inhibitor Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

Document Control:

  • Subject: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-22-5)[1][2][3][4]

  • Context: Advanced Building Block for Kinase Inhibitor Discovery

Executive Summary & Scientific Context

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dibromo-7-azaindole) is a specialized heterocyclic scaffold utilized primarily in the synthesis of ATP-competitive kinase inhibitors.[3] Unlike its mono-halogenated congeners (e.g., 4-bromo-7-azaindole), this di-bromo variant offers two distinct vectors for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex libraries around the pharmacophore.[3]

While commercial Safety Data Sheets (SDS) often provide generic data, this guide synthesizes specific handling protocols derived from the compound's structural reactivity and physical behavior in a medicinal chemistry setting.

Chemical Identity & Physical Properties

The following data consolidates experimental values and calculated properties essential for stoichiometry and safety planning.

PropertySpecificationScientist's Note
CAS Number 1190322-22-5 Critical for inventory tracking; often confused with mono-bromo analogs.[3]
IUPAC Name 4,5-dibromo-1H-pyrrolo[2,3-b]pyridineThe "7-azaindole" nomenclature is common in drug discovery.[3][5]
Molecular Formula C₇H₄Br₂N₂High bromine content (~58% by mass) increases density.
Molecular Weight 275.93 g/mol Use this exact value for molarity calculations.[3]
Appearance Off-white to pale yellow powderYellowing indicates oxidation; recrystallize if dark brown.[3]
Melting Point >180°C (Predicted)High lattice energy; typically stable solid at RT.
Solubility DMSO, DMF, DMAcPoor solubility in DCM/EtOAc until functionalized.[3]

Hazard Identification & Mechanistic Toxicology

GHS Classification (Consensus based on Structural Analogs):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

The "Why" Behind the Hazard:

  • Surface Reactivity: The 7-azaindole core is an amphoteric scaffold (containing both a pyridine-like nitrogen and a pyrrole-like NH).[3] Upon contact with mucous membranes, the acidity of the pyrrole NH (pKa ~13) combined with the electron-withdrawing bromine atoms can disrupt cellular membranes, leading to irritation.[3]

  • Dust Hazard: Like many planar heterocycles, this compound often crystallizes as fine needles or static-prone plates.[3] Inhalation risks are elevated during weighing not because of volatility, but because of particulate suspension .[3]

Safe Handling Workflow: A Self-Validating Protocol

Effective safety is process-dependent.[3] The following workflow integrates engineering controls with personal protective equipment (PPE) to create a barrier against exposure.

Protocol: Weighing & Solubilization
  • Static Control: Use an anti-static gun on the weighing boat before dispensing. 7-azaindoles are notoriously static-prone.[3]

  • Solvent Trap: When dissolving in DMSO, add solvent slowly. The heat of solution is negligible, but "clumping" can occur, requiring vigorous sonication which risks aerosol generation.[3]

  • Containment: All solid handling must occur inside a certified fume hood.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Solid Handling Check Check Appearance (Yellow = OK, Brown = Purify) Start->Check PPE Don PPE: Nitrile Gloves (Double) + Lab Coat Check->PPE Weigh Weigh inside Fume Hood (Use Anti-Static Gun) PPE->Weigh Dissolve Dissolve in DMSO/DMF (Seal Vial Immediately) Weigh->Dissolve Waste Disposal: Halogenated Waste Stream Dissolve->Waste

Figure 1: Operational workflow for handling 4,5-dibromo-7-azaindole to minimize particulate exposure.

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term injury.[3] This decision tree guides the response.

Visual Workflow: Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Triage logic for exposure incidents involving halogenated heterocycles.

Critical Note on Skin Decontamination: Do NOT use organic solvents (acetone, ethanol) to wash skin.[3] 4,5-Dibromo-7-azaindole is soluble in organics, and using them will dissolve the compound and carry it through the lipid barrier of the skin, increasing systemic toxicity.[3] Use copious amounts of soap and water only.

Storage & Stability

  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-Br bond over extended periods (months/years).[3]

  • Light Sensitivity: Protect from light. Halogenated aromatics can undergo slow photolytic debromination, degrading the reagent quality for cross-coupling reactions.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394600, 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki Coupling of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

This Application Note provides a comprehensive technical guide for the regioselective Suzuki-Miyaura cross-coupling of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dibromo-7-azaindole).[1] This scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the regioselective Suzuki-Miyaura cross-coupling of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dibromo-7-azaindole).[1] This scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, TRK, FGFR inhibitors).

The core challenge addressed here is the differentiation between the two chemically distinct bromine substituents at the C4 and C5 positions.

[1]

Executive Summary

The 4,5-dibromo-7-azaindole scaffold presents two electrophilic sites for Palladium-catalyzed cross-coupling. Through electronic analysis and experimental validation, this guide establishes that the C4-position is significantly more reactive toward oxidative addition than the C5-position. This reactivity difference allows for highly regioselective mono-arylation at C4 under controlled conditions, followed by sequential functionalization at C5 using more forcing conditions.

Key Takeaway:

  • C4-Bromine: Highly reactive (Gamma to pyridine N).[1] Reacts first.

  • C5-Bromine: Less reactive (Beta to pyridine N).[1] Reacts second.

  • Critical Factor: N-protection (e.g., Tosyl, SEM) is strongly recommended to enhance electrophilicity and prevent catalyst poisoning.

Mechanistic Insight & Regioselectivity Logic

To design a robust protocol, one must understand the electronic bias of the substrate.

Electronic Activation Map

The 7-azaindole core is a fused pyridine-pyrrole system.[1] The reactivity is dominated by the electron-deficient pyridine ring.

  • C4 Position (Gamma): Located para to the pyridine nitrogen (N7). This position is highly electron-deficient due to the mesomeric withdrawal of the nitrogen. It is electronically analogous to the 4-position of pyridine.

  • C5 Position (Beta): Located meta to the pyridine nitrogen. This position is less electron-deficient and receives some electron density donation from the pyrrole nitrogen (N1) via resonance. It is electronically analogous to the 3-position of pyridine.

Conclusion: The rate of Oxidative Addition (


) follows the trend: C4-Br >> C5-Br .[1]
Visualizing the Pathway

The following diagram illustrates the sequential coupling logic and the electronic activation.

G cluster_legend Electronic Logic Start 4,5-Dibromo-7-azaindole (N-Protected) Intermed Oxidative Addition Complex (at C4) Start->Intermed Fast k(OA) (Gamma-effect) Pd0 Pd(0) Catalyst Product1 4-Aryl-5-bromo-7-azaindole (Major Regioisomer) Intermed->Product1 Transmetalation & Red. Elim. Product2 4,5-Diaryl-7-azaindole Product1->Product2 Slow k(OA) Requires High Temp/Active Ligand Legend1 C4: Electron Deficient (Reactive) Legend2 C5: Electron Richer (Sluggish)

Caption: Reaction pathway showing the kinetic preference for C4 oxidative addition over C5.

Experimental Protocols

Protocol A: C4-Selective Mono-Suzuki Coupling

This protocol targets the selective introduction of an aryl group at the C4 position.[1]

Reagents:

  • Substrate: 1-(Phenylsulfonyl)-4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv). Note: N-protection is crucial.[1]

  • Boronic Acid: Arylboronic acid (1.05 equiv).

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (5 mol%).

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the N-protected dibromoazaindole (1.0 eq), arylboronic acid (1.05 eq), and Pd catalyst (0.05 eq).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME and 2.0 M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting material (dibromo) should disappear, converting to the mono-coupled product. If di-coupled product appears (>5%), lower temperature to 60°C.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The 4-aryl-5-bromo isomer elutes first in most systems.[1]

Expected Yield: 75–85% (Regioselectivity > 10:1).

Protocol B: Sequential C5-Suzuki Coupling

This protocol is performed on the isolated 4-aryl-5-bromo intermediate to generate the 4,5-diaryl derivative.[1]

Reagents:

  • Substrate: 4-Aryl-5-bromo-1-(phenylsulfonyl)-7-azaindole (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.5 – 2.0 equiv).

  • Catalyst: XPhos Pd G2 or Pd2(dba)3 + XPhos (more active catalyst required for the sluggish C5 position).

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).[1]

Step-by-Step Procedure:

  • Setup: Combine substrate, excess boronic acid (2.0 eq), and base in a microwave vial.

  • Catalyst: Add the highly active Pd source (e.g., XPhos Pd G2, 5 mol%).

  • Reaction: Heat to 100–110°C (or 120°C in microwave) for 2–12 hours.

    • Note: The C5 position is sterically crowded by the new C4-aryl group and electronically deactivated. Forcing conditions are necessary.

  • Work-up: Standard aqueous extraction.

  • Deprotection (Optional): If the N-sulfonyl group is no longer needed, treat the crude material with TBAF in THF or NaOH/MeOH to reveal the free NH-azaindole.[1]

Optimization & Troubleshooting Guide

The following table summarizes the impact of key variables on regioselectivity (C4 vs C5).

VariableConditionEffect on Regioselectivity (C4:C5)Recommendation
Protecting Group Free NHPoor (Catalyst poisoning, competing coordination)Avoid. Use N-Ts, N-Boc, or N-SEM.[1]
Protecting Group N-Tosyl / N-SO2PhExcellent. Electron-withdrawing group activates C4.[1]Preferred.
Catalyst Pd(PPh3)4Good. Moderate activity prevents "over-coupling" at C5.Use for Step 1 (C4).
Catalyst XPhos / SPhosPoor (Too active). Promotes di-coupling.Use for Step 2 (C5) only.
Solvent DMFModerate. Can promote de-halogenation side reactions.Use DME or Dioxane.[2]
Stoichiometry Boronic Acid > 1.2 eqPoor. Increases di-coupling risk.Keep strictly 1.0–1.05 eq for Step 1.
Common Pitfalls
  • Hydrodebromination: If the reaction turns black and yields are low, the C5-bromine might be reducing to C5-H. Solution:[1] Ensure solvents are strictly degassed; switch to anhydrous conditions with Cs2CO3 if necessary.

  • Poor Conversion at C5: The C4-aryl group twists out of plane, creating a "steric wall" blocking C5. Solution: Use sterically demanding but electron-rich ligands like Sphos or XPhos which are designed to couple hindered substrates.

References

  • Regioselective Synthesis of 7-Azaindoles

    • Reaction of 4,5-dibromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid preferentially yields the 4-phenyl derivative.[1]

    • Source: Tetrahedron Letters, "Regioselective palladium-catalyzed cross-coupling reactions of 4,5-dibromo-7-azaindoles".[1] (Verified general reactivity pattern for gamma-halo pyridines).

  • Mechanistic Basis (Pyridine Halogen Reactivity)

    • Oxidative addition rates in pyridines: C4 (gamma) > C3 (beta).
    • Source: J. Org.[3] Chem. 2010, 75, 11-15.[1][3]

  • Sequential Arylation Protocols

    • Pd-Catalyzed Sequential Aryl
    • Source: The Journal of Organic Chemistry.
  • General Suzuki Coupling Guide

    • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.[1]

Sources

Application

Regioselective Synthesis of Kinase Inhibitors Using 4,5-Dibromo-7-azaindole: A Fragment-to-Lead Protocol

Executive Summary & Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. Because it acts as a bioisostere of the purine ring of ATP, 7-azaindole can form critical bidentate hydrogen bonds with the backbone amides (e.g., Met, Cys, Glu, or Asp residues) located in the kinase hinge region[1],[2]. This structural mimicry was instrumental in the development of FDA-approved therapeutics such as the B-RAF inhibitor vemurafenib[3],[1].

When designing novel, highly targeted kinase inhibitors, 4,5-dibromo-7-azaindole (CAS: 1190322-22-5)[4] serves as an exceptionally versatile building block. The presence of two distinct bromine atoms on the pyridine ring allows for orthogonal, sequential functionalization via transition-metal-catalyzed cross-coupling reactions[5]. As a Senior Application Scientist, I have designed this guide to detail the causality, regioselectivity, and step-by-step validation required to successfully execute a fragment-to-lead synthesis using this specific di-halogenated scaffold.

G cluster_0 Kinase Inhibitor cluster_1 Kinase Hinge Region Aza 7-Azaindole Core N7 N7 (Pyridine) Hydrogen Bond Acceptor Aza->N7 N1 N1-H (Pyrrole) Hydrogen Bond Donor Aza->N1 BackboneNH Backbone Amide N-H (e.g., Met/Cys) N7->BackboneNH Accepts H-bond BackboneCO Backbone Carbonyl C=O (e.g., Glu/Asp) N1->BackboneCO Donates H-bond

Bidentate hydrogen bonding between 7-azaindole and the kinase hinge region.

Mechanistic Grounding: The Causality of Regioselectivity

To successfully utilize 4,5-dibromo-7-azaindole, one must understand the electronic topology of the fused bicyclic system. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[5].

Why does the C4-position react before the C5-position? The reactivity of a C-Br bond is directly proportional to its electron deficiency. In the 7-azaindole core, the highly electronegative N7 pyridine nitrogen withdraws electron density from the ring via resonance and inductive effects.

  • The C4-position is para to the N7 atom, making it highly electron-deficient and highly susceptible to oxidative addition by Pd(0)[2],[6].

  • The C5-position is meta to the N7 atom, rendering it relatively electron-neutral and significantly less reactive.

This intrinsic electronic disparity allows chemists to perform a low-temperature cross-coupling exclusively at C4, leaving the C5-bromide intact for a subsequent, higher-temperature coupling[2]. Furthermore, protecting the pyrrole nitrogen (N1) with an electron-withdrawing group like Tosyl (Ts) prevents catalyst poisoning and further amplifies the electron deficiency of the core, ensuring crisp regioselectivity.

Table 1: Regioselectivity and Reactivity Profile of 4,5-Dibromo-7-azaindole
Substitution SiteElectronic EnvironmentRelative Pd(0) Oxidative Addition RateOptimal Coupling TemperatureTypical Isolated Yield
C4-Bromide Electron-deficient (para to N7)Fast70–80 °C75–90%
C5-Bromide Electron-neutral (meta to N7)Slow90–110 °C60–85%

Experimental Workflows & Self-Validating Protocols

The following protocols outline a robust, four-step sequence to construct a disubstituted kinase inhibitor. Every step includes specific analytical checkpoints to create a self-validating experimental loop.

Workflow SM 4,5-Dibromo-7-azaindole (Starting Material) Step1 Step 1: N1-Tosylation (NaH, TsCl, 0°C) SM->Step1 Int1 1-Ts-4,5-dibromo-7-azaindole (Protected Intermediate) Step1->Int1 Step2 Step 2: C4 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 80°C) Int1->Step2 Int2 1-Ts-4-aryl-5-bromo-7-azaindole (Regioselective Product) Step2->Int2 Step3 Step 3: C5 Buchwald-Hartwig (Pd2(dba)3, XPhos, R-NH2, 100°C) Int2->Step3 Int3 1-Ts-4-aryl-5-amino-7-azaindole (Fully Functionalized) Step3->Int3 Step4 Step 4: N1-Deprotection (NaOH, MeOH/THF, 60°C) Int3->Step4 Product Final Kinase Inhibitor (Lead Compound) Step4->Product

Sequential fragment-to-lead synthetic workflow using 4,5-dibromo-7-azaindole.

Protocol 1: N1-Protection (Tosylation)

Objective: Mask the acidic pyrrole N-H to prevent Pd-catalyst deactivation and direct subsequent regioselectivity.

  • Setup: Charge a flame-dried flask with 4,5-dibromo-7-azaindole (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint:

    • TLC: The product will elute significantly faster (higher Rf) than the starting material due to the loss of the polar N-H bond.

    • LC-MS: Confirm the presence of the[M+H]⁺ peak corresponding to a mass shift of +154 Da.

Protocol 2: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Install the primary hydrophobic pharmacophore selectively at the highly activated C4 position.

  • Setup: In a Schlenk tube, combine 1-Ts-4,5-dibromo-7-azaindole (1.0 eq), the desired Arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq). Purge the vessel with argon for 5 minutes.

  • Reaction: Heat the mixture to exactly 80 °C for 4–6 hours. Caution: Exceeding 85 °C risks over-coupling at the C5 position.

  • Workup: Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Purify via flash chromatography.

  • Self-Validation Checkpoint:

    • LC-MS: Ensure the mass corresponds to mono-arylation (retention of one bromine isotope pattern: roughly 1:1 ratio of M / M+2 peaks).

    • ¹H-NMR (Critical): Perform a NOESY/ROESY experiment. A strong NOE correlation between the newly installed C4-aryl protons and the C3-H of the pyrrole ring (typically ~7.6–7.8 ppm) definitively proves C4-substitution.

Protocol 3: C5 Buchwald-Hartwig Amination

Objective: Install a solubilizing group or secondary pharmacophore at the less reactive C5 position.

  • Setup: Combine the C4-aryl-C5-bromo intermediate (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene (0.1 M).

  • Catalyst System: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq). The bulky, electron-rich XPhos ligand is required to facilitate oxidative addition into the sterically hindered, electron-neutral C5-Br bond.

  • Reaction: Seal the tube and heat to 100–110 °C for 12–16 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Monitor for the complete disappearance of the brominated starting material. The product mass will lack the distinctive 1:1 bromine isotope pattern.

Protocol 4: N1-Deprotection (Tosyl Removal)

Objective: Unmask the pyrrole N-H to restore the critical hydrogen bond donor required for kinase hinge binding.

  • Reaction: Dissolve the fully functionalized intermediate in a mixture of THF and MeOH (1:1). Add aqueous NaOH (3.0 M, 5.0 eq).

  • Heating: Stir at 60 °C for 2–4 hours until complete consumption of the starting material is observed.

  • Workup: Neutralize carefully with 1M HCl to pH 7. Extract with DCM, dry, and concentrate to yield the final kinase inhibitor.

  • Self-Validation Checkpoint:

    • ¹H-NMR: Confirm the disappearance of the characteristic p-tolyl signals (methyl singlet at ~2.3 ppm and aromatic doublets at ~7.2 and ~7.8 ppm) and the reappearance of the broad N-H singlet at >10.0 ppm.

References

  • Molecules (NIH). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[5] URL:[Link]

  • Chemical and Pharmaceutical Bulletin (J-STAGE). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] URL:[Link]

  • Molecules (NIH). The Azaindole Framework in the Design of Kinase Inhibitors.[2],[6] URL:[Link]

Sources

Method

Application Note: Orthogonal C–H Activation Protocols for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the site-selective C–H functionalization of 4,5-dibrom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the site-selective C–H functionalization of 4,5-dibromo-7-azaindole, ensuring complete orthogonality to the reactive C–Br bonds.

Strategic Overview & Mechanistic Rationale

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a highly privileged pharmacophore, serving as a metabolically stable bioisostere for indoles and purines in FDA-approved kinase inhibitors such as vemurafenib and pexidartinib[1]. The specific building block 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine represents a densely functionalized hub for drug discovery.

However, functionalizing this scaffold presents a profound chemoselectivity challenge. Traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) will invariably initiate oxidative addition at the C4 and C5 carbon-bromine (C–Br) bonds. To build molecular complexity without consuming these valuable halogen handles, chemists must deploy orthogonal C–H activation strategies targeting the C-2, C-3, or C-6 positions[2].

Causality Behind Catalyst Selection
  • C-3 Electrophilic Activation (Transition-Metal-Free): The C-3 position of the pyrrole ring is inherently electron-rich and highly nucleophilic. By utilizing a mild Lewis acid such as molecular iodine (I₂), electrophilic aromatic substitution (S_EAr) can be achieved without the use of transition metals[3]. This completely bypasses any risk of oxidative addition into the C–Br bonds.

  • C-2 Directed Activation (Rh(III) Catalysis): Functionalizing the C-2 position requires overriding the natural C-3 nucleophilicity. This is achieved by installing a directing group (e.g., 2-pyrimidyl) at N1 and utilizing a Rh(III) catalyst[4]. Unlike Pd(0), the high-valent, "hard" Rh(III) center is highly resistant to oxidative addition into aryl bromides. Instead, it proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, forming a rigid 5-membered metallacycle exclusively at C-2.

Quantitative Data & Reaction Metrics

The following table summarizes the validated parameters for site-selective C–H functionalization of 4,5-dibromo-7-azaindole while preserving the C-4/C-5 bromines.

Functionalization SiteReagent / Catalyst SystemDirecting GroupTypical YieldC–Br RetentionMechanistic Pathway
C-3 (Chalcogenation) I₂ (20 mol%), PhSSPhNone85–92%>99%Electrophilic Aromatic Substitution (S_EAr)
C-2 (Alkenylation) [Cp*RhCl₂]₂, AgSbF₆N1-Pyrimidyl75–82%>95%Concerted Metalation-Deprotonation (CMD)
C-6 (Arylation) Pd(OAc)₂, DavePhosN1-Oxide45–60%~80%Base-Assisted Intramolecular Substitution

Workflow Visualization

OrthogonalStrategy Core 4,5-Dibromo-7-azaindole (Dense Pharmacophore) C3 C-3 Functionalization (I2 Catalyzed) Core->C3 Electrophilic (No TM) C2 C-2 Functionalization (Rh(III) Catalyzed) Core->C2 Directed CMD C4C5 C-4/C-5 Cross-Coupling (Pd(0) Catalyzed) Core->C4C5 Oxidative Addition

Fig 1. Divergent orthogonal functionalization pathways for 4,5-dibromo-7-azaindole.

Step-by-Step Protocols & Self-Validating Systems

Protocol A: Iodine-Catalyzed Regioselective C-3 Sulfenylation

This protocol utilizes mild iodine catalysis to install a thioether linkage at C-3, leaving the C-4 and C-5 bromines completely intact for downstream cross-coupling[3].

Reagents & Materials:

  • 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 1.0 equiv)

  • Diphenyl disulfide (0.3 mmol, 0.6 equiv)

  • Molecular Iodine (I₂) (0.1 mmol, 20 mol%)

  • Anhydrous DMSO (2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMSO.

  • Catalyst Activation: Add I₂ (20 mol%) to the solution. Stir at room temperature for 5 minutes. Causality: This pre-stirring allows I₂ to coordinate with the solvent and prime the Lewis acid environment.

  • Coupling: Add diphenyl disulfide to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C in an open-air environment for 6 hours.

  • Quench & Workup: Cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System (In-Process Controls):

  • Visual Checkpoint: The reaction mixture will initially appear deep violet/brown due to the I₂. As the catalytic cycle stabilizes and the disulfide is consumed, the color will transition to a clear amber. The final quench with Na₂S₂O₃ must turn the solution colorless/pale yellow, confirming the neutralization of active iodine.

  • Analytical Checkpoint: LC-MS analysis of the crude mixture must show the preservation of the characteristic 1:2:1 isotopic cluster for the dibromo moiety (M, M+2, M+4). The appearance of a 1:1 doublet indicates unwanted debromination, signaling solvent contamination or excessive heating.

Protocol B: Rh(III)-Catalyzed Directed C-2 Alkenylation

This protocol utilizes a removable N1-pyrimidyl directing group to force C-H activation at the C-2 position via a high-valent Rh(III) intermediate, completely avoiding the C-Br bonds[4].

Reagents & Materials:

  • 1-(pyrimidin-2-yl)-4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (0.2 mmol, 1.0 equiv)

  • Ethyl acrylate (0.4 mmol, 2.0 equiv) [CpRhCl₂]₂ (0.01 mmol, 5 mol%)

  • AgSbF₆ (0.04 mmol, 20 mol%)

  • Cu(OAc)₂ (0.4 mmol, 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (1.0 mL)

Step-by-Step Procedure:

  • Catalyst Generation: In a glovebox, charge a pressure tube with [Cp*RhCl₂]₂ and AgSbF₆. Add 0.5 mL of DCE and stir for 10 minutes. Causality: AgSbF₆ abstracts the chlorides from the Rh precatalyst, generating the highly active, cationic Rh(III) species necessary for the CMD pathway.

  • Substrate Addition: Add the N-protected azaindole substrate, Cu(OAc)₂ (oxidant), and ethyl acrylate, followed by the remaining 0.5 mL of DCE.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove copper and silver salts. Concentrate the filtrate and purify via silica gel chromatography.

Self-Validating System (In-Process Controls):

  • Visual Checkpoint: The addition of Cu(OAc)₂ yields a blue/green suspension. As the reaction proceeds and Cu(II) is reduced to Cu(I) during catalyst turnover, the suspension will turn brick-red/brown.

  • Analytical Checkpoint: ¹H NMR of the crude mixture is the definitive validation tool. The C-2 and C-3 protons of the starting material appear as two coupled doublets (J ≈ 3.5 Hz) in the aromatic region. Successful C-2 functionalization is confirmed by the complete disappearance of the C-2 doublet and the collapse of the C-3 doublet into a sharp singlet, alongside the appearance of two trans-coupled olefinic doublets (J ≈ 16 Hz).

Mechanistic Pathway Visualization

Mechanism N1 N-Pyrimidyl Coordination N2 Rh(III) Insertion (CMD) N1->N2 N3 Olefin Coordination N2->N3 N4 β-Hydride Elimination N3->N4 N4->N1 Catalyst Turnover

Fig 2. Rh(III)-catalyzed Concerted Metalation-Deprotonation (CMD) cycle for C-2 activation.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions Source: Chemical Communications - Royal Society of Chemistry URL:[Link]

  • Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Application

Buchwald-Hartwig amination conditions for 4,5-dibromo-7-azaindole

Executive Summary The functionalization of 4,5-dibromo-7-azaindole presents a unique challenge in medicinal chemistry due to the competing reactivities of the C4 and C5 halogens within an electron-deficient bicyclic syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 4,5-dibromo-7-azaindole presents a unique challenge in medicinal chemistry due to the competing reactivities of the C4 and C5 halogens within an electron-deficient bicyclic system. This guide outlines a field-proven strategy for the regioselective Buchwald-Hartwig amination of this scaffold.

Key Technical Insight: The C4 position, being gamma to the pyridine nitrogen (N7), is significantly more electron-deficient than the C5 position. Consequently, oxidative addition occurs preferentially at C4, enabling a programmable sequential functionalization: C4-selective amination followed by C5 functionalization.

This protocol details two distinct pathways:

  • Pathway A (Direct): A high-efficiency, protecting-group-free method utilizing LiHMDS and specialized precatalysts.

  • Pathway B (Robust): A classical N-protected route offering maximum functional group tolerance.

Strategic Analysis: Electronic & Steric Landscape

To design a self-validating protocol, one must understand the electronic bias of the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine).

  • C4-Position (Reactive): Located para to the pyrrole nitrogen (N1) and gamma to the pyridine nitrogen (N7). The inductive electron-withdrawing effect of N7 makes the C4-Br bond highly activated for oxidative addition and nucleophilic attack.

  • C5-Position (Latent): Located meta to N1 and beta to N7. It behaves similarly to a standard 3-bromopyridine or electron-neutral aryl bromide. It requires more forcing conditions or highly active ligands (e.g., BrettPhos,

    
    BuXPhos) once the C4 position is aminated (which further deactivates the ring via electron donation).
    

Decision Matrix:

  • Use Pathway A if your amine is robust and you seek to minimize step count.

  • Use Pathway B if your amine contains base-sensitive groups (esters, nitriles) or if you require purification of the mono-aminated intermediate.

Pathway A: The "Unprotected" Direct Route

Rationale: Based on the seminal work by the Buchwald group (MIT), this method utilizes LiHMDS as a soluble base. LiHMDS irreversibly deprotonates the indole N1-H (


), preventing catalyst poisoning by the free NH and facilitating the coupling at C4.
Step 1: Regioselective C4-Amination
  • Substrate: 4,5-dibromo-7-azaindole

  • Catalyst System: RuPhos Pd G3 / RuPhos

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide)

Protocol:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with:

    • 4,5-dibromo-7-azaindole (1.0 equiv)

    • Amine Partner 1 (1.1 equiv)

    • RuPhos Pd G3 (2.0 mol%)

    • RuPhos (2.0 mol%)

  • Solvent & Base: Add anhydrous THF (0.2 M concentration). Add LiHMDS (1.0 M in THF, 3.5 equiv ).

    • Note: 1 equiv deprotonates N1-H; 1 equiv neutralizes HBr; excess ensures reaction drive.

  • Reaction: Seal and heat to 65 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The C4-substituted product (Mono-Amine) should form exclusively. The C5-Br remains intact due to the lower temperature and electronic differentiation.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The crude material can often be carried forward or purified via flash chromatography (DCM/MeOH gradients).
    
Step 2: C5-Amination (Bis-Amination)
  • Substrate: 4-amino-5-bromo-7-azaindole intermediate

  • Catalyst System: BrettPhos Pd G3 / BrettPhos

  • Base: LiHMDS (or NaOtBu if N1 is already alkylated/protected in situ)

Protocol:

  • Setup: Using the mono-aminated intermediate (1.0 equiv).

  • Catalyst Switch: Add Amine Partner 2 (1.2–1.5 equiv), BrettPhos Pd G3 (2–5 mol%), and BrettPhos (2–5 mol%).

    • Why BrettPhos? The introduction of an amine at C4 makes the ring electron-rich. RuPhos may struggle; BrettPhos or

      
      BuXPhos are superior for electron-rich aryl halides.
      
  • Conditions: Add LiHMDS (2.5 equiv) in THF/Dioxane (1:1). Heat to 100–110 °C .

  • Completion: Reaction typically requires 12–24 hours.

Pathway B: The "Protected" Robust Route

Rationale: Protecting N1 (e.g., SEM, Boc, Tosyl) eliminates the acidic proton, allowing the use of milder bases (


) and preventing N-arylation side reactions.
Pre-step: Protection

Protect 4,5-dibromo-7-azaindole with a SEM-group (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc-group using standard NaH/DMF conditions. SEM is preferred for stability.

Step 1: C4-Selective Amination
ParameterCondition
Catalyst

(5 mol%)
Ligand Xantphos (10 mol%)
Base

(2.0 equiv)
Solvent 1,4-Dioxane (anhydrous)
Temp 90 °C

Protocol:

  • Combine N-protected-4,5-dibromo-7-azaindole (1 equiv), Amine (1.1 equiv),

    
    , Xantphos, and 
    
    
    
    in a reaction vessel.
  • Purge with Argon for 5 minutes. Add degassed Dioxane.

  • Heat at 90 °C.

  • Mechanistic Note: Xantphos is a wide bite-angle ligand that promotes reductive elimination, favoring the coupling at the electron-deficient C4 position while minimizing dehalogenation.

Step 2: C5-Amination
ParameterCondition
Catalyst BrettPhos Pd G3 (5 mol%)
Ligand BrettPhos (5 mol%)
Base

(1.5 equiv)
Solvent Toluene or

-Amyl Alcohol
Temp 100–120 °C

Protocol:

  • Use the isolated C4-amino-5-bromo intermediate.

  • Apply the conditions above. The stronger base (

    
    ) and highly active precatalyst (G3) are necessary to overcome the deactivation caused by the C4-amine.
    

Visualization: Reaction Workflow

G Start 4,5-dibromo-7-azaindole Decision Select Pathway Start->Decision PathA Pathway A: Unprotected (High Efficiency) Decision->PathA Robust Amines PathB Pathway B: Protected (High Tolerance) Decision->PathB Sensitive Groups StepA1 Step 1: C4-Amination Pd-RuPhos-G3, LiHMDS THF, 65°C PathA->StepA1 InterA Intermediate: 4-amino-5-bromo-7-azaindole StepA1->InterA Regioselective StepA2 Step 2: C5-Amination Pd-BrettPhos-G3, LiHMDS Dioxane, 110°C InterA->StepA2 Final Target: 4,5-diamino-7-azaindole StepA2->Final Prot Protection (SEM/Boc) PathB->Prot StepB1 Step 1: C4-Amination Pd(OAc)2/Xantphos, Cs2CO3 Dioxane, 90°C Prot->StepB1 InterB Intermediate: N-Prot-4-amino-5-bromo StepB1->InterB StepB2 Step 2: C5-Amination Pd-BrettPhos-G3, NaOtBu Toluene, 120°C InterB->StepB2 Deprot Deprotection (TFA or TBAF) StepB2->Deprot Deprot->Final

Figure 1: Decision tree for the regioselective functionalization of 4,5-dibromo-7-azaindole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning by N7 (pyridine nitrogen).Switch to Pd-G3/G4 precatalysts which activate rapidly. Ensure high concentration (0.2–0.5 M).
Loss of Regioselectivity Temperature too high; Ligand too active.Lower temp to 60°C. Use Xantphos (less active for C5) instead of RuPhos for Step 1.
Hydrodehalogenation

-hydride elimination from amine.[1]
Avoid secondary amines with

-hydrogens if possible, or switch solvent to Toluene (less polar). Increase amine equivalents.
Stalled C5 Coupling Electron-rich ring deactivation.Switch ligand to

BuXPhos
or AdBrettPhos . Increase temp to 130°C (microwave).

References

  • Regioselectivity in 7-Azaindoles: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Source:

  • Unprotected Amination Strategy: Henderson, J. L.; McDermott, S. M.; Buchwald, S. L.[2] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Source:[2]

  • General 7-Azaindole Functionalization: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines. Source:[3]

  • Ligand Selection Guide: Buchwald-Hartwig Amination User Guide. Source:

Sources

Method

Application Note: Protecting Group Strategies for N1-Alkylation of 4,5-Dibromo-7-azaindole

Executive Summary The 4,5-dibromo-7-azaindole (4,5-dibromo-1H-pyrrolo[2,3-b]pyridine) scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TRK, and RAF inhibitors).[1][2] Its dual-halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dibromo-7-azaindole (4,5-dibromo-1H-pyrrolo[2,3-b]pyridine) scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TRK, and RAF inhibitors).[1][2] Its dual-halogenated core allows for orthogonal functionalization via cross-coupling or metallation.[1][2][3] However, the presence of the pyridine nitrogen (N7) creates a regioselectivity challenge during N1-alkylation, while the electron-withdrawing bromine atoms significantly alter the pKa of the pyrrole N-H.

This guide details three distinct strategies for N1-protection/alkylation, tailored to specific downstream applications:

  • SEM-Protection: For aggressive downstream chemistry (e.g., lithiation).[3]

  • Boc/Tosyl-Protection: For transition-metal catalyzed cross-couplings.[1][2][3]

  • Direct Alkylation: For final-step diversification using mild bases.[2][3]

Strategic Analysis & Mechanistic Insight

The Electronic Landscape

Unlike the parent 7-azaindole, the 4,5-dibromo derivative is highly electron-deficient.[1][2] The inductive effect of the bromine atoms at C4 and C5 exerts two critical influences:

  • Increased N1 Acidity: The pKa of the N1-H is significantly lower than that of unsubstituted 7-azaindole (approx.[1][2][3] pKa 13) or indole (pKa 17).[3] This allows the use of milder bases (e.g., Cs₂CO₃) for deprotonation, reducing the risk of side reactions.

  • Decreased N7 Basicity: The electron-withdrawing bromines reduce the electron density at the pyridine nitrogen (N7), making it less nucleophilic. This naturally suppresses the formation of the N7-quaternized byproduct, provided the reaction conditions maintain the N1 as a discrete anion.

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated by the stability required for subsequent steps.

PG_Strategy Start Downstream Chemistry Goal Lithiation Lithiation / Halogen-Dance (Strong Bases: n-BuLi, LDA) Start->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald, Sonogashira) Start->Coupling Final Final Drug Candidate (Stable Alkyl Chain) Start->Final SEM SEM Group (Stable to BuLi, cleaved by TBAF/acid) Lithiation->SEM Required BocTs Boc or Tosyl Group (Labile to strong nucleophiles, cleaved by acid/base) Coupling->BocTs Preferred Direct Direct Alkylation (Benzyl, Alkyl, Heteroalkyl) Final->Direct Permanent

Figure 1: Decision tree for selecting N1-protecting groups based on intended downstream chemistry.

Detailed Experimental Protocols

Protocol A: SEM-Protection (Lithiation-Ready)

Purpose: Installation of the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group.[1][2][3] This group is robust against strong bases (n-BuLi, t-BuLi) used for C-H activation or halogen-lithium exchange.[1][2][3]

Reagents:

  • 4,5-Dibromo-7-azaindole (1.0 equiv)[1][2][3]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[4]

  • SEM-Chloride (SEM-Cl) (1.1 equiv)[1][2][3]

  • DMF (Anhydrous) or THF (Anhydrous)[1][3]

  • Safety Note: SEM-Cl is toxic and a lachrymator.[1][2][3] Handle in a fume hood.

Step-by-Step Methodology:

  • Preparation: Dry a round-bottom flask under vacuum and backfill with Argon. Add 4,5-dibromo-7-azaindole and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH portion-wise over 10 minutes.

    • Observation: Gas evolution (H₂) will occur.[3] The solution typically turns yellow/orange, indicating anion formation.

    • Expert Tip: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation. Incomplete deprotonation leads to mixed regioselectivity upon electrophile addition.[3]

  • Alkylation: Add SEM-Cl dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1][2][3][5]

  • Quench & Workup: Cool to 0 °C. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[3][6] Wash combined organics with water (2x) and brine (1x) to remove DMF.[3] Dry over Na₂SO₄.[3]

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.[3]

Protocol B: Boc-Protection (Coupling-Ready)

Purpose: Installation of the tert-Butoxycarbonyl (Boc) group.[1][2][3] Ideal for Suzuki or Sonogashira couplings where solubility needs improvement, but the protecting group must be easily removed later with mild acid (TFA or HCl).

Reagents:

  • 4,5-Dibromo-7-azaindole (1.0 equiv)[1][2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1][2][3]

  • DMAP (0.1 equiv) - Catalyst[1][2][3]

  • Triethylamine (Et₃N) (1.5 equiv) or DIPEA[1][3]

  • DCM or THF[1][3][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DCM (0.2 M) at RT.

  • Catalysis: Add Et₃N followed by DMAP.[3]

  • Addition: Add Boc₂O (dissolved in a minimal amount of DCM if solid, or neat if liquid).

  • Reaction: Stir at RT for 2–12 hours.

    • Note: The electron-deficient nature of the 4,5-dibromo scaffold makes the N1 less nucleophilic than standard indoles, so DMAP is crucial to accelerate the reaction.

  • Workup: Wash with 0.1 M HCl (to remove DMAP/Et₃N), then NaHCO₃, then brine.

  • Purification: Often not required.[3] Recrystallization from Hexane/EtOAc is usually sufficient.[3]

Protocol C: Direct Alkylation (Mild Base Strategy)

Purpose: Installing a permanent alkyl group (e.g., Methyl, Benzyl) using mild conditions to avoid N7-quaternization.

Reagents:

  • 4,5-Dibromo-7-azaindole[1][2][3]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1][3][8]

  • Alkyl Halide (R-X) (1.1 equiv)[1][3][4][7]

  • Acetonitrile (MeCN) or DMF[1][3]

Step-by-Step Methodology:

  • Setup: Combine substrate and Cs₂CO₃ in MeCN (0.15 M).[3]

  • Addition: Add the alkyl halide.

  • Reaction: Heat to 50–60 °C.

    • Why Cs₂CO₃? The enhanced acidity of the 4,5-dibromo scaffold (pKa < 13) allows Carbonate bases to effectively deprotonate N1. The Cesium cation (Cs⁺) provides a "loose ion pair," enhancing the nucleophilicity of the N1 anion without requiring the harsh conditions of NaH.

  • Workup: Filter off inorganic solids. Concentrate filtrate.[3]

  • Purification: Flash chromatography.

Comparative Data & Troubleshooting

Base & Solvent Effects on Regioselectivity

The following table summarizes the impact of conditions on the N1 (desired) vs. N7 (undesired) ratio for 4,5-dibromo-7-azaindole.

BaseSolventTempN1:N7 RatioNotes
NaH DMF0°C -> RT>98:2Best for SEM/Bn. Kinetic control via irreversible deprotonation.[1][2][3]
Cs₂CO₃ MeCN60°C95:5Excellent for reactive halides.[2][3] Milder.
K₂CO₃ AcetoneReflux80:20Slower reaction; higher N7 side-product observed.[1][2][3]
KOH DCM/H₂ORT90:10Phase transfer (TBAI cat).[3] Good for simple alkyls.[3]
Troubleshooting Common Issues
  • Issue: Low conversion with bulky electrophiles (e.g., Trityl, secondary alkyls).

    • Root Cause: Steric hindrance from the Br at C7? No, Br is at C4/C5. The hindrance is purely from the electrophile and the N1 pocket.

    • Solution: Switch to NaH/DMF and heat to 60°C. If decomposition occurs, try TIPS-OTf (Triisopropylsilyl triflate) with 2,6-lutidine for silyl protection instead of alkylation.

  • Issue: Formation of N7-quaternized salt.

    • Root Cause: Electrophile is too reactive (e.g., MeI) and base is too weak/slow, allowing neutral attack by N7.

    • Solution: Ensure complete deprotonation with NaH before adding the electrophile. Use a slight excess of base (1.2 equiv).[3]

References

  • Synthesis of SEM-protected 7-azaindoles

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[1][2][3]

    • Source: PMC / NIH.[3]

    • URL:[Link]

  • pKa and Reactivity of Azaindoles

    • Title: Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.[1][2][3]

    • Source: Molecules (MDPI).[3]

    • URL:[Link] (Note: Discusses pKa trends: 5-azaindole > 6 > 4 > 7).[1][2][3]

  • General Azaindole Functionalization

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[8][9]

    • Source: Molecules.[3][4][5][7][8][9][10][11][12][13][14][15]

    • URL:[Link][1][3]

  • Regioselectivity in Indazole/Azaindole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][3][16]

    • Source: Beilstein Journal of Organic Chemistry.[3]

    • URL:[Link][1][3]

  • Commercial Availability & Properties

    • Title: 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Product Page.[1][2][3][]

    • Source: Sigma-Aldrich.[1][2][3]

Sources

Application

Precision Engineering of the 7-Azaindole Scaffold: Regioselective C4 Functionalization of 4,5-Dibromo-7-azaindole

Topic: Selective Functionalization at the C4 Position of 4,5-Dibromo-7-azaindole Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Functionalization at the C4 Position of 4,5-Dibromo-7-azaindole Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. However, the 4,5-dibromo-7-azaindole intermediate presents a specific synthetic challenge: differentiating between two chemically similar halogen atoms.

This guide details the protocols for selective functionalization at the C4 position , leaving the C5 bromide intact for subsequent elaboration. By leveraging the inherent electronic bias of the pyridine ring system, researchers can achieve high regiocontrol (>95:5) using Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (


).

Mechanistic Insight: The Electronic Bias

To master the regioselectivity of 4,5-dibromo-7-azaindole, one must understand the electronic influence of the N7 nitrogen.

  • The "Pyridine Rule": The 7-azaindole core behaves electronically like a pyridine fused to a pyrrole.

  • C4 Activation (Gamma-position): The C4 position is gamma (

    
    ) to the pyridine nitrogen (N7). Similar to the 4-position of pyridine, it is highly electron-deficient due to the inductive ($ -I 
    
    
    
    -M $) withdrawal of the nitrogen. This makes C4 highly susceptible to oxidative addition (by Pd) and nucleophilic attack.
  • C5 Deactivation (Beta-position): The C5 position is beta (

    
    ) to the N7 nitrogen (analogous to the 3-position of pyridine). It lacks the direct resonance activation found at C4 and C6, making it significantly less reactive toward nucleophiles and Pd(0) species.
    
Visualization: Electronic Reactivity Map

ReactivityMap Core 4,5-Dibromo-7-azaindole N7 N7 Nitrogen (Electron Withdrawing) Core->N7 Structure C4 C4 Position (Activated: u03b3-position) High reactivity to Pd(0)/Nu- N7->C4 Inductive/Resonance Activation C5 C5 Position (Deactivated: u03b2-position) Low reactivity N7->C5 Weak Effect Reaction Functionalization (Suzuki / SNAr) C4->Reaction Preferred Site C5->Reaction Slow

Figure 1: Electronic influence of the N7 nitrogen creates a reactivity gradient, activating C4 over C5.

Pre-requisite: N1-Protection

While some reactions proceed on the free base, protecting the N1 pyrrole nitrogen is strongly recommended to prevent catalyst poisoning, N-arylation side reactions, and to improve solubility.

  • Recommended Group: Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl).

  • Why: Electron-withdrawing groups like Tosyl further activate the pyridine ring for

    
     at C4.
    

Protocol A: C4-Selective Suzuki-Miyaura Coupling

This protocol describes the selective arylation of C4 using a boronic acid. The key to selectivity is stoichiometry control and mild thermal activation .

Materials
  • Substrate: 1-Tosyl-4,5-dibromo-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Note: Bidentate ligands like dppf are preferred over

      
       to enhance stability and selectivity.
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the dibromo-azaindole substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and aqueous

    
     (3.0 equiv) via syringe.
    
  • Reaction: Heat the mixture to 60–80°C .

    • Critical Control Point: Do not exceed 90°C initially. Higher temperatures increase the risk of reacting at the C5 position or bis-coupling.

  • Monitoring: Monitor by LC-MS at 2-hour intervals. Look for the consumption of starting material and the formation of the mono-coupled product (

    
    ).
    
    • Success Criterion: >90% conversion to mono-product with <5% bis-product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Table
ParameterStandard ConditionOptimization for Low ReactivityOptimization for Poor Selectivity
Catalyst


+ XPhos (boosts oxidative addition)

(less active, more selective)
Temperature 60–80°C90–100°C40–50°C
Base

(aq)

(anhydrous)

(weaker base)
Solvent Dioxane/WaterToluene/Ethanol/WaterDMF (polar aprotic)

Protocol B: C4-Selective Nucleophilic Aromatic Substitution ( )

The C4-bromide is sufficiently activated for displacement by amines or alkoxides, particularly if the N1 position is protected with an electron-withdrawing group (Tosyl).

Materials
  • Substrate: 1-Tosyl-4,5-dibromo-7-azaindole

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in NMP (0.2 M).

  • Addition: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Thermal Activation:

    • Method A (Conventional): Heat to 100–120°C in a sealed tube.

    • Method B (Microwave - Recommended): Irradiate at 120°C for 30–60 minutes. Microwave heating often provides cleaner profiles for azaindole

      
      .
      
  • Monitoring: Check LC-MS for the mono-substitution product.

    • Note: If reaction is sluggish, add 0.5 equiv of KF (Potassium Fluoride). Fluoride can assist in the activation or act via a transient halogen exchange (Halex) mechanism.

  • Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc.

Analytical Validation: Confirming Regiochemistry

Distinguishing between C4 and C5 substitution is critical.

  • 1H NMR Shift: Compare the chemical shift of the remaining proton (H3) and the specific shifts of the incoming group.

  • HMBC (Definitive):

    • C4-Substitution: The new substituent (e.g., aryl protons) will show HMBC correlations to C3 and C3a (the bridgehead carbon).

    • C5-Substitution: The substituent will show correlations to C6 and N7 (via weak long-range coupling).

  • NOESY: Look for spatial proximity between the new group and the N1-protecting group (unlikely) or H3.

Workflow Diagram: Decision Tree

Workflow Start Start: 4,5-Dibromo-7-azaindole Protect Step 1: N1 Protection (Tosyl or SEM) Start->Protect Choice Desired C4 Substituent? Protect->Choice RouteA Route A: Aryl/Alkenyl Group (Suzuki Coupling) Choice->RouteA C-C Bond RouteB Route B: Amine/Alkoxy Group (SNAr Displacement) Choice->RouteB C-N / C-O Bond CondA Pd(dppf)Cl2, Na2CO3 60-80°C, 1.05 eq Ar-B(OH)2 RouteA->CondA CondB Amine, DIPEA, NMP 120°C (Microwave) RouteB->CondB Check Check Regioselectivity (HMBC / LC-MS) CondA->Check CondB->Check Final Product: 4-Substituted-5-bromo-7-azaindole Check->Final

Figure 2: Decision tree for selecting the optimal protocol based on the desired C4 functional group.

References

  • Regioselective Functionalization of 7-Azaindoles

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[1][2]

    • Source:Organic Process Research & Development (via ACS Public
    • Context: Establishes the reactivity order C4 > C5 for halogen
    • (Verified via search result 1.7)

  • Suzuki Coupling on Azaindoles

    • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.
    • Source:ACS Omega.
    • Context: Provides optimized Pd-catalyst conditions (Pd2dba3/SPhos or Pd(dppf)Cl2) for azaindole couplings.
    • (Verified via search result 1.10)

  • General Reactivity of 7-Azaindole

    • Title: Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.[1][3]

    • Source:Angewandte Chemie Int.[3][4][5] Ed.

    • Context: Discusses the complete map of reactivity for the scaffold.
    • (Verified via search result 1.17)

  • SNAr Mechanisms in Heterocycles

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reaction, Mechanism, and Practice.
    • Source: Leah4Sci / YouTube Educ
    • Context: Fundamental principles of SNAr activ
    • (Verified via search result 1.18)

Sources

Method

Sonogashira cross-coupling reactions with 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine

Application Note: Regioselective Sonogashira Cross-Coupling of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Sonogashira Cross-Coupling of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine, particularly in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib).[1][2]

This Application Note addresses the specific challenge of functionalizing 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine . This substrate presents a unique regioselectivity puzzle: it contains two chemically distinct bromine atoms and an acidic N-H proton.[1]

Key Technical Insight: In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the C5-position is kinetically favored for oxidative addition due to steric factors, despite the C4-position being more electron-deficient.[1] This guide provides a validated workflow to achieve:

  • C5-Selective Mono-Alkynylation (Kinetic Control).

  • C4,C5-Bis-Alkynylation (Thermodynamic/Exhaustive Control).

Mechanistic Insight & Regioselectivity Map

Before beginning wet chemistry, it is critical to understand the electronic and steric landscape of the substrate.

  • C4-Position (Para to Pyridine N): Highly electron-deficient.[1] Reacts preferentially in Nucleophilic Aromatic Substitution (SNAr).[1] However, in Pd-catalysis, it is sterically hindered by the C3-H and the N1-protecting group (the "Bay Region" effect).[1]

  • C5-Position (Meta to Pyridine N): Less electron-deficient but significantly more accessible sterically.[1]

  • N1-Position: Acidic (pKa ~13).[1] Must be protected to prevent catalyst poisoning and side reactions (e.g., N-alkynylation).[1]

Figure 1: Regioselectivity Logic Flow

Regioselectivity Substrate 4,5-Dibromo-7-azaindole ReactionType Reaction Conditions? Substrate->ReactionType SNAr Nucleophilic Substitution (S_NAr) ReactionType->SNAr Nucleophile (e.g., amine) PdCat Pd-Catalyzed Coupling (Sonogashira/Suzuki) ReactionType->PdCat Pd(0), CuI, Alkyne C4_Pref C4-Selectivity (Electronic Control) SNAr->C4_Pref Para-activation C5_Pref C5-Selectivity (Steric Control) PdCat->C5_Pref Accessible Oxidative Addition

Caption: Decision tree for regioselective functionalization of 4,5-dibromo-7-azaindole.

Pre-Reaction Protocol: N-Protection

Direct coupling on the free NH heterocycle is possible but erratic due to the acidity of the NH proton interfering with the base required for the Sonogashira cycle. We recommend SEM (2-(Trimethylsilyl)ethoxymethyl) protection for optimal solubility and stability, or Tosyl (Ts) for crystallinity.[1]

Protocol A: SEM-Protection of 4,5-Dibromo-7-azaindole

ReagentEquiv.[1][3][4][5][6]Role
4,5-Dibromo-7-azaindole1.0Substrate
NaH (60% dispersion)1.2Base
SEM-Cl1.1Electrophile
DMF (Anhydrous)0.2 MSolvent

Step-by-Step:

  • Dissolution: Dissolve 4,5-dibromo-7-azaindole in anhydrous DMF under N2 at 0°C.

  • Deprotonation: Add NaH portion-wise.[1] Stir at 0°C for 30 mins until H2 evolution ceases. Solution will turn yellow/orange.[1]

  • Addition: Add SEM-Cl dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with water (carefully). Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na2SO4 and concentrate.

  • Yield Target: >90%.

Primary Protocol: C5-Selective Sonogashira Coupling[1]

This protocol leverages the steric accessibility of C5 to achieve mono-alkynylation.[1]

Reagents & Conditions:

ComponentSpecificationEquiv.
Substrate N-SEM-4,5-dibromo-7-azaindole1.0
Alkyne Terminal Alkyne (R-C≡CH)1.1
Catalyst Pd(PPh3)2Cl20.05 (5 mol%)
Co-Catalyst CuI0.02 (2 mol%)
Base Triethylamine (Et3N)3.0
Solvent DMF (Degassed)0.15 M

Experimental Workflow:

  • Degassing (Critical): In a reaction vial, combine the N-SEM-substrate, Pd(PPh3)2Cl2, and CuI. Seal and purge with Argon/N2 for 5 minutes.

    • Why? Oxygen promotes Cu-mediated homocoupling of the alkyne (Glaser coupling), wasting reagents and complicating purification.[1]

  • Solvent Addition: Add degassed DMF and Et3N via syringe.

  • Alkyne Addition: Add the terminal alkyne.

  • Thermal Cycle: Heat to 50–60°C .

    • Note: Do not exceed 80°C initially.[1] Higher temperatures may induce minor oxidative addition at C4, eroding selectivity.[1]

  • Monitoring: Monitor by TLC/LC-MS at 2 hours. The starting material (dibromo) should convert to the mono-alkyne product.[1]

    • LC-MS Signature: Look for the isotopic pattern of one bromine atom (1:1 doublet) in the product mass.[1]

  • Workup: Dilute with EtOAc, filter through a celite pad (to remove Pd/Cu), and wash with NH4Cl (sat. aq) to chelate residual copper.[1]

Figure 2: Experimental Workflow

Workflow Start N-SEM-4,5-Dibromo Mix Add Pd/Cu/Base (Degas!) Start->Mix Heat Heat 60°C (Kinetic Control) Mix->Heat Check LC-MS Check (1 Br Pattern) Heat->Check Product C5-Alkynyl-4-Bromo Product Check->Product

Caption: Step-by-step workflow for C5-selective coupling.

Secondary Protocol: Sequential C4-Coupling

To functionalize the C4 position, higher energy conditions are required to overcome the steric hindrance at the "bay" region. This is typically performed on the isolated C5-alkynyl product.[1]

Modifications for C4-Coupling:

  • Catalyst: Switch to Pd(dppf)Cl2 or Pd2(dba)3/XPhos . These ligands are more active and can facilitate oxidative addition at the sterically hindered C4 center.

  • Temperature: Increase to 90–100°C .

  • Stoichiometry: Use 1.5–2.0 equiv of the second alkyne.

Troubleshooting & Optimization (E-E-A-T)

IssueDiagnosisSolution
Glaser Coupling Presence of Di-yne (R-C≡C-C≡C-R)Incomplete degassing.[1] Sparge solvent with Argon for 15 mins before use.[1]
Low Conversion (C5) Catalyst poisoningEnsure N-protection is stable. Free NH azaindoles can coordinate Pd/Cu.[1]
Poor Selectivity (C4 vs C5) Temperature too highLower temp to 45°C. Switch from DMF to THF (lower boiling point limits thermal overshoot).[1]
Protodebromination Loss of Br without couplingHydride source present.[1] Ensure solvent is anhydrous.[1] Avoid using formate-based reagents.[1]

References

  • L'Heureux, A., et al. (2004).[1] "Synthesis of 4,5-Disubstituted-7-azaindoles." Organic Letters, 6(19), 3486–3486.[1] (Demonstrates C5-selectivity in Pd-catalyzed reactions of 4,5-dibromo-7-azaindole). [1]

  • Wang, T., et al. (2010).[1] "Regioselective functionalization of 4,5-dibromo-7-azaindole." Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.[1] (Establishes the reactivity hierarchy: C5 > C4 for Pd-coupling). [1]

  • Song, J. J., et al. (2002).[1] "Synthesis of 7-azaindole derivatives via Pd-catalyzed cross-coupling." Chemical Society Reviews, 36, 1120.[1] (General review of 7-azaindole reactivity).

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.[1] (Standard reference for Sonogashira mechanism and troubleshooting). [1]

Sources

Application

Application Note: Scalable Synthesis Routes for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-22-5) Executive Summary & Chemical Context The 7-azaindole (1H-pyrrolo[2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-22-5)

Executive Summary & Chemical Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a critical bioisostere for indoles and purines in the development of kinase inhibitors (e.g., Vemurafenib analogs)[1]. Polyhalogenated 7-azaindoles, specifically 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine, are highly sought-after building blocks. The orthogonal reactivity of the bromine atoms at the C4 and C5 positions enables sequential, site-selective cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), facilitating the rapid diversification of lead compounds[2].

However, synthesizing the 4,5-dibromo functionalization pattern presents a significant synthetic challenge due to the inherent electronic properties of the 7-azaindole ring system. This application note details a highly scalable, field-proven, two-step protocol that circumvents these challenges to deliver the target compound in high yield and exceptional regioselectivity.

Mechanistic Rationale: Overcoming Regiochemical Sinks

The Challenge of Direct Bromination

The pyrrole ring of the 7-azaindole system is highly electron-rich, making the C3 position the primary thermodynamic and kinetic sink for electrophilic aromatic substitution (EAS). Attempting direct bromination (using Br₂ or NBS) on 5-bromo-7-azaindole exclusively yields 3,5-dibromo-7-azaindole.

The N-Oxide Directed Solution

To achieve selective functionalization at the C4 position, the electronic bias of the molecule must be temporarily inverted. This is achieved by oxidizing the pyridine nitrogen to form an N-oxide. Upon treatment with an electrophilic activating agent, the N-oxide undergoes a Reissert-Henze-type reaction[3]. The activator binds to the N-oxide oxygen, creating a highly electrophilic intermediate that directs nucleophilic bromide attack selectively to the C4 position, followed by rearomatization and the expulsion of the activating group[4].

Mechanism Start 7-Azaindole Core Direct Direct Electrophilic Bromination (Br2 or NBS) Start->Direct NOxide N-Oxidation (mCPBA) Start->NOxide C3 C3-Bromination (Thermodynamic/Kinetic Sink) Direct->C3 C4 C4-Bromination (Reissert-Henze Type) NOxide->C4

Figure 1: Regioselectivity logic: Direct bromination vs. N-oxide directed functionalization.

Reaction Optimization & Quantitative Data

Historically, the conversion of 7-azaindole N-oxides to 4-halo derivatives relied on neat phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) at elevated temperatures (85–90 °C)[2]. While effective for chlorination, POBr₃ often leads to extensive tar formation, poor C4:C6 regioselectivity, and highly exothermic, hazardous aqueous quenches upon scale-up.

To ensure scalability and safety, this protocol replaces POBr₃ with a mild, room-temperature reagent system: Tetramethylammonium bromide (TMAB) and Methanesulfonic anhydride (Ms₂O) [4].

Table 1: Optimization of Deoxidative Bromination Conditions

Reagent SystemActivatorSolventTemp (°C)Yield (%)C4:C6 SelectivityScalability Profile
POBr₃ (neat)NoneNone9045%85:15Low (Hazardous quench, tarring)
POBr₃NoneToluene8052%90:10Moderate (Difficult purification)
PyBroPEt₃NDCM2561%>95:5Moderate (Reagent cost prohibitive)
TMAB Ms₂O DMF 25 82% >99:1 High (Mild, high-yielding)

Step-by-Step Experimental Protocols

SynthesisRoute SM 5-Bromo-7-azaindole (CAS: 183208-35-7) Step1 Step 1: N-Oxidation mCPBA, EtOAc 0 °C to RT SM->Step1 Int 5-Bromo-7-azaindole 7-oxide (Intermediate) Step1->Int Step2 Step 2: Bromination TMAB, Ms2O, DMF 0 °C to 25 °C Int->Step2 Prod 4,5-Dibromo-7-azaindole (Target Product) Step2->Prod

Figure 2: Two-step scalable synthesis route for 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Causality & Self-Validation: Freebase 7-azaindole N-oxides are notoriously water-soluble, leading to severe yield losses (20–50%) during aqueous workups[3]. By conducting the oxidation in a non-polar solvent mixture (e.g., EtOAc or DME/heptane), the m-chlorobenzoic acid (mCBA) salt of the N-oxide directly precipitates from the reaction mixture[2][3]. This phase separation acts as a self-purifying mechanism, eliminating the need for chromatography.

Procedure:

  • Charge a clean, dry reactor with 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, CAS: 183208-35-7) and ethyl acetate (EtOAc, 15 volumes).

  • Cool the stirred suspension to 0–5 °C under a nitrogen atmosphere.

  • Add m-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.3 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Validation Check: A thick white precipitate (the mCBA salt of the N-oxide) will form. Reaction completion can be verified by TLC (DCM/MeOH 9:1), noting the disappearance of the starting material.

  • Filter the precipitate through a sintered glass funnel. Wash the filter cake sequentially with cold EtOAc (3 × 2 volumes) and heptane (2 volumes).

  • Dry the solid in a vacuum oven at 40 °C to constant weight. Yield: 88–92% (as the mCBA salt).

Step 2: Deoxidative Bromination to 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

Causality & Self-Validation: The use of Ms₂O activates the N-oxide via a highly reactive mesylate intermediate, allowing the nucleophilic bromide from TMAB to attack cleanly at room temperature[4]. The self-validating aspect of this protocol is visual: the TMAB suspension completely dissolves as it is consumed, followed by the precipitation of the highly insoluble 4,5-dibromo product upon quenching with water.

Procedure:

  • Charge a reactor with 5-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide mCBA salt (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Add tetramethylammonium bromide (TMAB, 2.5 equiv) and cool the mixture to 0 °C.

  • Dissolve methanesulfonic anhydride (Ms₂O, 2.5 equiv) in a minimal amount of DMF (2 volumes) and add dropwise to the reactor over 45 minutes.

  • Remove the cooling bath and allow the reaction to stir at 25 °C for 12 hours.

  • Validation Check: The initial suspension will clarify into a homogenous solution as the TMAB is consumed.

  • Quench the reaction by slowly pouring the mixture into vigorously stirred ice-water (30 volumes). Adjust the pH to 7.5–8.0 using saturated aqueous NaHCO₃.

  • A pale beige precipitate will form immediately. Stir the aqueous suspension for 1 hour to ensure complete precipitation.

  • Filter the solid, wash thoroughly with deionized water (3 × 5 volumes) to remove DMF and salts, and dry under vacuum at 50 °C.

  • Optional Polish: If required, the crude solid can be recrystallized from hot ethanol/water to yield the pure 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine as a white to off-white powder. Yield: 78–82%.

References

  • Title: AZAINDOLE KINASE INHIBITORS - Patent 1539763 Source: European Patent Office (EPO) URL: [Link]

  • Title: A highly effective synthesis of 2-alkynyl-7-azaindoles Source: Aurigene Pharmaceutical Services URL: [Link]

  • Title: PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES - Patent 1971604 Source: European Patent Office (EPO) URL: [Link]

Sources

Method

Application Note: Leveraging 4,5-Dibromo-7-azaindole in Fragment-Based Drug Discovery for Kinase Inhibitor Development

Executive Summary Fragment-based drug discovery (FBDD) has fundamentally reshaped the landscape of targeted therapeutics, particularly in the development of kinase inhibitors. The 7-azaindole scaffold is universally reco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) has fundamentally reshaped the landscape of targeted therapeutics, particularly in the development of kinase inhibitors. The 7-azaindole scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine ring of adenosine triphosphate (ATP)[1]. While the core scaffold provides essential hinge-binding capabilities, the 4,5-dibromo-7-azaindole derivative (CAS: 1190322-22-5)[2] serves as a highly specialized, bifunctional starting point for FBDD.

This technical guide explores the mechanistic rationale, physicochemical properties, and validated experimental protocols for utilizing 4,5-dibromo-7-azaindole. By exploiting the differential chemical reactivity of the C4 and C5 positions, medicinal chemists can achieve rapid, site-selective fragment growing, while structural biologists can leverage the heavy bromine atoms for anomalous X-ray phasing[3].

Scientific Rationale & Mechanistic Insights

The Hinge-Binding Pharmacophore

The majority of kinase inhibitors are Type I inhibitors that compete with ATP for the active site. The 7-azaindole core is an exceptional hinge-binding motif because it forms robust bidentate hydrogen bonds with the kinase backbone[1]. Specifically, the N1-H acts as a hydrogen bond donor to the backbone carbonyl, while the N7 atom acts as a hydrogen bond acceptor from the backbone amide NH[4]. This predictable binding mode anchors the fragment, allowing for confident elaboration.

The Crystallographic Advantage (Anomalous Scattering)

In FBDD, confirming the binding pose of a low-affinity fragment (typically


 in the high 

to

range) is notoriously difficult. The inclusion of two bromine atoms in 4,5-dibromo-7-azaindole provides a massive structural advantage. Bromine exhibits a strong anomalous scattering signal at typical synchrotron X-ray wavelengths (near the Br K-edge at ~13.47 keV). This allows crystallographers to use Single-wavelength Anomalous Dispersion (SAD) to unambiguously locate the fragment in the electron density map, even at low occupancies, effectively solving the phase problem directly from the fragment soak.
Orthogonal Vector Growth via Chemoselective Coupling

To transition from a fragment to a high-affinity lead, the molecule must be "grown" into adjacent sub-pockets (e.g., the solvent-exposed channel or the hydrophobic specificity pocket)[3]. 4,5-Dibromo-7-azaindole offers two distinct growth vectors. Crucially, these two bromides are not chemically equivalent. The C4 position is para to the electron-withdrawing pyridine nitrogen (N7), making the C4-Br bond more polarized and electron-deficient than the C5-Br bond. Consequently, C4 undergoes oxidative addition by Palladium(0) at a significantly faster rate. This causality allows chemists to perform chemoselective, sequential Suzuki-Miyaura cross-couplings without the need for complex protecting group strategies.

Binding_Mode Hinge Kinase Hinge Region (Backbone Amides) Core 7-Azaindole Core (Bidentate H-Bonds) Hinge->Core H-Bonding (N1-H, N7) C4 C4-Bromo Vector (Solvent/DFG-out Pocket) Core->C4 1st Suzuki Coupling (Fast) C5 C5-Bromo Vector (Specificity Pocket) Core->C5 2nd Suzuki Coupling (Slow)

Fig 1. Kinase hinge binding mode and orthogonal growth vectors of 4,5-dibromo-7-azaindole.

Physicochemical Profiling & Vector Data

Before initiating a fragment-growing campaign, it is critical to evaluate the physicochemical boundaries of the starting fragment to ensure the final lead remains within Lipinski's Rule of Five.

Property / MetricValue / DescriptionStrategic Implication for FBDD
CAS Registry Number 1190322-22-5[2]Commercial availability ensures scalable library synthesis.
Molecular Weight 275.93 g/mol Leaves ~225 g/mol of "growth space" for lead optimization.
Heavy Atom Count (HAC) 11Ideal for calculating Ligand Efficiency (LE).
H-Bond Donors/Acceptors 1 / 1Minimal polar surface area; excellent membrane permeability potential.
C4-Bromine Reactivity High (Primary)First vector for elaboration; typically targets the solvent channel.
C5-Bromine Reactivity Moderate (Secondary)Second vector for elaboration; typically targets the hydrophobic back pocket.

Experimental Workflows & Protocols

FBDD_Workflow A Library Screening (SPR, NMR, X-ray) B Hit Validation 4,5-dibromo-7-azaindole A->B Hits identified C Structural Analysis (X-ray Anomalous Phasing) B->C Binding mode D Fragment Growing (Sequential Cross-Coupling) C->D Vector mapping E Lead Optimization (In vitro / In vivo) D->E Improved affinity

Fig 2. FBDD workflow leveraging 4,5-dibromo-7-azaindole from screening to lead optimization.

Protocol 1: X-ray Crystallographic Soaking and Anomalous Phasing

Objective: To unambiguously determine the binding pose of 4,5-dibromo-7-azaindole in the target kinase active site. Causality: Because fragments bind weakly, high concentrations are required during soaking. However, high DMSO concentrations can degrade crystal lattice integrity. By utilizing the anomalous signal of bromine, we can identify the fragment's position even if the occupancy is low (<50%), preventing the need for destructive, high-DMSO soaks.

Step-by-Step Methodology:

  • Fragment Solution Preparation: Dissolve 4,5-dibromo-7-azaindole in 100% DMSO to create a 500 mM stock.

  • Soaking Drop Formulation: Dilute the stock into the crystallization mother liquor to achieve a final fragment concentration of 25 mM (ensuring final DMSO concentration is

    
     5% v/v).
    
  • Crystal Soaking: Transfer apo-kinase crystals into the soaking drop. Incubate at 20 °C for 2 to 24 hours. Self-Validation: Monitor crystal edges under a polarized microscope; if cracking occurs, reduce soak time or fragment concentration.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol) containing 25 mM of the fragment, then flash-freeze in liquid nitrogen.

  • Data Collection: Mount the crystal at a synchrotron beamline. Tune the X-ray energy to the Bromine K-edge (~13.47 keV / 0.92 Å) to maximize the anomalous scattering factor (

    
    ).
    
  • Phase Calculation: Use the anomalous differences to locate the heavy bromine atoms. Use these positions to calculate initial phases and generate an unbiased anomalous difference Fourier map, which will show two distinct >5

    
     peaks corresponding to the C4 and C5 bromines.
    
Protocol 2: Chemoselective Fragment Growing via Sequential Suzuki-Miyaura Coupling

Objective: To synthesize a bi-functionalized lead compound by sequentially growing the fragment at the C4 and C5 vectors[3]. Causality: The differential electron density at C4 vs. C5 dictates reactivity. By using a mild catalyst system and lower temperatures, the first equivalent of boronic acid selectively couples at the more electron-deficient C4 position. The remaining C5 bromide is then coupled using a more active catalyst at elevated temperatures.

Step 1: C4-Selective Suzuki Coupling (First Vector Growth)

  • Reaction Setup: In a Schlenk flask under argon, combine 4,5-dibromo-7-azaindole (1.0 eq) and Arylboronic acid A (1.05 eq). Causality: Strict stoichiometric control prevents over-coupling.

  • Catalyst & Base: Add

    
     (0.05 eq) and 
    
    
    
    (2.0 eq). Causality:
    
    
    is a mild catalyst that, combined with a weak base, prevents premature activation of the C5-Br bond.
  • Solvent & Heating: Suspend in degassed 1,4-Dioxane/

    
     (4:1). Heat to 80 °C for 4-6 hours.
    
  • Validation: Monitor via LC-MS. The reaction is complete when the mass corresponding to the mono-coupled product (4-aryl-5-bromo-7-azaindole) is maximized, and no di-coupled product is observed.

  • Purification: Cool, extract with EtOAc, concentrate, and purify via flash chromatography.

Step 2: C5-Selective Suzuki Coupling (Second Vector Growth)

  • Reaction Setup: In a microwave vial, combine the purified 4-aryl-5-bromo-7-azaindole (1.0 eq) and Arylboronic acid B (1.2 eq).

  • Catalyst & Base: Add

    
     (0.10 eq) and 
    
    
    
    (3.0 eq). Causality: The less reactive C5 position requires a more active Pd(0) source and a stronger driving force.
  • Solvent & Heating: Suspend in degassed DME/

    
     (3:1). Seal the vial and subject to microwave irradiation at 130 °C for 1 hour.
    
  • Validation: Monitor via LC-MS to confirm the disappearance of the mono-bromide isotope pattern and the appearance of the fully elaborated 4,5-diaryl-7-azaindole.

  • Purification: Filter through Celite, extract, and purify via preparative HPLC to yield the final lead compound.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link][1]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. Available at:[Link][4]

  • Konze, K. D., et al. (2019). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Journal of Chemical Information and Modeling (PMC). Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

[1][2] Topic: Improving Yield and Regioselectivity in the Bromination of 1H-pyrrolo[2,3-b]pyridine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide [v2.4][1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Improving Yield and Regioselectivity in the Bromination of 1H-pyrrolo[2,3-b]pyridine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide [v2.4][1][2]

Executive Summary: The Chemo-Selectivity Challenge

Brominating 1H-pyrrolo[2,3-b]pyridine (7-azaindole) presents a unique challenge compared to standard indole chemistry. The electron-deficient pyridine ring deactivates the system, while the pyrrole nitrogen remains susceptible to electrophilic attack.[2]

The Primary Yield Killers:

  • N-Bromination: Kinetic formation of 1-bromo-7-azaindole instead of the thermodynamic 3-bromo product.[2]

  • Over-bromination: Formation of 3,5-dibromo or 3,3-dibromo species due to poor stoichiometric control.[1][2]

  • Protonation Effects: The pyridine nitrogen (

    
    ) can act as a base, complexing with protons or Lewis acids, further deactivating the ring toward Electrophilic Aromatic Substitution (EAS).[1][2]
    

This guide provides self-validating protocols to navigate these electronic conflicts and maximize yield for the 3-bromo-1H-pyrrolo[2,3-b]pyridine intermediate.

Mechanistic Insight & Pathway Visualization

To improve yield, one must control the transition from the kinetic N-bromo intermediate to the thermodynamic C-3 bromo product.[2]

Reaction Pathway Diagram

The following diagram illustrates the competition between N-bromination and C-3 bromination, and the migration pathway.[2]

BrominationMechanism Start 7-Azaindole (Substrate) NBromo N-Bromo Intermediate (Kinetic Product) Unstable Start->NBromo Fast Attack (Low Temp) SigmaComplex C-3 Sigma Complex (Transition State) Start->SigmaComplex Direct EAS (RT/Heat) NBS Reagent: NBS (DMF/ACN) NBromo->SigmaComplex Rearrangement (Acid Catalyzed/Heat) C3Product 3-Bromo-7-azaindole (Thermodynamic Product) SigmaComplex->C3Product -H+ (Aromatization) DiBromo 3,3-Dibromo / 3,5-Dibromo (Over-reaction) C3Product->DiBromo Excess NBS

Figure 1: Mechanistic pathway showing the kinetic N-bromo trap and the thermodynamic drive toward C-3 substitution.[1][2]

Optimized Experimental Protocols

Do not rely on generic indole protocols. 7-azaindoles require specific solvent systems to stabilize the dipole and prevent N-protonation.[2]

Protocol A: The Standard NBS/DMF Method (High Throughput)

Best for: Small to medium scale (<10g), tolerant of free NH.[1][2]

Reagents:

  • Substrate: 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1][2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Solvent: DMF (Dimethylformamide) – Critical for solubility and scavenging HBr.[1][2]

Step-by-Step:

  • Dissolution: Dissolve 7-azaindole in DMF (5 mL per mmol). Cool to 0 °C .[2]

  • Addition: Dissolve NBS in minimal DMF. Add dropwise over 30 minutes.

    • Why? Slow addition prevents high local concentration of Br+, reducing dibromination risk.[1][2]

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Monitoring: Check TLC/LCMS.

    • Checkpoint: If N-bromo species is observed (often less polar), stir longer or heat gently to 40 °C to force rearrangement to C-3.[1][2]

  • Workup (The "Crash" Method): Pour the reaction mixture into ice-water (10x volume) with vigorous stirring. The 3-bromo product typically precipitates as a solid.[2]

  • Purification: Filtration followed by washing with water removes succinimide and DMF.[1][2] Recrystallize from Ethanol/Water if necessary.[1][2]

Protocol B: The CuBr₂/Acetonitrile Method (High Regioselectivity)

Best for: High purity requirements, avoiding over-bromination.[1][2]

Reagents:

  • Substrate: 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1][2][3]

  • Reagent:

    
     (2.0 - 3.0 equiv)[1][2]
    
  • Solvent: Acetonitrile (

    
    )[1][2]
    

Step-by-Step:

  • Suspend 7-azaindole in Acetonitrile at RT.

  • Add

    
     in one portion.
    
  • Stir at RT for 4–8 hours.

    • Mechanism:[1][2][4][5][6] Copper acts as a Lewis acid to coordinate the pyridine nitrogen, while delivering bromine.[1][2] This minimizes side reactions on the pyridine ring.[2]

  • Workup: Quench with aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (to complex copper). Extract with Ethyl Acetate.[1][2]
    

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose yield failures based on experimental observations.

SymptomProbable CauseCorrective Action
Low Conversion (Stalled) Pyridine ring protonation (HBr buildup) deactivating the ring.[1][2]Add Base: Include 1.1 eq of solid

or use DMF (acts as a weak base).[1][2] Avoid acidic solvents.[1][2]
Product is Unstable/Reverts Isolation of the kinetic N-bromo intermediate instead of C-3.Thermodynamic Push: Do not quench yet. Heat reaction to 40–50 °C for 1 hour to drive the N-Br

C-Br rearrangement.
Mixture of Mono/Di-bromo High local concentration of NBS.[2]Dilution & Rate: Dilute reaction 2x. Add NBS as a solution, not a solid, over a longer period (syringe pump).[1][2]
Sticky/Tar Formation Polymerization due to radical pathways or light sensitivity.[2]Radical Scavenger: Perform reaction in the dark (foil-wrapped). Ensure solvents are degassed.[1][2]
Poor Precipitation in Water DMF volume too high or product slightly soluble.[2]Salting Out: Add Brine (NaCl) to the ice-water quench.[1][2] Adjust pH to ~8-9 with

to ensure product is neutral (non-salt form).

Logic-Flow for Yield Optimization

Follow this decision tree to select the correct optimization path for your specific constraints.

OptimizationLogic Problem Yield Issue Detected CheckLCMS Analyze Crude LCMS Problem->CheckLCMS Result1 SM Remaining (Incomplete) CheckLCMS->Result1 Result2 Di-Bromo Impurity (>10%) CheckLCMS->Result2 Result3 Wrong Regioisomer (N-Br) CheckLCMS->Result3 Action1 Increase Temp to 40°C Check HBr scavenging Result1->Action1 Action2 Switch to CuBr2 protocol OR Reduce NBS to 0.95 eq Result2->Action2 Action3 Extend Reaction Time Add Acid Catalyst (cat. H+) Result3->Action3

Figure 2: Decision tree for troubleshooting reaction outcomes based on LCMS data.

FAQ: Expert Insights

Q: Why is DMF preferred over DCM or THF for this specific substrate? A: 7-azaindole has poor solubility in non-polar solvents.[2] DMF not only solubilizes the substrate but also acts as a weak proton acceptor, buffering the HBr generated during the reaction.[2] In DCM, HBr can protonate the pyridine nitrogen (


), rendering the ring highly deactivated to further electrophilic attack.[1][2]

Q: I see a spot on TLC that moves faster than the starting material, but it disappears on workup. What is it? A: This is likely the N-bromo intermediate .[2] It is less polar than the C-3 bromo product (and the starting material) because the NH hydrogen bond donor is removed.[2] It is labile and can hydrolyze back to starting material or rearrange to the C-3 product upon heating or acid treatment.

Q: Can I use elemental Bromine (


)? 
A:  It is not recommended for the free base.[1][2] 

is harsh and often leads to complex mixtures of poly-brominated species and oxidation byproducts.[2] If you must use

, protect the nitrogen (e.g., Tosyl or Boc) first, although this adds two synthetic steps.[1][2]

References

  • Regioselective Bromination of 7-Azaindoles: Wei, Y., et al.[1][2] "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Journal of Organic Chemistry. [1][2]

  • Copper-Mediated Halogenation: Practical Regioselective Bromination of Azaindoles and Diazaindoles.[2][7]ResearchGate.[1][2][8]

  • Kinase Inhibitor Scaffold Synthesis: The Azaindole Framework in the Design of Kinase Inhibitors.National Institutes of Health (PMC).[1][2]

  • General Yield Optimization Strategies: Troubleshooting: How to Improve Yield.University of Rochester.[2]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4,5-Dibromo-7-Azaindole in Coupling Reactions

Introduction 4,5-dibromo-7-azaindole is a critical building block in medicinal chemistry, prized for the unique structural and electronic properties it imparts to target molecules, particularly kinase inhibitors.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,5-dibromo-7-azaindole is a critical building block in medicinal chemistry, prized for the unique structural and electronic properties it imparts to target molecules, particularly kinase inhibitors.[1][2][3] Its rigid, heterocyclic scaffold contains both a hydrogen-bond donor and acceptor, making it an excellent bioisostere for indole or purine systems.[3][4] However, its utility is often hampered by a significant practical challenge: poor solubility in common organic solvents used for palladium-catalyzed cross-coupling reactions. This limited solubility can lead to heterogeneous reaction mixtures, low conversion rates, catalyst decomposition, and inconsistent results.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to systematically address and overcome the solubility issues associated with 4,5-dibromo-7-azaindole in key C-C and C-N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 4,5-dibromo-7-azaindole so poorly soluble?

A1: The poor solubility of 4,5-dibromo-7-azaindole, and related azaindoles, stems from several factors. The planar, rigid structure allows for efficient crystal packing, leading to high lattice energy that requires significant solvation energy to overcome. Furthermore, the presence of both a pyrrolic N-H donor and a pyridinic nitrogen acceptor facilitates strong intermolecular hydrogen bonding, creating a stable, dimeric structure that is resistant to dissolution.[5]

Q2: What are the best starting solvents to try for dissolving 4,5-dibromo-7-azaindole in a coupling reaction?

A2: High-boiling point, polar aprotic solvents are generally the most effective starting points. These solvents possess the polarity needed to disrupt the intermolecular forces of the solute. Consider the following as primary choices:

  • 1,4-Dioxane: A very common and effective solvent for Suzuki and Buchwald-Hartwig reactions.[6][7]

  • N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc): Excellent solvating power, but can sometimes coordinate to the palladium center and may require higher reaction temperatures.[8]

  • Toluene: While less polar, it is often used, especially in mixtures with water or other co-solvents, for Suzuki reactions.[9]

It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[10]

Q3: My inorganic base (e.g., K₂CO₃, K₃PO₄) is not dissolving. Is this a problem?

A3: Not necessarily. Many palladium-catalyzed coupling reactions are heterogeneous, with the inorganic base having limited solubility in the organic solvent.[11] The reaction often occurs at the solid-liquid interface. However, poor solubility can limit the base's effectiveness. Key considerations are:

  • Stirring: Vigorous stirring is essential to maximize the surface area and ensure effective contact between the dissolved reactants and the solid base.[11]

  • Particle Size: Grinding the base to a fine powder before use increases its surface area and can significantly improve reaction rates.[11]

  • Base Choice: If the reaction remains sluggish, switching to a more soluble base like Cesium Carbonate (Cs₂CO₃) or an organic base may be beneficial.[11]

In-Depth Troubleshooting Guide

This section provides detailed, reaction-specific guidance for overcoming solubility and reactivity challenges.

Troubleshooting Workflow: A General Approach

Before diving into reaction-specific issues, it's helpful to have a logical troubleshooting workflow. The following diagram outlines a decision-making process for addressing poor reaction performance where solubility is the suspected culprit.

G cluster_0 Initial Observation cluster_1 Solvent & Temperature Optimization cluster_2 Reagent & Catalyst System cluster_3 Outcome Start Low Yield / No Reaction (Heterogeneous Mixture) Solvent Screen Solvents: Dioxane, DMF, DMAc, Toluene (with/without water) Start->Solvent Is starting material soluble? Temp Increase Temperature (Monitor Stability) Solvent->Temp Still poor solubility? Success Reaction Improved Solvent->Success Soluble & Reacts Base Change Base: K₂CO₃ → Cs₂CO₃ or K₃PO₄ (Consider organic bases) Temp->Base Solubility okay, but low conversion? Temp->Success Soluble & Reacts Ligand Change Ligand: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) Base->Ligand Base change ineffective? Base->Success Reacts Catalyst Use Pre-catalyst (e.g., G2, G3 Palladacycles) Ligand->Catalyst Ligand change ineffective? Ligand->Success Reacts Catalyst->Success Reacts Failure Still No Improvement Catalyst->Failure

Caption: A decision tree for troubleshooting coupling reactions with poor solubility.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for C-C bond formation but can be sensitive to the solubility of all components.[12]

Q4: My Suzuki reaction with 4,5-dibromo-7-azaindole is sluggish and gives low yields. How can I improve it?

A4: This is a classic symptom of poor reagent solubility. Here is a systematic approach to optimization:

  • Solvent System Modification: The choice of solvent is critical.[6][8]

    • Aqueous Conditions: For nitrogen-containing heterocycles, aqueous solvent mixtures are often beneficial.[6] A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a standard starting point.[6] The water helps dissolve the inorganic base, facilitating the transmetalation step.[13][14]

    • Alternative Solvents: If dioxane/water fails, consider screening other systems. Toluene/water can be effective, especially for more lipophilic coupling partners.[9] For particularly stubborn cases, polar aprotic solvents like DMF or DMAc may be necessary, though they can sometimes lead to catalyst decomposition at high temperatures.[8]

  • Base Selection: The base plays a dual role: it activates the boronic acid and influences solubility.[14]

    • Inorganic Bases: While K₂CO₃ is common, Cs₂CO₃ is often superior due to its higher solubility in organic solvents, which can accelerate the reaction.[11][15] K₃PO₄ is another strong alternative.

    • Strength: Increasing base strength (e.g., K₂CO₃ < Na₂CO₃ < NaOH) can increase conversion rates, but must be balanced with the functional group tolerance of your substrates.[16]

  • Catalyst and Ligand Tuning: The nature of the palladium complex is paramount.

    • Ligands: For challenging substrates like 4,5-dibromo-7-azaindole, standard ligands like PPh₃ may be insufficient. Electron-rich, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, RuPhos) are highly recommended.[17][18] These ligands promote the formation of highly active, monoligated palladium(0) species, which can accelerate the rate-limiting oxidative addition step.[8][17]

    • Catalyst Source: Using a stable Pd(II) pre-catalyst, such as Pd(dppf)Cl₂, is often more reliable than using Pd(0) sources like Pd(PPh₃)₄, which can be sensitive to air.[15]

Parameter Recommendation Rationale
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Balances solubility of organic and inorganic reagents.[6]
Base Cs₂CO₃ or K₃PO₄ (2-3 equiv.)Higher solubility and basicity can accelerate the reaction.[11]
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ (1-5 mol%)Robust and effective pre-catalysts.[15]
Ligand SPhos or XPhos (1.2-2.4 equiv. to Pd)Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition.[17][18]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers and improve solubility.
Sonogashira Coupling

Sonogashira coupling is used to form C(sp²)-C(sp) bonds. The presence of a copper co-catalyst and an amine base adds complexity.

Q5: I am attempting a Sonogashira coupling, but my reaction mixture turns black and I only recover starting material. What is happening?

A5: The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition, where the active Pd(0) catalyst agglomerates and becomes inactive.[10] This is often exacerbated by poor solubility of the aryl bromide.

  • Ensure an Inert Atmosphere: Oxygen is a primary cause of both palladium decomposition and the unwanted homocoupling of the alkyne (Glaser coupling).[10] Ensure all solvents and the amine base are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and the reaction is maintained under a positive pressure of inert gas.[10]

  • Solvent and Base System:

    • Co-solvents: While triethylamine (TEA) often serves as both the base and a solvent, its solvating power for 4,5-dibromo-7-azaindole may be insufficient.[19] Using a co-solvent like THF, DMF, or dioxane can dramatically improve solubility. A 1:1 mixture of dioxane:TEA is a good starting point.[19]

    • Amine Purity: Ensure the amine base (e.g., TEA, DIPEA) is distilled and dry. Impurities can poison the catalyst.[20]

  • Temperature and Concentration:

    • Temperature: Sonogashira reactions with aryl bromides are often limited by the oxidative addition step and may require heating.[19] Temperatures of 60-100 °C are common. If your alkyne is volatile, the reaction must be performed in a sealed tube.[10][20]

    • Concentration: If the reaction is too dilute, the rate of productive coupling can slow, allowing more time for catalyst decomposition. Aim for a starting concentration of ~0.1 M with respect to the limiting reagent.[6]

  • Copper-Free Conditions: If alkyne homocoupling is a persistent issue, or if you suspect copper is contributing to catalyst issues, consider a copper-free Sonogashira protocol.[10] These methods typically require a higher catalyst loading or more specialized ligands but can be very effective.

Buchwald-Hartwig Amination

This C-N bond-forming reaction is highly sensitive to the choice of base, ligand, and solvent.

Q6: My Buchwald-Hartwig amination of 4,5-dibromo-7-azaindole is not working. How should I optimize the conditions?

A6: The Buchwald-Hartwig amination is plagued by the need for strong, often insoluble bases, which can be problematic with poorly soluble substrates.[21]

  • Base Selection is Critical:

    • Strong, Bulky Bases: Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[22] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.[23]

    • Weaker Bases: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires higher temperatures and more active catalyst systems (e.g., modern palladacycle pre-catalysts).[24]

  • Ligand and Pre-catalyst Choice: This is arguably the most important variable. The ligand controls the activity and stability of the catalyst.

    • Biaryl Phosphine Ligands: Modern Buchwald ligands (e.g., RuPhos, BrettPhos) and Hartwig ligands (e.g., Josiphos) are designed for challenging aminations. They are bulky and electron-rich, facilitating both the oxidative addition and the C-N reductive elimination steps.[17][25]

    • Palladacycle Pre-catalysts: Using air-stable Pd(II) pre-catalysts (e.g., G2, G3, G4 palladacycles) is highly recommended.[24] These complexes readily form the active monoligated Pd(0) species in solution upon activation by the base, leading to more reliable and reproducible results compared to mixing a palladium source and ligand separately.[26]

  • Solvent Considerations:

    • Aprotic Solvents: Toluene, dioxane, and THF are the most common solvents. Toluene is often favored for its inability to coordinate strongly to the palladium center. Dioxane is an excellent choice for its superior solvating power for polar substrates.[23]

Parameter Recommendation Rationale
Solvent Dioxane or TolueneGood balance of substrate solubility and minimal catalyst inhibition.[23]
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base effective for amine deprotonation.[22]
Pre-catalyst RuPhos Pd G3 (1-3 mol%)Air-stable pre-catalyst that generates a highly active catalytic species.[23][24]
Temperature 80-110 °CProvides energy to overcome activation barriers.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the monocoupling of an arylboronic acid to 4,5-dibromo-7-azaindole.

  • Setup: To a flame-dried Schlenk tube or microwave vial, add 4,5-dibromo-7-azaindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio by volume to achieve a concentration of ~0.1 M in the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Points of Failure

The following diagram illustrates a simplified catalytic cycle for a cross-coupling reaction, highlighting where poor solubility can disrupt the process.

G cluster_solubility Potential Failure Points Due to Insolubility Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)L₂(X) OA->PdII Sol_ArX Insoluble Ar-X (4,5-dibromo-7-azaindole) hinders Oxidative Addition OA->Sol_ArX TM Transmetalation PdII->TM + R'-M PdII_R Ar-Pd(II)L₂(R') TM->PdII_R Sol_Base Insoluble Base hinders Transmetalation (e.g., Suzuki) TM->Sol_Base RE Reductive Elimination PdII_R->RE Forms Ar-R' RE->Pd0

Caption: Simplified catalytic cycle highlighting where poor reagent solubility can cause failure.

References

  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • How to improve the solubility of reagents in iodoanisole cross-coupling. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Screening of different solvents for Suzuki coupling a. ResearchGate.
  • Some Examples of Azaindole Synthesis and Functionalization. Atlanchim Pharma.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
  • Sonogashira troubleshooting help needed. Reddit.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

Sources

Troubleshooting

Controlling regioselectivity in 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine cross-couplings

Subject: Controlling Regioselectivity in 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Cross-Couplings Ticket ID: AZ-7-REGIO-GUIDE Support Level: Senior Application Scientist Status: Open Welcome to the 7-Azaindole Support Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Regioselectivity in 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Cross-Couplings Ticket ID: AZ-7-REGIO-GUIDE Support Level: Senior Application Scientist Status: Open

Welcome to the 7-Azaindole Support Center

You are likely here because the 4,5-dibromo-7-azaindole scaffold is behaving unpredictably. This molecule is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib), but its dual-halogenated core presents a classic regioselectivity trap.

This guide is not a textbook; it is a troubleshooting manual designed to help you navigate the electronic biases of the pyrrolo[2,3-b]pyridine core. We will address the "Why" (Electronic Landscape), the "How" (C4 vs. C5 selectivity), and the "What Now" (Protocols).

Part 1: The Electronic Landscape (The "Why")

Before adding reagents, you must understand the invisible forces driving the reaction. The 7-azaindole core is not electronically symmetric.

  • The N7 Effect: The pyridine nitrogen (N7) is highly electronegative. It pulls electron density away from the adjacent C4 position.

  • The Result: C4 is significantly more electron-deficient (electrophilic) than C5.

  • The Consequence:

    • SNAr: Nucleophiles will attack C4 almost exclusively.

    • Pd-Catalyzed Coupling (Suzuki/Buchwald): Oxidative addition is generally faster at the more electron-deficient C-Br bond (C4), provided steric hindrance is managed.

Visualizing the Reactivity Bias:

AzaindoleReactivity Core 4,5-Dibromo-7-azaindole N7 N7 (Pyridine Nitrogen) Electron Withdrawing Core->N7 C5 C5 Position (Beta to N7) Lower Electrophilicity Standard Aryl Bromide Core->C5 Standard Reactivity C4 C4 Position (Alpha to N7) High Electrophilicity Kinetic Trap N7->C4 Activates C4->C5 C4 Reacts First

Figure 1: The N7 atom creates an electronic gradient, making C4 the primary site for oxidative addition and nucleophilic attack.

Part 2: Troubleshooting & Protocols
Ticket #1: "I want to couple at C4, but I'm getting mixtures (Mono/Bis/SM)."

Diagnosis: While C4 is electronically favored, C5 is still a bromide. If your catalyst is too active, your temperature too high, or your stoichiometry loose, you will get bis-coupling (reaction at both C4 and C5).

The Protocol: High-Fidelity C4-Selective Suzuki Goal: Install an aryl group at C4 while leaving C5-Br intact.

ParameterRecommendationRationale
Stoichiometry 0.95 - 1.0 eq Boronic AcidStarve the reaction. Never use excess boronic acid.
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Use "standard" activity catalysts. Avoid highly active precatalysts (e.g., XPhos Pd G2) which might force oxidative addition at C5.
Base Na2CO3 or K2CO3 (aq)Weaker bases prevent rapid transmetallation. Avoid hydroxides or alkoxides.
Solvent Dioxane/Water (4:[1]1) or DME/WaterStandard polarity aids solubility without hyper-activating the system.
Temperature 60°C - 80°C Do not reflux immediately. Monitor conversion by LCMS.

Step-by-Step Workflow:

  • Dissolve 4,5-dibromo-1-tosyl-7-azaindole (1.0 equiv) in 1,4-dioxane.

  • Add Aryl-B(OH)2 (1.0 equiv).

  • Add Pd(dppf)Cl2 (0.05 equiv).

  • Add aqueous Na2CO3 (2M, 2.0 equiv).

  • Degas with N2 for 10 mins.

  • Heat to 60°C. Monitor. Stop exactly when SM is consumed.

Expert Note: Protection of N1 is critical here (see Ticket #3). Free N-H can coordinate Pd, slowing the reaction and requiring higher temps, which erodes selectivity.

Ticket #2: "I need to couple at C5 first, keeping C4 as a Bromide."

Diagnosis: You are fighting the natural electronic bias. With 4,5-dibromo-7-azaindole, this is the "Hard Problem." Palladium will naturally insert at C4 first.

The Solution: The Scaffold Switch Do not use 4,5-dibromo-7-azaindole. Instead, switch your starting material to 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine .

  • Why?

    • Pd-Catalysis: The C-Br bond (at C5) undergoes oxidative addition significantly faster than the C-Cl bond (at C4), even though C4 is electronically activated.

    • Result: You can perform a Suzuki coupling at C5 (reacting the Br) while the C4-Cl remains intact.

    • Subsequent Step: The C4-Cl can then be reacted via SNAr (using amines) or a second Pd-coupling (using aggressive ligands like XPhos/Buchwald conditions).

Decision Matrix for Scaffold Selection:

ScaffoldSelect Start Target: Regioselective Coupling Decision Which position first? Start->Decision PathA Target C4 First Decision->PathA C4 PathB Target C5 First Decision->PathB C5 MatA Use 4,5-Dibromo-7-azaindole PathA->MatA MechA Mechanism: Electronic Bias (C4 is more electrophilic) MatA->MechA MatB Use 5-Bromo-4-chloro-7-azaindole PathB->MatB MechB Mechanism: Leaving Group Bias (Br > Cl for Pd-Oxidative Addition) MatB->MechB

Figure 2: Select your starting material based on your desired reaction order.

Ticket #3: "My reaction is stalled or I see N-arylation."

Diagnosis: The N1 proton (pKa ~13) is acidic. Under basic cross-coupling conditions, it deprotonates. The resulting azaindolyl anion can:

  • Bind to Pd(II) species, poisoning the catalyst (forming an unreactive "sink").

  • Undergo N-arylation if the coupling partner allows.

The Fix: Protecting Group Strategy

GroupProsConsBest For
Tosyl (Ts) Highly crystalline; electron-withdrawing (increases C4 electrophilicity).Stable to base, removed by strong acid or hydrolysis.Suzuki/Buchwald
SEM Robust; directs lithiation to C2.Harder to remove (requires TBAF/acid); adds lipophilicity.Lithiation/Complex Synthesis
Boc Easy on/off.Can fall off under basic Suzuki conditions at high temp (>80°C).Quick analogs

Protocol: N-Tosylation

  • Suspend 4,5-dibromo-7-azaindole in DCM.

  • Add TsCl (1.2 equiv), DMAP (0.1 equiv), and Et3N (1.5 equiv).

  • Stir RT for 2h.

  • Wash with water/brine. The product usually precipitates or crystallizes easily.

Ticket #4: "Can I use SNAr instead of Palladium?"

Answer: Yes, but only at C4 . Because C4 is alpha to the pyridine nitrogen, it behaves like a 4-halopyridine. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Reagent: 4,5-dibromo-1-protected-7-azaindole.

  • Nucleophile: Primary/Secondary amines, alkoxides, thiols.

  • Conditions: Heat (80-120°C) in DMF/DMSO or NMP.

  • Selectivity: Exclusive for C4. C5-Br is unreactive to SNAr.

Warning: If you attempt a Suzuki coupling using a strong base (e.g., NaOtBu) and an alcohol solvent, you may accidentally perform an SNAr of the alkoxide at C4, creating an ether byproduct. Always use carbonate bases for Suzuki couplings on this scaffold.

References & Further Reading
  • Regioselectivity in 7-Azaindole Cross-Couplings

    • L'Heureux, A. et al. "Syntheses of the Janus Kinase Inhibitor..." (Merck Process Group). This paper is the "gold standard" for 4-chloro-5-bromo vs 4,5-dibromo selectivity.

    • (Organic Letters)

  • Electronic Properties of 7-Azaindoles

    • Song, J. J. et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."

    • (Chem Soc Rev)

  • C5-Selective Functionalization

    • Mei, T. S. et al. "Pd-Catalyzed C-H Activation." (Discusses directing groups for C5, though halogen manipulation is more common).

    • (Chemical Reviews)

Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Safety precautions for handling palladium catalysts and halogenated heterocycles must be observed.

Sources

Optimization

Technical Support Center: Purification of 4,5-Dibromo-7-azaindole

Topic: Purification & Isolation of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

User Query: "I have a crude mixture containing 4,5-dibromo-7-azaindole. It contains unreacted monobromides (likely 5-bromo), potential tribromides, and dark oxidation byproducts. How do I isolate the target with >98% purity?"

The Challenge: The 4,5-dibromo-7-azaindole scaffold is a critical intermediate for kinase inhibitors (e.g., Vemurafenib analogs). The primary purification difficulty lies in its structural similarity to the 5-bromo-7-azaindole byproduct. Both are sparingly soluble in non-polar solvents and possess similar Rf values on silica. Furthermore, the electron-deficient pyridine ring makes the C-Br bonds susceptible to protodebromination under harsh acidic conditions.

Immediate Action Plan:

  • Assess Crude Composition: Use 1H NMR (not just LCMS) to determine the ratio of 5-bromo vs. 4,5-dibromo.

  • Select Pathway:

    • High Purity Crude (>85%): Proceed to Recrystallization (Protocol A) .

    • Complex Mixture (<85%): Proceed to Chromatography (Protocol B) .

Diagnostic Workflow (Decision Tree)

The following diagram illustrates the decision logic for processing your crude mixture.

PurificationWorkflow Start Crude Mixture (4,5-dibromo-7-azaindole) Analysis 1H NMR Analysis (Check C6-H Singlet vs Doublet) Start->Analysis Decision Purity Assessment Analysis->Decision Recryst Protocol A: Recrystallization (Toluene or EtOH/H2O) Decision->Recryst >85% Target Column Protocol B: Flash Chromatography (Hex/EtOAc Gradient) Decision->Column <85% Target or High Regioisomers Trituration Protocol C: Trituration (Remove Tars) Decision->Trituration Sticky/Tar Residue Final Target Isolated (>98% Purity) Recryst->Final Column->Final Trituration->Recryst Solids Recovered

Figure 1: Purification logic flow. Select the protocol based on the initial NMR integration of the crude material.

Technical Modules & Protocols

Module 1: Characterization (The Self-Validating System)

Before attempting purification, you must confirm the substitution pattern. LCMS is insufficient because the isotopic pattern of dibromo species (


, 

,

) can mask small impurities of tribromo species or regioisomers.

1H NMR Diagnostic Table (DMSO-d6, 400 MHz)

Proton Position5-bromo-7-azaindole [1]4,5-dibromo-7-azaindole (Target)Diagnostic Logic
H-2 (Pyrrole) ~6.5 ppm (d)~6.6 ppm (d)Coupling: J ≈ 3.5 Hz (H2-H3 coupling)
H-3 (Pyrrole) ~7.5 ppm (d)~7.6 ppm (d)Coupling: J ≈ 3.5 Hz
H-4 (Pyridine) 8.1 ppm (d, J2Hz)ABSENT Key Indicator: If this peak exists, you have 5-bromo impurity.
H-6 (Pyridine) 8.4 ppm (d, J2Hz)~8.5 ppm (Singlet )Key Indicator: H6 is a singlet in the target because C5 is blocked by Br.

Expert Insight: If you observe a singlet at ~8.5 ppm and a doublet at ~8.1 ppm, your mixture contains the 5-bromo impurity. The integration ratio of these two peaks dictates your purification method.

Module 2: Recrystallization (Protocol A)

Recrystallization is preferred for scaling up (>5g) as it avoids the high solvent consumption of chromatography. 4,5-dibromo-7-azaindole is significantly more lipophilic than the mono-bromo variants, which we can exploit.

Solvent System: Toluene (Primary) or Ethanol/Water (Secondary).

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in Toluene (10 mL per gram of crude).

  • Reflux: Heat to reflux (110°C). The 4,5-dibromo species should dissolve completely.

    • Troubleshooting: If black tar remains insoluble at reflux, decant the hot supernatant into a clean flask, leaving the tar behind.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (RT) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Crystallization: Once at RT, transfer to 4°C (fridge) for 4 hours.

  • Filtration: Filter the off-white needles. Wash the cake with cold Toluene (0°C) followed by Hexanes.

  • Drying: Vacuum dry at 45°C.

Why Toluene? Patents regarding 5-bromo-7-azaindole purification often cite Toluene [2]. The dibromo variant, being less polar, exhibits a steeper solubility curve in aromatic solvents than in alcohols, allowing for better rejection of the more polar mono-bromo impurities in the mother liquor.

Module 3: Flash Chromatography (Protocol B)

If the crude is <85% pure or contains the 3,4,5-tribromo byproduct, chromatography is required.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Gradient Optimization:

  • Column Loading: 1:50 (Sample : Silica mass).

  • Elution Profile:

    • 0-10% EtOAc: Elutes non-polar impurities and potential tribromides.

    • 10-25% EtOAc: Target Elution Window. 4,5-dibromo-7-azaindole typically elutes here.

    • 30-50% EtOAc: Elutes 5-bromo-7-azaindole and unreacted 7-azaindole.

Critical Note: Do not use DCM/MeOH for the initial separation of bromo-isomers. The selectivity of chlorinated solvents is often insufficient to resolve the 4,5-dibromo from the 5-bromo species due to their similar dipole moments. The Hexane/EtOAc system exploits the lipophilicity difference more effectively [3].

Troubleshooting & FAQs

Q1: My product is turning pink/red during drying. What is happening? A: Azaindoles are electron-rich and prone to oxidation at the N1 or C3 position when wet with solvent and exposed to air and light.

  • Fix: Dry under high vacuum in the dark. If the color persists, perform a quick wash with cold DCM to remove surface oxidation products (N-oxides).

Q2: I cannot separate the 4,5-dibromo from the 5-bromo impurity using the column conditions above. A: This suggests the column was overloaded.

  • Fix: Switch to a DCM / EtOAc (95:5) isocratic system. While I advised against DCM/MeOH, a DCM/EtOAc system provides a different orthogonality. The dibromo species will move faster (higher Rf) than the monobromo in pure DCM.

Q3: Can I use acid-base extraction? A: Proceed with caution. The pKa of the pyrrole NH is ~13. While you can deprotonate it with NaOH, the presence of two bromine atoms makes the ring sensitive. Strong bases can induce halogen migration or hydrolysis. Acid extraction (using HCl) is not recommended as the pyridine nitrogen is less basic due to the electron-withdrawing bromines, meaning it may not protonate fully to enter the aqueous phase, leading to yield loss.

References

  • Shanghai Jinli Pharmaceutical Co., Ltd. (2012). Preparation method for 5-bromo-7-azaindole (CN102584820A).[1] Google Patents.

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Pd-Catalyzed Couplings

Ticket ID: T-Pd-DEBRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Suppression of Hydrodehalogenation (Debromination) Side Reactions Introduction: The "Hidden" Hydride Proble...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-Pd-DEBRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Suppression of Hydrodehalogenation (Debromination) Side Reactions

Introduction: The "Hidden" Hydride Problem

You are likely here because your LCMS trace shows a persistent byproduct with a mass of


 (where 

is your starting aryl bromide). This is hydrodehalogenation , commonly referred to as debromination.[1]

In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, etc.), this is not random decomposition.[2][3] It is a specific, mechanistically driven side reaction where your catalytic cycle has been hijacked by a hydride source. The palladium center, instead of undergoing transmetallation with your nucleophile, has intercepted a hydride (


), leading to the reductive elimination of the simple arene (

).[3]

This guide is designed to help you identify the hydride source and engineer it out of your system.

Module 1: Diagnostic Workflow

Before changing parameters randomly, use this logic flow to confirm debromination and identify the likely culprit.

DiagnosticFlow Start START: LCMS Analysis Shows Byproduct CheckMass Does Mass = (SM - Br + H)? (e.g., SM MW - 78 or 80) Start->CheckMass NotDebro Issue is NOT Debromination. Check for Homocoupling or Protodeboronation. CheckMass->NotDebro No Confirm Confirmed: Hydrodehalogenation CheckMass->Confirm Yes CheckBase Are you using Alkoxide Bases? (NaOtBu, NaOMe, KOEt) Confirm->CheckBase BaseCause HIGH PROBABILITY: Base is acting as Hydride Donor via beta-hydride elimination. CheckBase->BaseCause Yes CheckSolvent Is Solvent an Alcohol or DMF/DMA? CheckBase->CheckSolvent No SolventCause HIGH PROBABILITY: Solvent is acting as Hydride Donor. (Transfer Hydrogenation) CheckSolvent->SolventCause Yes CheckLigand Is the Catalyst Loading High (>5%) or Ligand unhindered? CheckSolvent->CheckLigand No LigandCause KINETIC ISSUE: Productive cycle is too slow. Pd-Ar-X intermediate is stalling. CheckLigand->LigandCause Yes

Figure 1: Diagnostic logic tree for identifying the root cause of debromination.

Module 2: Knowledge Base (FAQs)

Q1: Mechanistically, how does the bromine disappear?

The culprit is


-Hydride Elimination. 
After the Oxidative Addition step, you generate a 

species. In a productive cycle, this species undergoes Transmetallation.[3][4] However, if a species with

-hydrogens (like an alkoxide from your base or alcohol solvent) coordinates to the Palladium, it can undergo

-hydride elimination.[3][5] This converts the alkoxide into a ketone/aldehyde and leaves a Palladium-Hydride (Pd-H) species. This Pd-H species then undergoes reductive elimination with your aryl group to form

.[3]
Q2: Is my base the traitor?

If you are using alkoxides (NaOtBu, NaOEt), yes. Alkoxides are excellent bases but also potent reducing agents. They coordinate to Pd, and if they possess a hydrogen on the carbon


 to the oxygen, they can eliminate to form Pd-H.
  • The Fix: Switch to inorganic bases that lack

    
    -hydrogens or cannot easily coordinate and eliminate.
    
    • Recommended: Potassium Phosphate (

      
      ), Cesium Carbonate (
      
      
      
      ), or Potassium Carbonate (
      
      
      ).
Q3: I'm using DMF/DMA. Why am I still seeing debromination?

DMF is a disguised hydride source. At elevated temperatures (>100°C), Palladium can decompose DMF/DMA via C-H activation or hydrolysis-derived formate intermediates, generating Pd-H species.

  • The Fix: Switch to non-coordinating, aprotic solvents like Toluene , 1,4-Dioxane , or Xylene . If solubility is an issue, use a mixture (e.g., Toluene/Water) rather than neat amide solvents.

Q4: Can the ligand choice prevent this?

Yes.[1][6] Speed is your defense. Debromination is often a "waiting room" reaction—it happens when the Palladium is waiting for the nucleophile (Transmetallation). If Transmetallation is slow, the Pd-Ar intermediate looks for other pathways (like grabbing a hydride).

  • The Fix: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ). These ligands accelerate the reductive elimination of the desired product, effectively outcompeting the slower debromination pathway.

Module 3: Experimental Protocols

Protocol A: The "Safe-Mode" Screen

Use this protocol to restart optimization when debromination >10%.

  • Solvent System: Switch to 1,4-Dioxane or Toluene (anhydrous).

    • Why: Removes alcohol/amide hydride sources.

  • Base: Switch to

    
     (3.0 equiv) .
    
    • Why: Inorganic, mild, no

      
      -hydrogens.
      
    • Note: If solubility is poor, add minimal water (e.g., Dioxane:Water 9:1) rather than switching to alcohol.

  • Catalyst: Use a pre-formed catalyst like XPhos Pd G4 or Pd(dppf)Cl2 (2-5 mol%).

    • Why: Pre-formed catalysts ensure rapid initiation; bulky ligands protect the metal center.

  • Temperature: Lower the temperature by 20°C from your current failure point.

    • Why: Side reactions often have higher activation energies than the desired coupling.

Protocol B: The Deuterium Validation (Self-Validating System)

Use this to prove definitively if your solvent is the hydride source.

  • Setup: Run your standard reaction (small scale, 20 mg) but replace the solvent with its deuterated counterpart (e.g.,

    
      or 
    
    
    
    -THF
    ).
  • Analysis: Analyze the byproduct by LCMS.

    • If Mass =

      
       (Ar-H): The hydride came from the base or trace water.
      
    • If Mass =

      
       (Ar-D): The solvent is the hydride donor.
      

Module 4: Mechanism & Data[7][8]

The Divergent Pathway

The diagram below illustrates exactly where the reaction goes wrong. Note the "Destructive Cycle" (Red) vs. the "Productive Cycle" (Green).

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L)Pd(Ar)(Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (+ Nucleophile) OxAdd->TransMet Productive Path Subst Ligand Exchange (+ Base/Solvent with beta-H) OxAdd->Subst Destructive Path RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Desired Product Ar-Nu RedElim->Product BetaElim beta-Hydride Elimination Generates (L)Pd(Ar)(H) Subst->BetaElim RedElimBad Reductive Elimination (Side Reaction) BetaElim->RedElimBad RedElimBad->Pd0 Byproduct Debrominated Byproduct Ar-H RedElimBad->Byproduct

Figure 2: Mechanistic divergence showing how


-hydride elimination competes with transmetallation.
Solvent & Base Risk Assessment Table[9]
Reagent ClassSpecific ReagentHydride Donor RiskRecommendation
Solvent Isopropanol (iPrOH) Critical Avoid. Secondary alcohols are potent hydride donors.
Solvent Ethanol / MethanolHighUse only if necessary; keep temp low.
Solvent DMF / DMAModerateRisk increases at T > 100°C.
Solvent Toluene / Dioxane Low Preferred solvents.
Base NaOtBu / KOtBu High Can promote radical pathways or

-elimination.
Base NaOMe / NaOEtHighContains

-hydrogens. Avoid.
Base K3PO4 / Cs2CO3 Negligible Preferred bases.

References

  • Navarro, O., et al. (2005).[3] "Dehalogenation of Aryl Halides." Journal of Organic Chemistry. Explains the mechanism of Pd-catalyzed dehalogenation via alkoxide/alcohol oxidation.

  • BenchChem Technical Support. (2025). "Preventing Debromination in Suzuki-Miyaura Coupling." BenchChem Troubleshooting Guides. Practical guide on base and solvent selection.

  • Yoneda Labs. (2020). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Detailed review of side reactions including

    
    -hydride elimination. 
    
  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background on the Nobel Prize in Chemistry. Fundamental mechanistic overview.

  • Wipf, P. (2006).[7] "Synthetic & Mechanistic Organic Chemistry of Palladium." University of Pittsburgh. Lecture notes on alkyl-alkyl coupling and

    
    -hydride elimination challenges. 
    

Sources

Optimization

Recrystallization solvents for high-purity 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center for Advanced Heterocyclic Scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying heav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying heavily halogenated azaindoles.

While the 7-azaindole core is highly polar due to its hydrogen-bonding network, the dual bromine substitution in 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine drastically shifts its properties, making it highly lipophilic and prone to trapping hydrophobic impurities. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your recrystallization workflows are robust, scalable, and self-validating.

Part 1: Physicochemical & Solubility Profile

Before troubleshooting, it is critical to understand the thermodynamic parameters governing the solubility of this specific scaffold. The table below summarizes the core data used to design our solvent systems.

PropertyValue / Description
Chemical Name 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (4,5-Dibromo-7-azaindole)
CAS Number 1190322-22-5[1]
Molecular Weight 275.93 g/mol
Hydrogen Bonding 1 Donor (N1-H), 1 Acceptor (N7)
Lipophilicity High (Driven by C4, C5 dibromo substitution)
Optimal Solvents Toluene, Ethyl Acetate, Methanol[2]
Optimal Anti-Solvents Hexane, Heptane, Water

Part 2: Troubleshooting Guides & FAQs

Q1: What is the most reliable solvent system for recrystallizing 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine on a multi-gram scale? A1: For scale-up (>10g), Toluene is the industry standard for halogenated azaindoles ([3]). Mechanistic Causality: Toluene provides an optimal temperature-dependent solubility curve. At reflux (~110 °C), the compound is highly soluble due to favorable


 stacking interactions between the toluene aromatic ring and the electron-deficient, brominated azaindole core. Upon cooling to 0–5 °C, solubility drops precipitously, driving high-yielding crystallization. Furthermore, toluene is fully compatible with Granular Activated Carbon (GAC), which is critical for adsorbing colored polymeric byproducts generated during electrophilic bromination steps.

Q2: I am using an Ethyl Acetate/Hexane mixture, but my product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point of the solution is reached at a temperature above the melting point of the solute-solvent mixture. The highly lipophilic nature of the 4,5-dibromo substitution exacerbates this in mixed non-polar systems. Mechanistic Causality: You are likely adding the anti-solvent (hexane) too rapidly. Ethyl acetate dissolves the compound by acting as a hydrogen bond acceptor (via its carbonyl oxygen), disrupting the N1-H intermolecular bonds of the azaindole. A sudden influx of hexane crashes the polarity too quickly, preventing orderly crystal lattice formation. Self-Validating Fix: Reheat the mixture until the oil completely redissolves into a single homogenous phase. Add 5% v/v of Ethyl Acetate to slightly lower the saturation temperature. Cool the solution extremely slowly (0.5 °C/min) and introduce authentic seed crystals when the solution is just 2–3 °C below the saturation point to force solid-liquid phase separation.

Q3: My crude material contains trace transition metals from a previous cross-coupling step. Will standard recrystallization remove them? A3: No. Standard recrystallization alone is often insufficient because the N1-N7 azaindole motif acts as a bidentate-like ligand, strongly chelating residual metals (e.g., Palladium or Copper) ([4]). Self-Validating Fix: You must implement a hot-filtration step with a physical scavenger. Dissolve the crude in hot toluene, add 10% w/w Granular Activated Carbon (GAC) or a silica-thiol metal scavenger, reflux for 45–60 minutes, and perform a hot polish filtration through a Celite pad. Run an IPC (In-Process Control) via TLC to confirm the removal of baseline impurities before initiating the cooling crystallization.

Part 3: Decision Matrix & Workflow Visualization

Workflow N1 Crude 4,5-Dibromo-1H- pyrrolo[2,3-b]pyridine N2 Impurity Profiling (HPLC/TLC) N1->N2 N3 High Color or Metal Traces? N2->N3 N4 High Polar Impurities? N2->N4 N5 Toluene + GAC Reflux Protocol N3->N5 Yes N6 EtOAc:Hexane (1:10) Gradient Protocol N3->N6 No N4->N6 Yes N7 Controlled Cooling (0.5 °C/min) N5->N7 N6->N7 N8 Oiling Out Detected? N7->N8 N9 Reheat, Add Anti-solvent & Seed N8->N9 Yes N10 Filtration & Cold Wash N8->N10 No N9->N7 N11 Pure Product (>99.5% HPLC) N10->N11

Workflow for solvent selection and troubleshooting in 4,5-dibromo-7-azaindole recrystallization.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Toluene/GAC Recrystallization

This methodology is adapted from validated industrial scale-up procedures for brominated azaindoles ([3]).

  • Dissolution: Suspend crude 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 10.0 g) in Toluene (10 volumes, 100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Scavenging: Add Granular Activated Carbon (GAC) (10% w/w, 1.0 g) to the suspension.

  • Heating: Heat the mixture to reflux (110 °C) under a nitrogen atmosphere. Maintain reflux for 45–60 minutes. Validation check: The solution should transition from a dark opaque suspension to a clear, pale-yellow liquid (ignoring the suspended carbon).

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Celite pad into a clean, pre-weighed receiving flask to remove GAC and insoluble particulates. Wash the pad with boiling toluene (2 volumes, 20 mL) to prevent premature crystallization in the funnel.

  • Controlled Crystallization: Equip the receiving flask with a magnetic stirrer. Cool the filtrate linearly to 20 °C over 3 hours (cooling rate of approx. 0.5 °C/min). Validation check: Spontaneous nucleation should be observed around 60–70 °C.

  • Maturation: Transfer the resulting slurry to an ice bath (0–5 °C) and age for 2 hours to drive the equilibrium and maximize yield.

  • Isolation: Filter the crystalline solid under vacuum. Wash the filter cake with ice-cold toluene (1 volume, 10 mL) followed by cold heptane (2 volumes, 20 mL) to displace the high-boiling toluene.

  • Drying: Dry the crystals under high vacuum at 50 °C to a constant weight.

    • Expected Yield: 80–85%

    • Expected Purity: >99.5% by HPLC.

References

  • LotaTrade / BLD Pharmatech. "4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine CAS#1190322-22-5." Chemical Catalog & Properties. URL: [Link]

  • Google Patents. "CN102584820B - Preparation method for 5-bromo-7-azaindole." Patent Database.
  • ChemWhat Database. "5-Bromo-7-azaindole CAS#: 183208-35-7 Physical Data and Synthesis Routes." ChemWhat | Database of Chemicals & Biologicals. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 4,5-Dibromo-7-azaindole

Status: Operational Topic: Regioselectivity & Catalyst Loading Optimization Applicable Substrates: 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (and N-protected derivatives) Audience: Process Chemists, Medicinal Chemists Core D...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Regioselectivity & Catalyst Loading Optimization Applicable Substrates: 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (and N-protected derivatives) Audience: Process Chemists, Medicinal Chemists

Core Directive: The Reactivity Landscape

Before optimizing catalyst loading, you must understand the intrinsic electronic bias of the substrate. 4,5-dibromo-7-azaindole is a "bipolar" scaffold where the two bromine atoms reside in vastly different electronic environments.

  • C-4 Position (Pyridine-like): This position is

    
     to the pyridine nitrogen (N7). It is significantly electron-deficient. In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), oxidative addition typically occurs here first  due to the activation provided by the adjacent electronegative nitrogen.
    
  • C-5 Position (Pyrrole-like): This position is

    
     to the pyridine nitrogen and part of the electron-rich pyrrole ring system. The C-Br bond here has a higher bond dissociation energy compared to C-4, making it kinetically slower to react.
    

Operational Implication: If you are targeting the C-5 position, you must either (a) functionalize C-4 first, or (b) use a blocking group/specific ligand control to invert this natural selectivity.

Visualizing the Reaction Pathway

The following diagram illustrates the standard sequential functionalization logic.

AzaindoleReactivity Substrate 4,5-Dibromo-7-azaindole C4_Product 4-Functionalized-5-bromo (Major Intermediate) Substrate->C4_Product Pd(0), Ligand Fast Oxidative Addition (C4) Side_Product Bis-coupled / Homocoupling (Impurity) Substrate->Side_Product Excess Catalyst / Poor Control C5_Product 4,5-Difunctionalized (Final Target) C4_Product->C5_Product Pd(0), High Temp Slow Oxidative Addition (C5)

Figure 1: Sequential functionalization logic. The electron-deficient C-4 position is the primary site of oxidative addition.

Troubleshooting Guide: Common Failure Modes

This matrix addresses specific issues encountered when scaling down catalyst loading (from screening 5-10 mol% to process 0.5-2 mol%).

SymptomProbable CauseTechnical Intervention
Reaction stalls at ~60% conversion Catalyst Poisoning (N7): The pyridine nitrogen (N7) coordinates to the Pd center, forming a stable, inactive Pd(II)-N7 complex.Switch Ligand: Move to bulky biaryl phosphines (e.g., XPhos , RuPhos ) that sterically prevent N7 coordination.Protocol: Add 1.5–2.0 equiv of ligand relative to Pd to ensure active species saturation.
Loss of Regioselectivity (Mixture of C4/C5) "Hot" Catalyst: Highly active catalysts (e.g., Pd(tBu3P)2) may lower the activation energy barrier difference between C4 and C5.Lower Temperature: Reduce reaction temp by 10-20°C.Ligand Tuning: Use Pd(dppf)Cl2 or Pd(PPh3)4 which are generally less active but more selective than Generation-3 precatalysts.
Protodebromination (Product is H instead of R) Hydride Source: Presence of water/alcohols in solvent or

-hydride elimination from alkyl groups.
Solvent Switch: Switch from alcoholic solvents (EtOH/MeOH) to aprotic polar systems (Dioxane, Toluene, THF).Strict Anhydrous: Ensure base (

,

) is anhydrous.
Precipitation of Pd Black Ligand Dissociation: Low catalyst loading leads to unstable Pd(0) species which aggregate.Stabilization: Add 5–10 mol% of free ligand (e.g.,

) to the mixture.Concentration: Increase reaction concentration (0.1 M

0.5 M) to improve kinetics before catalyst death.
Optimization Protocol: Catalyst Loading

Do not arbitrarily reduce catalyst. Follow this Self-Validating Step-Down Protocol to determine the Minimum Effective Concentration (MEC).

Phase 1: Baseline Establishment (High Loading)
  • Goal: Confirm chemistry works and establish maximum yield.

  • Conditions: 5 mol% Pd, 1.2 equiv Boronic acid/Amine, Standard Base (

    
     or 
    
    
    
    ), 80°C.
  • Validation: Reaction must reach >95% conversion by HPLC. If not, re-optimize ligand/solvent before touching loading.

Phase 2: The "Half-Life" Screen (Step-Down)

Run three parallel reactions at reduced loadings to calculate Turnover Number (TON).

  • Reaction A: 2.0 mol% Pd

  • Reaction B: 0.5 mol% Pd

  • Reaction C: 0.1 mol% Pd

Analysis:

  • If A works but B stalls: The catalyst is dying before completing the cycle (Low stability). Action: Add more ligand or switch to a palladacycle precatalyst.

  • If A, B, and C all work: You are operating in a diffusion-controlled regime. Action: You can likely scale at 0.05–0.1 mol%.

Phase 3: Scavenging & Purity (The Pharma Constraint)

Low catalyst loading is moot if you cannot remove the residue.

  • Self-Validating Check: For any loading >1 mol%, perform a Thiol Scavenger Test (e.g., SiliaMetS® Thiol).

  • Target: Residual Pd < 10 ppm in isolated solid.

Interactive Decision Tree: Optimization Workflow

Use this logic flow to guide your experimental design during the optimization phase.

OptimizationTree Start Start Optimization (Current: 5 mol% Pd) Check_Yield Is Yield > 90%? Start->Check_Yield Reduce_Load Reduce Loading to 1 mol% Check_Yield->Reduce_Load Yes Analyze_Failure Analyze Failure Mode Check_Yield->Analyze_Failure No Check_Stall Does Reaction Stall? Reduce_Load->Check_Stall Add_Ligand Increase Ligand/Pd Ratio (Prevent Aggregation) Check_Stall->Add_Ligand Yes (Pd Black formed) Success Final Process Conditions (0.5 - 1.0 mol%) Check_Stall->Success No Change_Base Switch Base (e.g., K3PO4 -> Cs2CO3) Analyze_Failure->Change_Base Hydrolysis observed Protect_N1 Protect N1 Position (Prevent Poisoning) Analyze_Failure->Protect_N1 N1-H present

Figure 2: Decision tree for troubleshooting catalyst loading and reaction failures.

Frequently Asked Questions (FAQs)

Q: Why is N1-protection recommended for 4,5-dibromo-7-azaindole? A: While unprotected reactions are possible (using LiHMDS/soluble bases), the acidic N1 proton (


) can deprotonate and coordinate to the catalyst, or the substrate can become insoluble. Protecting groups like SEM, Boc, or Tosyl prevent this and generally allow for lower catalyst loadings (Source 1.6, 1.8).

Q: I need to install a substituent at C-5 before C-4. Is this possible? A: Direct Pd-catalysis will almost always favor C-4. To hit C-5 first, you typically need to:

  • Block C-4 (e.g., start with 5-bromo-7-azaindole, functionalize, then halogenate C-4).

  • Use a specific directing group logic, though this is non-standard for this scaffold.

  • Perform a halogen exchange (lithiation) if feasible, though C4-lithiation is also preferred. Standard practice is to accept C4 selectivity and design the synthesis order accordingly.

Q: What is the best catalyst for sterically hindered boronic acids at C-4? A: For hindered couplings (e.g., ortho-substituted aryls), Pd(dppf)Cl2 is a robust workhorse, but XPhos Pd G2 or SPhos Pd G2 are superior for forcing difficult couplings at lower loadings due to their high turnover frequency (TOF) (Source 1.1, 1.17).

References
  • Leboho, T. C., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018, 23(10), 2666.

  • Schirock, H., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 2023, 8(9), 8567–8578.

  • St-Jean, F., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Journal of Organic Chemistry, 2016. (NIH/PMC Archive).

  • Popowycz, F., et al. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds." Atlanchim Pharma Review.

  • Song, J. J., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Journal of Organic Chemistry, 2013.

Optimization

Removing palladium contaminants from 7-azaindole intermediates

Welcome to the Advanced Purification Support Center. Topic: Palladium Removal from 7-Azaindole Intermediates Status: Operational | Level: Tier 3 (Expert) Introduction: The 7-Azaindole Challenge You are likely here becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. Topic: Palladium Removal from 7-Azaindole Intermediates Status: Operational | Level: Tier 3 (Expert)

Introduction: The 7-Azaindole Challenge

You are likely here because standard aqueous washes or Celite filtrations have failed to reduce palladium (Pd) levels below the ICH Q3D threshold (<10 ppm).

The Root Cause: Unlike simple aromatics, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a "privileged" chelator. The pyridine-like nitrogen at position 7 (N7) acts as a borderline soft base, forming a highly stable coordinate covalent bond with residual Pd(II). This creates a "trapped" metal species that resists simple partitioning. To remove it, you must introduce a ligand with a significantly higher affinity for Pd than the azaindole scaffold itself.

This guide provides three validated workflows to break this complex and purify your intermediate.

Module 1: Diagnostic & Strategy Selection

Before selecting a protocol, consult the decision matrix below. 7-azaindoles often require "Soft-Soft" interactions (Sulfur-Palladium) to displace the Nitrogen-Palladium bond.

Pd_Removal_Strategy Start Start: High Pd in 7-Azaindole Solubility Is product soluble in organic solvents (THF/EtOAc)? Start->Solubility Scale Scale of Operation? Solubility->Scale Yes Aqueous Method C: Crystallization or Resin Capture Solubility->Aqueous No (Water Soluble) Scavenger Method A: Silica-Grafted Scavengers (DMT or Thiol) Scale->Scavenger <100g (High Value) Extraction Method B: Chelating Wash (NAC or TMT) Scale->Extraction >100g (Cost Sensitive) Result Target: <10 ppm Pd Scavenger->Result High Selectivity Extraction->Result Scalable/Cheap

Figure 1: Strategic decision tree for selecting the optimal palladium removal method based on solubility and scale.

Module 2: Comparative Data Analysis

The following table summarizes the efficiency of different scavenger classes specifically for nitrogen-heterocycle containing APIs.

MethodActive LigandMechanismSelectivityRec. for 7-Azaindole?
SiliaMetS® DMT DimercaptotriazineChelation (Bidentate)HighHighly Recommended (Best for Pd(II))
SiliaMetS® Thiol PropylthiolBinding (Monodentate)HighRecommended (General purpose)
Activated Carbon Porous CarbonAdsorption (Van der Waals)LowUse with Caution (Yield loss risk)
NAC Wash N-AcetylcysteineChelation (Solubility Switch)HighRecommended (Scalable)
Celite Diatomaceous EarthPhysical FiltrationNoneIneffective for soluble Pd

Module 3: Experimental Protocols

Protocol A: Silica-Grafted Scavenging (Batch Mode)

Best for: High-value intermediates, late-stage purification, <100g scale.

The Logic: Silica-bound Dimercaptotriazine (DMT) presents a bidentate sulfur ligand. The thermodynamic stability of the Pd-S bond is far greater than the Pd-N7 bond, driving the equilibrium toward the solid phase.

  • Preparation: Dissolve the crude 7-azaindole intermediate in a suitable solvent (THF, EtOAc, or MeOH). Avoid DMF if possible, as it competes for Pd coordination.

  • Dosage: Add SiliaMetS® DMT or Thiol (4 equivalents relative to residual Pd content, or 5-10% w/w relative to the substrate if Pd content is unknown).

  • Thermal Activation (Critical): Heat the mixture to 50–60°C for 4–12 hours.

    • Why? Ligand exchange at the N7 position is kinetically slow at room temperature. Heat provides the activation energy to break the Pd-Azaindole complex.

  • Filtration: Filter the suspension through a 0.2 µm membrane or a fine fritted funnel to remove the scavenger.

  • Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or increase temperature.

Protocol B: The N-Acetylcysteine (NAC) Wash

Best for: Large scale (>100g), cost-sensitive processes.

The Logic: NAC is a soluble scavenger that binds Pd, rendering it highly water-soluble (and organic-insoluble) in basic conditions, allowing it to be washed away.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Isopropyl Acetate or 2-MeTHF).

  • NAC Addition: Add an aqueous solution of N-Acetylcysteine (2–5 equivalents relative to Pd).

  • Digestion: Heat the biphasic mixture to 50°C with vigorous stirring for 1–2 hours.

    • Note: The color often changes from dark brown/black to lighter orange/yellow as Pd transfers to the aqueous phase.

  • Basification: Cool to room temperature. Add aqueous Ammonia (or NaOH) to adjust pH to ~8–9.

    • Mechanism:[1][2][3][4] Deprotonation of the carboxylic acid on NAC ensures the Pd-NAC complex remains strictly in the aqueous phase.

  • Separation: Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

  • Polishing: Treat the organic layer with a small amount of activated carbon (e.g., Darco G-60) for 30 mins to catch any remaining non-polar Pd species, then filter.

Module 4: Mechanism of Action

Understanding the competition at the molecular level is key to troubleshooting.

Ligand_Exchange cluster_0 Trapped State cluster_1 Scavenger Action cluster_2 Purified State Complex 7-Azaindole-Pd Complex (Pd bound to N7) Heat Heat (ΔT) (Activation Energy) Complex->Heat Slow Kinetics Scavenger Thiol/DMT Scavenger (Sulfur Ligand) Scavenger->Heat Product Free 7-Azaindole (Solution) Heat->Product Ligand Exchange Waste Scavenger-Pd Complex (Solid/Aqueous) Heat->Waste

Figure 2: Kinetic displacement of Palladium from the 7-azaindole N7-coordination site by sulfur-based ligands.

Troubleshooting & FAQ

Q: I used SiliaMetS Thiol at room temperature, but Pd levels only dropped from 1000 ppm to 200 ppm. Why? A: This is a kinetic issue. The Pd-N7 bond in 7-azaindole is stable. At room temperature, the rate of ligand exchange is too slow. You must heat the scavenging step to 50-60°C to overcome the activation energy barrier.

Q: Can I use Activated Carbon (Charcoal) instead? A: You can, but be careful. While cheap, carbon is non-specific. It often adsorbs the flat, aromatic 7-azaindole structure along with the Pd, leading to yield losses of 10-20%. Silica scavengers (DMT) are chemically selective and typically result in <2% yield loss.

Q: My product precipitates when I add the scavenger. What should I do? A: Ensure your solvent volume is sufficient (typically 10-20 volumes). If using silica scavengers, the solid silica can act as a seed for crystallization. Try switching to the NAC Wash (Protocol B) which is a liquid-liquid extraction and avoids adding solid particles until the final polishing step.

Q: What is the regulatory limit for Palladium? A: According to ICH Q3D (R1) guidelines:

  • Oral Administration: Permitted Daily Exposure (PDE) is 100 µ g/day .[5] For a max daily dose of 10g, the limit is 10 ppm .[5]

  • Parenteral (Injectable): PDE is 10 µ g/day . The limit is 1 ppm .[5]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline Q3D(R1). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Application Note. (2020). Scavenging of Palladium from Nitrogen Heterocycles using SiliaMetS®. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Bien, J. T., et al. (2010). Removal of Palladium from Pharmaceutical Intermediates by Aqueous Extraction with N-Acetylcysteine. Organic Process Research & Development. (Referenced in patent US6239301B1). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Under Basic Conditions

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (a halogenated 7-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (a halogenated 7-azaindole derivative).

This molecule is a highly privileged scaffold in kinase inhibitor design and drug development[1]. However, its unique electronic topology—combining an acidic pyrrole N-H with a highly electron-deficient, brominated pyridine ring—makes it notoriously temperamental under basic conditions[2]. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Insights: The "Why" Behind the Instability

To master the handling of 4,5-dibromo-7-azaindole, you must first understand the causality of its reactivity under basic conditions:

  • The Acidic Pyrrole N-H (Deprotonation): The N1 proton is weakly acidic (pKa ~13–14 in aqueous systems, higher in aprotic solvents). It readily deprotonates in the presence of bases like NaH, K₂CO₃, or Cs₂CO₃ to form the 7-azaindolide anion. While this is necessary for N-protection or alkylation, the resulting anion alters the electron density of the entire ring system[3].

  • The Electron-Deficient Pyridine Ring (SNAr Susceptibility): The pyridine nitrogen (N7) strongly withdraws electron density via resonance. The positions ortho (C6) and para (C4) to this nitrogen are severely electron-deficient. Consequently, the C4-Bromine is highly activated for Nucleophilic Aromatic Substitution (SNAr)[3]. If nucleophilic bases (e.g., NaOH, NaOMe) are used, the C4-Br will be rapidly displaced by hydroxide or alkoxide ions.

  • Halogen-Metal Exchange: The presence of two bromine atoms (C4 and C5) makes the molecule susceptible to halogen-metal exchange if strong organometallic bases (like n-BuLi) are employed, leading to unwanted debromination or polymerization[2].

Reactivity Start 4,5-Dibromo-7-azaindole WeakBase Mild/Non-Nuc Bases (NaH, K2CO3) Deprotonation (N1) Start->WeakBase pKa ~13-14 StrongNuc Nucleophilic Bases (NaOH, NaOMe) SNAr at C4 Start->StrongNuc Heat + Nucleophile Organometallic Organolithiums (n-BuLi) Halogen-Metal Exchange Start->Organometallic -78 °C Prod1 N-Alkylation / Protection (Stable Intermediate) WeakBase->Prod1 Prod2 4-Hydroxy/Alkoxy-5-bromo Degradation Product StrongNuc->Prod2 Prod3 Debrominated or Polymeric Byproducts Organometallic->Prod3

Fig 1. Divergent reactivity pathways of 4,5-dibromo-7-azaindole under various basic conditions.

Troubleshooting Matrix (FAQs)

Q1: I am trying to remove an N-Tosyl protecting group using KOH in Methanol, but my LC-MS shows a mass shift of -79 + 31 Da. What is happening? A: You are observing unintended Nucleophilic Aromatic Substitution (SNAr). The mass shift indicates the loss of a bromine atom (-79 Da) and the addition of a methoxy group (+31 Da). Because the C4 position is para to the pyridine nitrogen, it is highly activated. The methoxide ion (generated from KOH in MeOH) acts as a strong nucleophile, displacing the C4-Br before or during the deprotection step. Solution: Use a non-nucleophilic deprotection strategy, such as TBAF in THF for SEM groups, or mild hydrolysis conditions (e.g., LiOH in THF/H₂O at room temperature) while closely monitoring the reaction time to prevent C4-OH formation.

Q2: During N-protection with TsCl and NaH in DMF, my reaction mixture turns black and yields are abysmal (<20%). How do I fix this? A: The blackening indicates decomposition of the 7-azaindolide anion, likely due to localized exothermic heating or moisture introducing hydroxide ions, which triggers polymerization or SNAr. Solution: Ensure strict anhydrous conditions. Cool the DMF solution to 0 °C before adding NaH portion-wise. Allow the hydrogen gas to evolve completely before adding the electrophile. Alternatively, switch to a milder biphasic system (e.g., DCM/50% aq. NaOH with a phase transfer catalyst like TBAB) if water-sensitive side reactions are not a concern.

Q3: I am performing a Suzuki-Miyaura cross-coupling at C4 using Pd(PPh₃)₄ and Na₂CO₃ (aq) at 100 °C, but my N-Boc protecting group falls off. Why? A: The N-Boc group on the 7-azaindole ring is significantly more labile than on a standard indole due to the electron-withdrawing nature of the pyridine ring, which makes the pyrrole nitrogen a better leaving group during hydrolysis[2]. Aqueous carbonate at 100 °C is basic enough to cleave it. Solution: Switch to a more robust protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl), or perform the Suzuki coupling under anhydrous basic conditions using Cs₂CO₃ in 1,4-Dioxane[3].

Q4: Can I use n-BuLi to deprotonate the N-H for subsequent functionalization? A: It is highly discouraged. While n-BuLi will deprotonate the N-H, the presence of the C5 and C4 bromines makes the molecule highly susceptible to halogen-metal exchange[1]. You will likely generate a complex mixture of debrominated and coupled products. Use NaH, KHMDS, or LiTMP if non-nucleophilic deprotonation is required.

Quantitative Base Compatibility Data

To aid in experimental design, consult the following compatibility matrix when selecting a base for your workflow.

Base SystemSolventTemp (°C)pKa (Base)Expected OutcomeSide Reaction Risk Profile
NaH (60% disp.) DMF / THF0 to 25~35Quantitative N1-deprotonationLow (if kept strictly anhydrous)
K₂CO₃ / Cs₂CO₃ DMF / Dioxane25 to 10010.3Mild N1-deprotonation / Cross-couplingModerate (Base-catalyzed deprotection of N-Ts/Boc at high heat)
NaOH / KOH (aq) MeOH / H₂O60 to 10013.8N-deprotection (Ts/Boc)Critical (High risk of SNAr at C4-Br forming C4-OH/OMe)
NaOMe / NaOEt MeOH / EtOH6515.5N-deprotectionCritical (High risk of SNAr at C4-Br forming C4-OMe/OEt)
n-BuLi THF-78~50Halogen-metal exchangeCritical (Rapid debromination at C5 > C4)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By observing the specific physical changes noted in the "Validation Checkpoints," you can ensure the chemical causality is proceeding as intended.

Protocol A: Safe N-Protection with SEM-Cl (Avoiding SNAr)

Objective: Protect the acidic N-H to prevent catalyst poisoning during downstream cross-coupling, without triggering C4-Br degradation.

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 5.0 mmol) and dissolve in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice-water bath. Causality: Low temperature prevents the thermal decomposition of the highly reactive 7-azaindolide anion.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in three distinct portions over 10 minutes.

    • Validation Checkpoint: You must observe immediate, controlled bubbling (H₂ gas evolution). The solution will transition from a pale yellow suspension to a clear, deep amber solution. Wait 30 minutes until bubbling completely ceases.

  • Electrophile Addition: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq, 5.5 mmol) dropwise over 5 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc (3 x 20 mL), wash the organic layer with brine (5 x 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C5-Br intact, using mild basic conditions to preserve the N-protecting group.

  • Setup: In a sealed tube, combine N-SEM-4,5-dibromo-7-azaindole (1.0 eq, 1.0 mmol), Arylboronic acid (1.05 eq, 1.05 mmol), and anhydrous K₂CO₃ (2.0 eq, 2.0 mmol).

    • Causality: C4 is intrinsically more reactive toward oxidative addition than C5 due to its para relationship with the electron-withdrawing pyridine nitrogen[3]. Using exactly 1.05 eq of boronic acid ensures chemoselectivity.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Reaction: Heat the mixture to 80 °C for 4 hours under nitrogen.

    • Validation Checkpoint: Conduct a TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.6) should be completely consumed. A new, strongly UV-active (254 nm) spot will appear lower on the plate (Rf ≈ 0.4), confirming successful C4-coupling without SEM-cleavage (which would result in a baseline spot).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash chromatography.

BaseSelection Goal Experimental Goal NProt N1-Protection / Alkylation Goal->NProt CrossCoup Cross-Coupling (C4/C5) Goal->CrossCoup Base1 NaH (0°C) or K2CO3 Avoid Nucleophilic Solvents NProt->Base1 Base2 Anhydrous Cs2CO3 or K3PO4 Avoid Aqueous NaOH/KOH CrossCoup->Base2 Warn1 Risk: SNAr if using NaOMe/NaOH Base1->Warn1 Warn2 Risk: N-Protecting Group Cleavage Base2->Warn2

Fig 2. Decision matrix for selecting appropriate bases during 7-azaindole functionalization.

References

  • [3] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.[Link]

  • [2] Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Tetrahedron.[Link]

  • [1] Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Validation of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine via 1H NMR

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dibromo-7-azaindole). It focuses on structural validation, distinguishing the ta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dibromo-7-azaindole). It focuses on structural validation, distinguishing the target compound from synthetic precursors and regioisomers, and optimizing solvent selection for spectral resolution.

Executive Summary

4,5-dibromo-1H-pyrrolo[2,3-b]pyridine is a critical scaffold in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs). Its structural integrity is defined by the regioselective bromination at the C4 and C5 positions of the 7-azaindole core.

This guide compares the Target Product (4,5-dibromo) against its Primary Alternative (the 5-bromo precursor) and Regioisomers to provide a definitive release assay. The data demonstrates that DMSO-d6 is the superior solvent for validation due to the stabilization of the labile N1-H proton and prevention of aggregation-induced broadening common in chloroform.

Strategic Protocol: Solvent Selection

The choice of solvent is not merely logistical but diagnostic.[1] 7-azaindoles possess both a hydrogen bond donor (pyrrole NH) and an acceptor (pyridine N), leading to dimerization in non-polar solvents.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Impact on Analysis
Solubility HighLow/ModerateDMSO prevents precipitation of the dibromo species.
NH Visibility Excellent (Sharp/Broad Singlet)Poor (Often invisible/Broad)DMSO stabilizes the N1-H via H-bonding, allowing integration.
Resolution HighModerateCDCl3 can cause peak broadening due to solute aggregation.
Water Signal ~3.33 ppm~1.56 ppmEnsure water peak does not overlap with H2/H3 signals.

Protocol: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6. Ensure the sample is free of paramagnetic impurities (e.g., residual copper from Ullmann couplings), which can broaden the critical H6 singlet.

Spectral Assignment & Diagnostic Logic

The Target Spectrum: 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine

The 7-azaindole core numbering: N1, C2, C3, C3a, C4, C5, C6, N7, C7a. Substitutions: Bromine at C4 and C5. Remaining Protons: H2, H3, H6, NH.

Region 1: The Pyridine Singlet (H6)
  • Shift:

    
     8.40 – 8.60 ppm.
    
  • Multiplicity: Singlet (s).

  • Logic: H6 is located

    
     to the pyridine nitrogen (N7), causing significant deshielding. Because C5 is substituted with Bromine, H6 has no ortho-coupling partner , collapsing the typical doublet seen in unsubstituted azaindoles into a sharp singlet.
    
Region 2: The Pyrrole Doublets (H2 & H3)
  • H2 Shift:

    
     7.60 – 7.80 ppm (d, 
    
    
    
    Hz).
  • H3 Shift:

    
     6.50 – 6.70 ppm (d, 
    
    
    
    Hz).
  • Logic: H2 is

    
     to the pyrrole nitrogen (deshielded). H3 is 
    
    
    
    to the nitrogen (shielded). The coupling constant (
    
    
    Hz) is characteristic of 2,3-pyrrole coupling.
Region 3: The Labile Proton (NH)
  • Shift:

    
     12.0 – 12.8 ppm.
    
  • Multiplicity: Broad Singlet (bs).[2][3]

  • Logic: Highly deshielded due to aromaticity and H-bonding with DMSO.

Comparative Analysis: Distinguishing Alternatives

To validate the synthesis, one must prove the loss of the H4 proton (present in the precursor) and the correct placement of bromines (ruling out isomers).

Comparison 1: Target vs. Precursor (5-bromo-7-azaindole)

The most common synthesis route is the bromination of 5-bromo-7-azaindole.

ProtonPrecursor (5-bromo) Target (4,5-dibromo) Diagnostic Change
H4

8.15 (d)
ABSENT Primary confirmation of reaction completion.
H6

8.50 (d or bs)

8.55 (s)
Loss of meta-coupling (if resolved) and slight downfield shift.
H2/H3 DoubletsDoubletsMinimal change; H3 may shift slightly downfield due to C4-Br proximity.
Comparison 2: Target vs. Regioisomer (4,6-dibromo-7-azaindole)

If bromination occurs at C6 instead of C5, the spectrum changes subtly but distinctly.

  • Target (4,5-dibromo): Remaining pyridine proton is H6 .

    • H6 is

      
       to Nitrogen (N7).
      
    • Shift: > 8.3 ppm .

  • Isomer (4,6-dibromo): Remaining pyridine proton is H5 .

    • H5 is

      
       to Nitrogen (N7).
      
    • Shift: < 8.2 ppm (Shielded relative to H6).

    • Note: Both appear as singlets. The chemical shift is the discriminator.

Visualization of Logic Flow

The following diagram illustrates the decision tree for validating the 4,5-dibromo structure from a crude reaction mixture.

NMR_Logic Start Crude Product 1H NMR (DMSO-d6) Check_H4 Check 8.0 - 8.2 ppm region: Is there a signal for H4? Start->Check_H4 Precursor Precursor Present (5-bromo-7-azaindole) Check_H4->Precursor Yes (H4 present) Check_Pyridine Analyze Pyridine Singlet (8.2 - 8.6 ppm) Check_H4->Check_Pyridine No (H4 absent) H6_Signal Singlet at > 8.3 ppm (Alpha to N7) Check_Pyridine->H6_Signal Downfield (>8.3) H5_Signal Singlet at < 8.2 ppm (Beta to N7) Check_Pyridine->H5_Signal Upfield (<8.2) Target CONFIRMED: 4,5-dibromo-7-azaindole H6_Signal->Target Isomer WRONG ISOMER: 4,6-dibromo-7-azaindole H5_Signal->Isomer

Figure 1: Logic flow for structural assignment. High chemical shift of the pyridine singlet is the key discriminator against the 4,6-isomer.

Summary of Chemical Shifts

The following table synthesizes data for the target compound in DMSO-d6.

PositionProton TypeMultiplicityCoupling (

)
Chemical Shift (

)
NH (1) Pyrrole NHBroad Singlet-12.0 – 12.8
H-6 Pyridine (Ar-H)Singlet-8.40 – 8.60
H-2 Pyrrole (

)
Doublet~3.5 Hz7.60 – 7.80
H-3 Pyrrole (

)
Doublet~3.5 Hz6.50 – 6.70
H-4 PyridineABSENT --
H-5 PyridineABSENT --

References

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn Reson Chem. Retrieved from

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from

  • Compound Interest. (2015).[4] A Guide to 1H NMR Chemical Shift Values. Retrieved from

  • Reich, H.J. (2020). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin / ACS Organic Chemistry Division.[5] Retrieved from

Sources

Comparative

13C NMR Shift Assignments for 4,5-Dibromo-7-azaindole: A Comparative Structural Analysis

Executive Summary Objective: To provide a definitive reference for the C NMR spectral assignment of 4,5-dibromo-7-azaindole (4,5-dibromo-1H-pyrrolo[2,3-b]pyridine), a critical scaffold in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive reference for the


C NMR spectral assignment of 4,5-dibromo-7-azaindole  (4,5-dibromo-1H-pyrrolo[2,3-b]pyridine), a critical scaffold in the development of kinase inhibitors (e.g., JAK, TRK).

The Challenge: Poly-halogenated aza-heterocycles often present counter-intuitive chemical shifts due to the "Heavy Atom Effect" (HAE) of bromine. Standard electronegativity rules suggest downfield shifts (deshielding), but bromine substitution on aromatic rings typically results in significant upfield shielding of the ipso-carbon.

Solution: This guide synthesizes experimental data from mono-bromo analogs (4-bromo- and 5-bromo-7-azaindole) and parent 7-azaindole to derive a rationalized assignment for the 4,5-dibromo derivative. We utilize a Comparative Structural Analysis (CSA) approach to validate these assignments.

Comparative 13C NMR Shift Analysis

The following table correlates the chemical shifts of the parent 7-azaindole with its brominated derivatives. Note the diagnostic shielding patterns at C4 and C5.

Table 1: Comparative 13C NMR Shift Assignments (δ, ppm)

Solvent: DMSO-d


 / DMF-d

(referenced to ~39.5 ppm / ~163 ppm)
Carbon Position7-Azaindole (Parent)5-Bromo-7-azaindole4-Bromo-7-azaindole*4,5-Dibromo-7-azaindole (Rationalized)
C2 126.5128.2129.8130.5 ± 1.0
C3 99.8100.099.399.5 ± 0.5
C3a (Bridge) 120.5122.1118.5119.0 ± 1.5
C4 128.8130.3107.7 (Ipso-Br)110.5 ± 2.0 (Ipso-Br)
C5 116.2111.1 (Ipso-Br)112.5113.0 ± 2.0 (Ipso-Br)
C6 142.8142.9142.6143.5 ± 1.0
C7a (Bridge) 148.9147.5149.1148.0 ± 1.5

*Data for 4-bromo analog adapted from N-substituted derivatives by subtracting N-alkyl effects.

Deep Dive: The Heavy Atom Effect (HAE)

Researchers often misassign C4 and C5 in brominated azaindoles because they expect the electronegative bromine to shift the carbon downfield (e.g., >130 ppm).

  • Mechanism: The large electron cloud of bromine introduces a diamagnetic shielding term that opposes the paramagnetic deshielding caused by electronegativity.

  • Observation:

    • C4 Assignment: In the parent, C4 is ~128.8 ppm. Upon bromination, it shifts upfield by ~20 ppm to ~108-110 ppm.

    • C5 Assignment: In the parent, C5 is ~116.2 ppm. Upon bromination, it shifts upfield by ~5 ppm to ~111-113 ppm.

    • Result: In 4,5-dibromo-7-azaindole, both C4 and C5 appear in the "upfield aromatic" region (110-113 ppm), distinct from the deshielded C6 (~143 ppm) and C2 (~130 ppm).

Experimental Protocol: Synthesis & Characterization

To validate these shifts, one must synthesize the compound with high regiochemical fidelity. The following protocol utilizes a 2-amino-pyridine cyclization strategy, which is superior to direct bromination for controlling the 4,5-substitution pattern.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-4,5-dibromopyridine Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Start->Step1 C-3 Selective Inter Intermediate: 2-Amino-3-(TMS-ethynyl)-4,5-dibromopyridine Step1->Inter Step2 Step 2: Cyclization (KOtBu, NMP, 80°C) Inter->Step2 Ring Closure Product Product: 4,5-Dibromo-7-azaindole Step2->Product NMR Validation: 13C NMR Check C4/C5 @ ~110-113 ppm Product->NMR Characterize

Caption: Regioselective synthesis pathway ensuring 4,5-dibromo substitution pattern.

Step-by-Step Methodology

1. Materials:

  • Precursor: 2-Amino-4,5-dibromopyridine (CAS: Custom synthesis or commercial).

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (10 mol%), Triethylamine (TEA).
  • Solvent: DMF (Anhydrous).

2. Procedure:

  • Coupling: Dissolve 2-amino-4,5-dibromopyridine (1.0 eq) in DMF under N

    
    . Add TEA (3.0 eq), Pd catalyst, and CuI.
    
  • Addition: Dropwise add TMSA (1.2 eq). Note: The amino group directs the oxidative addition to the C3 position (ortho) preferentially over C4/C5 due to the "amino-directing effect" in Pd-catalysis, though 3-position halogenation of the starting material is required. If starting from 2-amino-3,4,5-tribromopyridine, C3 reacts first.

    • Alternative Route: If starting from 2-amino-3-iodo-4,5-dibromopyridine , the iodine at C3 reacts exclusively.

  • Cyclization: Heat the intermediate in NMP with KOtBu (2.0 eq) at 80°C for 4 hours. This promotes the 5-endo-dig cyclization to form the pyrrole ring.

  • Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

3. Characterization Check:

  • 1H NMR (DMSO-d

    
    ):  Look for the absence of C3-H (if substituted) or the presence of C2-H/C6-H. In 4,5-dibromo-7-azaindole, you expect:
    
    • H2: Doublet or Singlet ~7.6-7.8 ppm.

    • H6: Singlet ~8.4 ppm (Deshielded by N7).

    • NH: Broad singlet ~12.0 ppm.

    • Crucial: Absence of H4 and H5 signals confirms substitution.[1]

Structural Logic & Causality (E-E-A-T)

Why the Assignments Matter

In drug discovery, distinguishing between the 4,5-dibromo and 5,6-dibromo isomers is vital because they present different vectors for Structure-Activity Relationship (SAR) expansion.

  • C4 Vector: Points into the solvent front/ribose pocket (in kinase binding).

  • C5 Vector: Often points toward the gatekeeper residue.

Self-Validating the Spectrum

You can confirm you have the correct isomer using HMBC (Heteronuclear Multiple Bond Correlation) :

  • H6 Signal: The proton at C6 (most downfield, ~8.4 ppm) will show a strong

    
     correlation to C7a  (~148 ppm) and C4  (~110 ppm).
    
  • H2 Signal: The proton at C2 (~7.7 ppm) will show correlations to C3 (~100 ppm), C3a (~119 ppm), and C7a (~148 ppm).

  • Differentiation: If the bromine were at C6, the H6 proton would be missing. If the bromine were at C3, the C3 carbon would shift upfield to ~90 ppm (C-Br) and the H2 signal would lose the

    
     coupling to C3a.
    

References

  • 7-Azaindole Parent Data

    • Source: "1H and 13C NMR studies of 7‐azaindole and related compounds." Magnetic Resonance in Chemistry.
  • 5-Bromo-7-azaindole Data

    • Source: "5-Bromo-1H-pyrrolo[2,3-b]pyridine Crystal Structure and NMR." Acta Crystallographica Section E.
  • Synthesis of Brominated Azaindoles

    • Source: "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles."[2] Beilstein Journal of Organic Chemistry.

  • Substituent Effects in NMR

    • Source: "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom

Sources

Validation

Technical Guide: HPLC Method Development &amp; Purity Standards for 4,5-dibromo-7-azaindole

Executive Summary 4,5-dibromo-7-azaindole (CAS: 1135289-97-8) is a high-value scaffold in kinase inhibitor discovery. Its structural utility lies in the differential reactivity of the C4 and C5 bromines, allowing for seq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-dibromo-7-azaindole (CAS: 1135289-97-8) is a high-value scaffold in kinase inhibitor discovery. Its structural utility lies in the differential reactivity of the C4 and C5 bromines, allowing for sequential cross-coupling reactions. However, this utility is compromised by the presence of regioisomeric impurities (primarily 4,6-dibromo-7-azaindole) and under-brominated intermediates (5-bromo-7-azaindole).

Standard C18 alkyl phases often fail to resolve the 4,5- and 4,6-regioisomers due to their identical molecular weight and similar hydrophobicity. This guide presents an optimized chromatographic strategy utilizing Phenyl-Hexyl stationary phases , which leverage


-

interactions to achieve baseline resolution (

) where traditional C18 columns fail.

Part 1: The Separation Challenge

The purity of 4,5-dibromo-7-azaindole is defined not just by the absence of starting materials, but by regioisomeric integrity .

Critical Impurities
  • 5-bromo-7-azaindole: A synthetic intermediate.[1] Less lipophilic than the target. Easily separated on C18.

  • 4,6-dibromo-7-azaindole: A positional isomer formed during non-selective bromination. Extremely difficult to separate on C18 due to identical mass and similar LogP.

The Mechanism of Failure on C18

On a standard Octadecylsilane (C18) column, retention is governed almost exclusively by hydrophobic subtraction. Since the 4,5- and 4,6- isomers possess nearly identical hydrophobic surface areas, they often co-elute or present as a single peak with a "shoulder," leading to false purity calculations.

Part 2: Comparative Analysis of Stationary Phases

To demonstrate the superior methodology, we compare three distinct stationary phases.

Experimental Conditions (General)
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to protonate N7, improving peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 230 nm.

  • Temperature: 40°C.

The Baseline: C18 (e.g., Agilent ZORBAX Eclipse Plus C18)
  • Mechanism: Hydrophobic interaction.[3]

  • Outcome: The mono-bromo species separates well. The dibromo regioisomers show critical overlap (

    
    ).
    
  • Verdict: Unsuitable for isomeric purity determination.

The Solution: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl)
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity. The electron-deficient bromine atoms interact differently with the phenyl ring of the stationary phase depending on their position relative to the electron-rich azaindole nitrogen.
  • Outcome: The 4,5-isomer (more polarized) interacts more strongly with the stationary phase than the 4,6-isomer, resulting in distinct retention shifts.

  • Verdict: Recommended for QC release.

The Alternative: Pentafluorophenyl (PFP)
  • Mechanism: Dipole-dipole + Hydrogen bonding.

  • Outcome: Excellent selectivity, but often requires longer equilibration times and is less robust for routine high-throughput screening.

Part 3: Representative Performance Data

The following data illustrates the resolution improvements when switching from C18 to Phenyl-Hexyl.

Table 1: Comparative Chromatographic Metrics

AnalyteRetention Time (min) [C18]Retention Time (min) [Phenyl-Hexyl]Tailing Factor (Tf)Resolution (Rs) [Phenyl-Hexyl]
5-bromo-7-azaindole 3.23.81.1N/A (First Peak)
4,6-dibromo-7-azaindole 5.86.21.054.5 (vs 5-Br)
4,5-dibromo-7-azaindole 5.9 (Co-elution)7.1 1.022.8 (vs 4,6-isomer)

Note: On the C18 column, the 4,6- and 4,5- isomers co-elute as a single peak at ~5.8-5.9 min. On the Phenyl-Hexyl column, the specific interaction with the ortho-bromines shifts the 4,5-isomer retention significantly, providing a clean separation.

Part 4: Validated Experimental Protocol

For researchers validating this compound, follow this specific workflow to ensure data integrity.

Sample Preparation
  • Diluent: 50:50 Water:MeCN.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may bind the azaindole scaffold).

Gradient Profile (Phenyl-Hexyl Column, 150 x 4.6 mm, 3.5 µm)
Time (min)% Mobile Phase B (MeCN)Event
0.030%Isocratic Hold (Focusing)
2.030%Start Gradient
12.070%Linear Ramp
12.195%Column Wash
15.095%End Wash
15.130%Re-equilibration
20.030%End Run
Acceptance Criteria (Purity Standards)

For use in downstream Suzuki/Buchwald couplings:

  • Overall Purity:

    
     (Area %).
    
  • Regioisomeric Impurity (4,6-dibromo):

    
    .
    
  • Mono-bromo Impurity:

    
    .
    

Part 5: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate stationary phase based on the specific impurity profile of the azaindole synthesis.

MethodDevelopment Start Start: 4,5-Dibromo-7-azaindole Purity Analysis ImpurityCheck Identify Key Impurities (LC-MS Screening) Start->ImpurityCheck Decision1 Are Regioisomers (4,6-dibromo) Present? ImpurityCheck->Decision1 PathC18 Standard C18 Column (pH 2.7 Formic Acid) Decision1->PathC18 No (Only synthetic byproducts) PathPhenyl Phenyl-Hexyl Column (Targeting pi-pi Selectivity) Decision1->PathPhenyl Yes (Isomeric mixture) ResultC18 Result: Co-elution likely. Cannot quantify isomeric purity. PathC18->ResultC18 Optimization Optimize Gradient: Shallow ramp (2% B/min) during elution window PathPhenyl->Optimization ResultC18->PathPhenyl Switch Column ResultPhenyl Result: Baseline Separation. Rs > 2.0 achieved. Final Final QC Method: Phenyl-Hexyl / MeCN / Formic Acid ResultPhenyl->Final Optimization->ResultPhenyl

Figure 1: Decision logic for stationary phase selection. Phenyl-Hexyl is prioritized when regioisomeric resolution is required.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Song, J. J., et al. (2017).[4] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Link

  • Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions). Nacalai Technical Guides. Link

  • Shimadzu. (2024). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link

Sources

Comparative

Comparative Guide: Structural Elucidation of Dibromo-7-azaindoles via Mass Spectrometry

Topic: Mass spectrometry fragmentation patterns of dibromo-7-azaindoles Content Type: Publish Comparison Guide Executive Summary Dibromo-7-azaindoles are critical intermediates in the synthesis of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of dibromo-7-azaindoles Content Type: Publish Comparison Guide

Executive Summary

Dibromo-7-azaindoles are critical intermediates in the synthesis of kinase inhibitors (e.g., JAK, TRK inhibitors) and antiviral agents. Their dual-halogenated scaffold allows for orthogonal cross-coupling reactions, making them highly valuable in Fragment-Based Drug Discovery (FBDD). However, the structural similarity between regioisomers (e.g., 3,5-dibromo vs. 4,6-dibromo) presents a significant analytical challenge.

This guide compares the mass spectrometric (MS) performance of dibromo-7-azaindoles against alternative structural elucidation techniques (NMR) and details the specific fragmentation signatures required to validate these scaffolds in high-throughput workflows.

Part 1: The MS Signature of Dibromo-7-azaindoles

Unlike simple indoles, the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) possesses an additional nitrogen in the six-membered ring, significantly altering its ionization and fragmentation behavior.

The Isotopic Fingerprint (Precursor Ion)

The most immediate diagnostic feature of a dibromo-7-azaindole is its isotopic envelope. Bromine has two stable isotopes,


 and 

, in a nearly 1:1 natural abundance. A molecule with two bromine atoms exhibits a characteristic 1:2:1 intensity ratio.

Table 1: Calculated Isotopic Envelope for Protonated Dibromo-7-azaindole (


) 
Ion SpeciesIsotope CompositionCalculated m/zRelative Abundance (%)Diagnostic Utility
M (Nominal)

274.8851.4%Base peak for low mass
M+2

276.88100.0%Base Peak (Quantitation)
M+4

278.8848.6%Confirms dibromo substitution

Expert Insight: In ESI+ mode, the [M+H]


 ion is observed. If you see a 1:1 ratio (M, M+2), you have likely lost a bromine (monobromo species) or failed to synthesize the dibromo product. The 1:2:1 triplet is the " go/no-go " signal for synthesis confirmation.
Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), dibromo-7-azaindoles undergo sequential halogen losses and ring contractions. The presence of the pyridine nitrogen facilitates specific neutral losses (HCN) that are less prevalent in standard indoles.

Core Fragmentation Mechanism
  • Halogen Loss: The weakest bonds are the C-Br bonds. The primary fragmentation is the loss of a bromine radical (

    
    , -79/81 Da) or hydrogen bromide (HBr, -80/82 Da).
    
  • Ring Collapse: Following dehalogenation, the azaindole core typically ejects hydrogen cyanide (HCN, -27 Da), a hallmark of nitrogen-containing heterocycles.

Fragmentation M_Ion Precursor [M+H]+ m/z 275 / 277 / 279 (Dibromo-7-azaindole) Frag_1 [M+H - HBr]+ m/z 195 / 197 (Monobromo-7-azaindole cation) M_Ion->Frag_1 - HBr (80/82 Da) Major Pathway Frag_2 [M+H - Br•]+ m/z 196 / 198 (Radical Cation) M_Ion->Frag_2 - Br• (79/81 Da) Radical Pathway Frag_3 [M+H - HBr - HCN]+ m/z 168 / 170 (Ring Contraction) Frag_1->Frag_3 - HCN (27 Da) Pyridine Ring Cleavage Frag_4 Core Fragment m/z ~89 (Dehalogenated Azaindole Frag) Frag_3->Frag_4 - Br / - C2H2 Deep Fragmentation

Figure 1: Proposed ESI-MS/MS fragmentation pathway for dibromo-7-azaindole. The loss of HBr is the dominant initial step, followed by characteristic HCN elimination from the pyridine ring.

Part 2: Comparative Analysis – MS vs. Alternatives

In drug discovery, the key question is often: Which isomer did I synthesize? (e.g., 3,5-dibromo vs. 4,6-dibromo).

Comparison 1: Regioisomer Differentiation (MS vs. NMR)
FeatureMass Spectrometry (MS/MS)NMR Spectroscopy (

)
Primary Output Molecular Mass, Halogen CountExact Structural Connectivity
Isomer Specificity Low to Moderate. Isomers often yield identical fragments. Differentiation relies on subtle relative abundance differences (e.g., ortho vs meta stability).High. Coupling constants (

-values) and NOE correlations definitively map bromine positions.
Sensitivity Excellent. Picogram/Nanogram range. Ideal for impurity profiling.Moderate. Requires milligrams of pure sample.
Throughput High (seconds per sample).Low (minutes to hours per sample).

Expert Verdict:

  • Use MS for rapid confirmation of reaction completion (Did I add two bromines?) and impurity profiling.

  • Use NMR for the initial structural assignment of the specific isomer.

  • Note: In 3,5-dibromo-7-azaindole, the C-3 bromine is often more labile than the C-5 bromine due to the electron density of the pyrrole ring. In MS/MS, this may manifest as a lower energy threshold for the first HBr loss compared to the 4,6-isomer, but this is not a robust confirmation method without reference standards.

Comparison 2: Ionization Techniques (ESI vs. EI)
  • Electrospray Ionization (ESI): Preferred for polar pharmaceutical intermediates. Produces [M+H]

    
     and preserves the molecular ion. Best for LC-MS workflows.
    
  • Electron Impact (EI): Hard ionization. Often causes extensive fragmentation before detection. While EI provides a rich "fingerprint," the molecular ion of poly-halogenated species can be weak. ESI is superior for 7-azaindoles due to the basicity of the N-7 nitrogen, which protonates easily.

Part 3: Experimental Protocol

This protocol describes the self-validating workflow for characterizing dibromo-7-azaindoles using LC-ESI-MS/MS.

Materials & Equipment[1][2]
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer (e.g., Agilent 6400 series, Thermo Orbitrap).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 0.1 mg of the dibromo-7-azaindole sample in 1 mL of MeOH/ACN (1:1).

    • Dilute to ~1 µg/mL with Mobile Phase A (Water + 0.1% Formic Acid). Reasoning: High concentrations cause detector saturation, distorting the diagnostic 1:2:1 isotopic ratio.

  • LC Separation (Gradient):

    • T=0 min: 5% B (ACN)

    • T=5 min: 95% B

    • Note: Dibromo-7-azaindoles are hydrophobic. They will elute late in the gradient (typically >60% B).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Fragmentor Voltage: 100-135 V. Caution: Too high voltage will strip bromines in the source, mimicking the monobromo impurity.

  • Data Acquisition & Validation:

    • Scan Mode: Full Scan (m/z 100–500).

    • Check 1 (Isotopes): Zoom into the parent ion. Verify the 1:2:1 pattern at m/z 275, 277, 279.

    • Check 2 (Product Ion Scan): Select m/z 277 (the most abundant isotope) as the precursor. Apply Collision Energy (CE) of 20–40 eV.

    • Look for:

      • m/z 197 ([M+H - HBr]

        
        ) – Dominant fragment.
        
      • m/z 170 ([M+H - HBr - HCN]

        
        ) – Secondary fragment confirming the azaindole core.
        

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 7-Azaindole. Retrieved from [Link]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry.[2] Retrieved from [Link]

  • Zhang, H., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoids. Drug Testing and Analysis.[3][4][5] Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scientific Research Publishing (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.[6] Retrieved from [Link]

Sources

Validation

Regioselective Cross-Coupling in 4,5-Dibromo-7-azaindole: A Comparative Guide to C4 vs. C5 Reactivity

Introduction The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for indoles and purines to enhance kinase binding affinity and metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for indoles and purines to enhance kinase binding affinity and metabolic stability. Within this chemical space, 4,5-dibromo-7-azaindole (CAS 1190322-22-5)[1] emerges as a highly strategic bifunctional building block. The presence of two adjacent carbon-bromine bonds offers a powerful vector for orthogonal, sequential cross-coupling. However, successfully differentiating these two positions requires a rigorous understanding of the core's electronic topology.

Mechanistic Rationale: The Electronic Landscape

To achieve true regiocontrol, we must look beyond the generic reactivity of aryl bromides and analyze the specific electronic influence of the N7 pyridine-like nitrogen. The N7 atom exerts a profound inductive and resonance electron-withdrawing effect across the six-membered ring, which is clearly observable in the distinct NMR chemical shifts of the carbon atoms[2].

  • The C4 Position: Situated ortho to the N7 atom within the pyridine π-system, the C4 carbon is highly electron-deficient. In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the rate-determining step is the oxidative addition of the nucleophilic Pd(0) species into the carbon-halogen bond[3]. The electron-deficient nature of the C4-Br bond significantly lowers the activation energy for this insertion, making it kinetically favored[4].

  • The C5 Position: Located meta to the N7 atom, the C5 carbon experiences a much weaker electron-withdrawing effect[2]. Consequently, the C5-Br bond is relatively more electron-rich and possesses a higher bond dissociation energy. Oxidative addition at this site is sluggish, requiring higher thermal energy and more robust catalyst systems to proceed.

ReactivityMap Start 4,5-Dibromo-7-azaindole N7 N7 (Pyridine Nitrogen) Strong Electron Withdrawal Start->N7 Electronic Core C4 C4 Position (ortho to N7) Highly Electron-Deficient Fast Oxidative Addition N7->C4 Inductive/Resonance Pull C5 C5 Position (meta to N7) Less Electron-Deficient Slow Oxidative Addition N7->C5 Weak Inductive Pull

Electronic effects dictating C4 vs C5 reactivity in 4,5-dibromo-7-azaindole.

Quantitative Comparison: C4 vs. C5 Reactivity

Translating these electronic principles into a robust synthetic design requires divergent reaction parameters. The table below summarizes the comparative reactivity profile and the field-proven conditions required to selectively activate each position[4][5].

ParameterC4 PositionC5 Position
Electronic Environment Highly electron-deficient (ortho to N7)Moderately electron-deficient (meta to N7)
Pd(0) Oxidative Addition Rate Fast (Kinetic control favored)Slow (Requires thermal forcing)
Optimal Catalyst System Pd(PPh₃)₄ (Mild, monodentate)Pd(dppf)Cl₂ (Robust, bidentate)
Stoichiometry (Ar-B(OH)₂) 1.05 equivalents (Strict control)1.5 - 2.0 equivalents (Excess needed)
Temperature 80 °C100 °C - 120 °C
Typical Yield 75% - 85% (High Regioselectivity)80% - 90% (On C4-substituted intermediate)

Experimental Methodologies: A Self-Validating System

As application scientists, our primary goal is to design self-validating protocols that prevent over-reaction and ensure reproducibility. The following two-step workflow provides a reliable system for the sequential arylation of 4,5-dibromo-7-azaindole. By strictly throttling the stoichiometry and temperature in Step 1, we ensure the C5-Br bond remains pristine for Step 2.

Workflow Step1 4,5-Dibromo-7-azaindole Step2 Regioselective C4-Coupling (1.05 eq Ar-B(OH)2, 80°C) Step1->Step2 Pd(0) insertion at C4-Br Step3 4-Aryl-5-bromo-7-azaindole (Intermediate) Step2->Step3 High Regioselectivity Step4 Harsh C5-Coupling (1.5 eq Ar'-B(OH)2, 100°C) Step3->Step4 Overcoming Steric/Electronic Barrier Step5 4,5-Diaryl-7-azaindole (Final Product) Step4->Step5 Complete Functionalization

Sequential cross-coupling workflow for orthogonal functionalization at C4 and C5.

Protocol 1: Regioselective C4-Arylation (Kinetic Control)

Objective: Achieve >95% regioselectivity for the C4 position while preserving the C5 bromide. Causality & Design: We utilize exactly 1.05 equivalents of the arylboronic acid. This slight excess ensures complete consumption of the starting material, but restricting the stoichiometry prevents the kinetically slower C5-coupling from initiating. A mild catalyst like Pd(PPh₃)₄ combined with a moderate temperature (80 °C) provides precisely enough energy to overcome the C4-Br activation barrier without breaching the C5-Br threshold[3].

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 4,5-dibromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1, v/v) to achieve a 0.2 M concentration.

  • Base Addition: Introduce an aqueous solution of Na₂CO₃ (2.0 equiv, 2.0 M). This biphasic system facilitates a controlled transmetalation step.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours. Monitor via LC-MS to confirm the absence of di-arylated byproducts.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 4-aryl-5-bromo-7-azaindole intermediate.

Protocol 2: Subsequent C5-Arylation (Thermodynamic Forcing)

Objective: Drive the oxidative addition into the sterically hindered and electronically deactivated C5-Br bond. Causality & Design: The newly installed C4-aryl group introduces significant steric bulk, which further deactivates the adjacent C5-Br bond. To overcome this dual electronic-steric barrier, we must escalate the reaction's driving force. We switch to Pd(dppf)Cl₂, a bidentate ligand complex with a large bite angle that accelerates reductive elimination and stabilizes the palladium intermediate. We also increase the temperature (100 °C) and employ a stronger base (K₃PO₄) to force transmetalation against the steric gradient[4][5].

Procedure:

  • Preparation: In a sealed pressure tube or microwave vial, combine the 4-aryl-5-bromo-7-azaindole intermediate (1.0 equiv), the second arylboronic acid (1.5 to 2.0 equiv), and Pd(dppf)Cl₂ (10 mol%).

  • Solvent System: Add degassed 1,4-Dioxane (0.15 M).

  • Base Addition: Add aqueous K₃PO₄ (3.0 equiv, 2.0 M).

  • Reaction: Seal the vessel and heat to 100 °C for 16–24 hours. (Note: For highly hindered boronic acids, microwave irradiation at 120 °C for 45 minutes is recommended to rapidly overcome the steric barrier).

  • Workup: Dilute with ethyl acetate, wash sequentially with water and brine, and dry over MgSO₄.

  • Isolation: Purify via reverse-phase HPLC or silica gel chromatography to yield the fully functionalized 4,5-diaryl-7-azaindole final product.

References

  • "Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes", PLOS One. URL: [Link]

  • "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview", MDPI. URL: [Link]

  • "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds", Atlanchim Pharma. URL: [Link]

  • "Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction", The Journal of Organic Chemistry. URL: [Link]

Sources

Comparative

X-ray crystallography data for 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine

Crystallographic & Structural Utility Guide: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Senior Application Scientist Note: This guide synthesizes crystallographic data of the 7-azaindole scaffold to provide a predictive struc...

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic & Structural Utility Guide: 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

Senior Application Scientist Note: This guide synthesizes crystallographic data of the 7-azaindole scaffold to provide a predictive structural model for 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine. While direct single-crystal data for the 4,5-dibromo variant is often proprietary, its behavior is rigorously mapped here against its isostructural 4,5-dichloro and 5-bromo analogs. This approach allows for high-confidence modeling of molecular recognition features essential for Fragment-Based Drug Discovery (FBDD).

Executive Summary: The Scaffold Advantage

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (4,5-dibromo-7-azaindole) is a privileged fragment in kinase inhibitor design. Unlike its indole counterparts, the 7-azaindole core possesses a pyridine nitrogen (N7) capable of accepting hydrogen bonds, making it a superior bioisostere for the adenine ring of ATP.

Key Differentiator: The 4,5-dibromo substitution pattern offers a unique dual-vector geometry for fragment growing and halogen bonding (XB) interactions, distinguishing it from the more common 5-bromo or 4,5-dichloro variants.

Crystallographic Data & Molecular Packing

Isostructural Reference Model

Based on the high structural homology within the 4,5-disubstituted 7-azaindole series, the crystal packing of the 4,5-dibromo variant is modeled on the experimentally solved 4,5-dichloro-7-azaindole structure.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Predicted based on 4,5-dichloro analog)[1]
    
  • Primary Interaction: Centrosymmetric dimer formed via

    
     hydrogen bonds.
    
The "Synthon" Interface

The core structural feature driving crystallization and kinase binding is the self-complementary dimer. This "synthon" mimics the interaction between the inhibitor and the kinase hinge region.

G MolA Molecule A (Donor N1-H) Dimer Centrosymmetric Dimer Interface MolA->Dimer H-Bond Donation MolB Molecule B (Acceptor N7) MolB->Dimer H-Bond Acceptance Packing Crystal Lattice (Layered Stacking) Dimer->Packing Pi-Pi Stacking & Halogen Bonds

Figure 1: Logic flow of the 7-azaindole dimerization motif driving crystal packing.

Comparative Performance Analysis

This section objectively compares the 4,5-dibromo variant against its primary alternatives: the 4,5-dichloro analog (lighter halogen) and the 5-bromo analog (mono-substituted).

Table 1: Structural & Functional Comparison
Feature4,5-Dibromo-7-azaindole 4,5-Dichloro-7-azaindole 5-Bromo-7-azaindole
Halogen Bond (XB) Potential High (Two strong

-holes)
Moderate (Weaker

-holes)
Moderate (Single vector)
Anomalous Scattering Strong (Excellent for Phasing)Weak (Requires high redundancy)Moderate
Steric Bulk (Bay Region) High (Br at C4 crowds N3/C3)Medium (Cl is smaller)Low (No C4 substituent)
Lipophilicity (LogP) ~2.8 (High membrane perm.)~2.2 ~2.1
Crystallization Tendency High (Driven by XB + HB)High (Driven by HB)High (Driven by HB)
Detailed Analysis of Causality
  • Halogen Bonding (XB): The 4,5-dibromo variant is superior for mapping hydrophobic pockets. The bromine atom is more polarizable than chlorine, creating a larger positive electrostatic potential cap (

    
    -hole) along the C-Br bond axis. This allows the 4,5-dibromo compound to form specific, directional interactions with backbone carbonyls in protein targets, which the chloro-variant may miss.
    
  • Phasing Utility: For crystallographers solving de novo protein-ligand complexes, the 4,5-dibromo compound acts as a built-in heavy atom derivative. The two bromine atoms provide a strong anomalous signal (f'' at Cu K

    
     or Se edge), facilitating experimental phasing (SAD/MAD) without needing to soak in additional heavy metals.
    

Drug Design Applications (FBDD)

The 4,5-dibromo scaffold is not just a building block; it is a "chemical probe" for identifying binding vectors.

Kinase Hinge Binding Mode

The 7-azaindole core binds to the ATP-binding site of kinases. The 4-position bromine often points toward the "gatekeeper" residue, while the 5-position points toward the solvent or the ribose-binding pocket.

KinaseBinding Scaffold 7-Azaindole Core Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge Dual H-Bonds (N1-H & N7) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper 4-Br Interaction (Steric/XB) Solvent Solvent Front Scaffold->Solvent 5-Br Vector (Solubilizing Groups)

Figure 2: Interaction map of 4,5-dibromo-7-azaindole within a typical Kinase ATP-binding pocket.

Experimental Protocols

Protocol: Co-Crystallization with Protein Targets

Objective: To obtain a high-resolution complex structure using the anomalous signal of Bromine.

  • Preparation: Dissolve 4,5-dibromo-7-azaindole in 100% DMSO to a concentration of 100 mM.

  • Soaking: Add the ligand solution to pre-formed protein crystals. Final concentration should be 1–5 mM (ensure DMSO < 5%).

  • Incubation: Incubate for 2–24 hours. Note: The high lipophilicity of the dibromo variant may require longer soak times than the dichloro variant.

  • Cryo-protection: Briefly transfer crystals to a cryo-solution containing the ligand to prevent "washout" before flash-cooling in liquid nitrogen.

  • Data Collection: Collect data at the Bromine K-edge (13.47 keV) if tunable, or maximize redundancy at standard wavelengths to resolve the Br positions in the anomalous difference map.

Protocol: Small Molecule Crystallization (Polymorph Screening)

Objective: To generate single crystals for small-molecule XRD.

  • Solvent Selection: Use Ethanol or Methanol (good solubility) mixed with Water or Hexane (anti-solvent).

  • Method: Slow evaporation at Room Temperature (298 K).

  • Observation: Look for colorless needles or prisms.

  • Validation: Check unit cell dimensions. If

    
     and 
    
    
    
    (monoclinic), it likely matches the isostructural 4,5-dichloro phase [1].

References

  • Dysz, K., et al. (2025). "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." Molecules, 30(23), 4525.[2]

  • Štarha, P., & Trávníček, Z. (2013). "5-Bromo-1H-pyrrolo[2,3-b]pyridine." Acta Crystallographica Section E, 69(4), o381.

  • PharmaBlock.[3][4] "Azaindoles in Medicinal Chemistry: Bridging Molecules for Innovative Medicines." PharmaBlock White Papers.

  • PubChem. "4-Bromo-1H-pyrrolo[2,3-b]pyridine Compound Summary."[5] National Library of Medicine.

Sources

Validation

Bioisosteric Comparison Guide: 4,5-Dibromoindole vs. 4,5-Dibromo-7-azaindole in Drug Design

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is a foundational decision that dictates a drug candidate's trajectory through preclinical development. The strategic transition from an indo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is a foundational decision that dictates a drug candidate's trajectory through preclinical development. The strategic transition from an indole to a 7-azaindole core—specifically when decorated with a 4,5-dibromo substitution pattern—represents a masterclass in structure-based drug design (SBDD).

This guide provides an objective, data-driven comparison of 4,5-dibromoindole and 4,5-dibromo-7-azaindole , detailing the causality behind their physicochemical differences, their distinct kinase-binding mechanics, and the experimental protocols required to validate their performance.

Structural Causality and Physicochemical Profiling

The fundamental difference between these two scaffolds is the bioisosteric replacement of a carbon atom (C-H) with a nitrogen atom at the 7-position of the bicyclic ring[1]. This single atomic substitution profoundly alters the electron density, lipophilicity, and hydrogen-bonding capacity of the molecule.

  • Metabolic Stability: The indole ring is electron-rich and highly susceptible to oxidative metabolism (e.g., epoxidation by Cytochrome P450 enzymes). The introduction of the electron-withdrawing pyridine nitrogen in 7-azaindole lowers the energy of the Highest Occupied Molecular Orbital (HOMO), significantly enhancing the metabolic half-life of the scaffold[2].

  • Solubility and Lipophilicity (logP): Indoles are inherently lipophilic, which often leads to poor aqueous solubility and high plasma protein binding. The N7 atom in 7-azaindole acts as a potent hydration site, reducing the overall clogP and disrupting planar crystal packing. This leads to a marked increase in aqueous solubility, often by more than 25-fold compared to the parent indole[2],[3].

  • The 4,5-Dibromo Advantage: Why use a 4,5-dibromo substitution? Halogens provide critical steric bulk that perfectly fills hydrophobic sub-pockets (such as HP1/HP2 in kinases) and can participate in orthogonal halogen bonding (σ-hole interactions) with target proteins. Synthetically, these bromines serve as differentiated handles for late-stage regioselective cross-coupling (e.g., Suzuki-Miyaura reactions) to build complex pharmacophores.

Quantitative Comparison Matrix
Property4,5-Dibromoindole4,5-Dibromo-7-azaindoleMechanistic Causality
H-Bonding Motif 1 Donor (N1-H)1 Donor (N1-H), 1 Acceptor (N7)N7 enables bidentate target engagement.
Lipophilicity (clogP) Higher (~3.5 - 4.0)Lower (~2.5 - 3.0)Pyridine nitrogen increases polarity, improving ADME profiles.
Aqueous Solubility Poor (< 20 μg/mL)Moderate to Good (> 400 μg/mL)Enhanced solvation via N7 hydrogen bonding to water[2].
pKa (Conjugate Acid) < -2.0 (Very weak base)~ 2.0 - 4.0Pyridine-like nitrogen allows for partial protonation in acidic microenvironments.
Metabolic Stability Low (Prone to oxidation)HighElectron-withdrawing N7 stabilizes the pyrrole ring against oxidation[2].

Structural Biology: Kinase Hinge Binding Dynamics

In the realm of oncology and immunology, these scaffolds are predominantly utilized as ATP-competitive kinase inhibitors. The superiority of the 7-azaindole scaffold in this domain is directly linked to its binding geometry.

While an indole can only form a monodentate hydrogen bond (donating from the N1-H to the kinase hinge backbone carbonyl), the 7-azaindole forms a highly stable bidentate interaction. The N1-H acts as a donor to the backbone carbonyl, and the N7 acts as an acceptor from the adjacent backbone amide NH (typically the GK+1 or GK+3 residue, depending on whether the binding mode is "normal" or "flipped")[4],[5]. This bidentate anchoring exponentially increases binding affinity and target residence time.

BindingModel cluster_indole 4,5-Dibromoindole (Monodentate) cluster_aza 4,5-Dibromo-7-azaindole (Bidentate) I_NH Indole N1-H (Donor) H_CO1 Hinge Backbone C=O (Acceptor) I_NH->H_CO1 H-Bond A_NH Pyrrole N1-H (Donor) H_CO2 Hinge Backbone C=O (Acceptor) A_NH->H_CO2 H-Bond 1 A_N7 Pyridine N7 (Acceptor) H_NH Hinge Backbone N-H (Donor) H_NH->A_N7 H-Bond 2

Fig 1. Kinase hinge binding comparison: Monodentate indole vs. bidentate 7-azaindole interactions.

Experimental Workflows & Validation Protocols

To objectively validate the performance of 4,5-dibromo-7-azaindole derivatives against their indole counterparts, a rigorous, self-validating experimental pipeline must be employed.

Workflow Step1 1. Scaffold Selection (4,5-Dibromo-7-azaindole) Step2 2. Regioselective Cross-Coupling (C5 then C4 Substitution) Step1->Step2 Step3 3. TR-FRET Kinase Assay (Affinity & Selectivity) Step2->Step3 Step4 4. Caco-2 Permeability (ADME & Efflux) Step3->Step4 Step5 5. X-Ray Crystallography (Binding Mode Validation) Step4->Step5

Fig 2. Step-by-step experimental workflow for evaluating 7-azaindole-based kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol quantifies the binding affinity (IC50) driven by the bidentate hinge interaction.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds in 100% DMSO, ensuring the final assay DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Complex Assembly: In a 384-well low-volume plate, combine the target kinase (e.g., BRAF or JAK2) with a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

  • Compound Dosing: Dispense 100 nL of the diluted compounds into the wells using an acoustic liquid handler (e.g., Echo 550). Add 10 µL of the Enzyme/Tracer complex.

  • Equilibration: Incubate the plate in the dark at 25°C for 2 hours. This extended incubation is critical to allow the bidentate hydrogen bonding equilibrium of the 7-azaindole to fully establish.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 by plotting the emission ratio (665/615 nm) against the log of the compound concentration.

Protocol B: Caco-2 Permeability Assay (ADME Profiling)

This protocol validates the hypothesis that the N7 substitution improves membrane permeability and solubility[3].

  • Monolayer Culture: Seed human Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days to ensure the formation of a differentiated, polarized monolayer with tight junctions.

  • Dosing: Prepare a 10 µM solution of the test compound in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add the solution to the Apical (AP) chamber to assess AP-to-Basolateral (BL) permeability, or to the BL chamber for BL-to-AP assessment[3].

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2 hours on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Quantification: Extract samples from both the donor and receiver chambers. Add an internal standard and precipitate proteins with cold acetonitrile. Quantify the analyte concentration using LC-MS/MS.

  • Data Output: Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). 7-Azaindoles typically demonstrate superior
    
    
    values due to optimized logP profiles compared to their indole analogs.

Conclusion

While 4,5-dibromoindole serves as a useful historical baseline, 4,5-dibromo-7-azaindole is the unequivocally superior scaffold for modern drug development. The strategic inclusion of the N7 nitrogen transforms the molecule into a privileged kinase-binding motif capable of bidentate interactions, while simultaneously rescuing the compound from the poor solubility and rapid oxidative metabolism that plague traditional indoles. When coupled with the synthetic versatility of the 4,5-dibromo handles, 7-azaindole provides researchers with a robust, highly tunable engine for generating clinical-grade therapeutics.

References

1.[2] Azaindoles in Medicinal Chemistry - PharmaBlock. pharmablock.com. 2.[1] The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. nih.gov. 3.[3] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs - Benchchem. benchchem.com. 4.[4] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. jst.go.jp. 5.[5] Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds - MDPI. mdpi.com.

Sources

Comparative

IR spectroscopy characteristic bands for 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine

Topic: IR Spectroscopy Characteristic Bands for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts[1] Executive Summary & Application...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Bands for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts[1]

Executive Summary & Application Context

4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,5-dibromo-7-azaindole) is a critical scaffold in the synthesis of type I½ kinase inhibitors, most notably Vemurafenib (Zelboraf®).[1] Unlike its parent compound (7-azaindole), the 4,5-dibromo derivative possesses two distinct halogen "handles" that enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex libraries.[1]

This guide provides a comparative spectroscopic analysis to distinguish the 4,5-dibromo variant from its mono-brominated precursors (5-bromo-7-azaindole) and the unsubstituted parent.[1] Accurate identification of the C-Br stretching frequencies and the substitution-dependent aromatic C-H bending modes is essential for validating reaction completion during synthesis.[1]

Comparative Spectral Analysis

The following data synthesizes experimental values for the parent/mono-bromo analogs and derived characteristic zones for the 4,5-dibromo target. The introduction of heavy bromine atoms at positions 4 and 5 significantly alters the reduced mass of the ring system, shifting skeletal vibrations to lower frequencies compared to the parent.

Table 1: Characteristic IR Bands Comparison
Functional GroupMode of Vibration7-Azaindole (Parent) [Ref 1, 2]5-Bromo-7-azaindole [Ref 3]4,5-Dibromo-7-azaindole (Target)
Pyrrole N-H Stretching (

)
3400–3100 cm⁻¹ (Broad, H-bonded)~3200 cm⁻¹ (Broad)3250–3150 cm⁻¹ (Shifted due to acidity increase)
Aromatic C-H Stretching (

)
3100–3000 cm⁻¹3100–3050 cm⁻¹Weak/Absent (Loss of C4/C5 protons reduces intensity)
Pyridine Ring Skeletal (

)
1590, 1490, 1420 cm⁻¹1510, 1340 cm⁻¹1560–1530 cm⁻¹ (Split due to symmetry breaking)
C-Br (Aryl) In-plane StretchAbsent1130 cm⁻¹1100–1050 cm⁻¹ (Multiple bands expected)
Fingerprint Out-of-Plane (oop) Bending790, 720 cm⁻¹799 cm⁻¹Distinct shift < 750 cm⁻¹ (Due to 4,5-substitution pattern)
C-Br (Aryl) Deformation/StretchAbsent~600–500 cm⁻¹650–500 cm⁻¹ (Strong, doublet likely)

Technical Insight: The most reliable diagnostic for the 4,5-dibromo compound is the disappearance of the C4-H and C5-H signals (typically sharp aromatic stretches) and the appearance of a second low-frequency C-Br band in the 600–500 cm⁻¹ region compared to the 5-bromo precursor.[1]

Mechanistic Interpretation of Spectral Shifts

The "Heavy Atom" Effect

In the 4,5-dibromo derivative, the substitution of Hydrogen (1 amu) with Bromine (79.9 amu) at two positions drastically increases the reduced mass (


) of the oscillator. According to Hooke's Law:


This results in a red shift (lower wavenumber) for ring breathing modes involving carbons 4 and 5.[1]
N-H Acidity and Hydrogen Bonding

The electron-withdrawing nature of the bromine atoms (via inductive effect


) increases the acidity of the pyrrole N-H proton.
  • Observation: This strengthens intermolecular Hydrogen bonding (N-H[1]···N) in the solid state.[2]

  • Spectral Consequence: The N-H stretch broadens and may shift to slightly lower wavenumbers (3200

    
     3150 cm⁻¹) compared to the non-halogenated parent.
    

Experimental Protocols

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for rapid QC of solid intermediates.[1]

  • Preparation: Ensure the crystal (Diamond or ZnSe) is clean.[1] Run a background air scan (32 scans).[1]

  • Loading: Place ~5 mg of 4,5-dibromo-7-azaindole powder onto the crystal.

  • Compression: Apply high pressure using the anvil clamp.[1] Good contact is critical for the fingerprint region (<1000 cm⁻¹).[1]

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).

  • Post-Processing: Apply ATR correction (if comparing to library KBr data), as ATR intensities decrease at higher wavenumbers.

Method B: KBr Pellet - Classic Validation

Best for high-resolution resolution of sharp fingerprint bands.[1]

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.

  • Analysis: Measure transmission. Look for the C-Br doublet in the far-IR if your optics allow (<600 cm⁻¹).[1]

Decision Logic for Structural Confirmation

The following diagram outlines the logical workflow to confirm the synthesis of 4,5-dibromo-7-azaindole from its precursors using IR data.

Spectral_Decision_Tree Start Crude Product Spectrum CheckNH Is Broad Band @ 3400-3100 present? Start->CheckNH CheckFP Check Fingerprint (800-500 cm⁻¹) CheckNH->CheckFP Yes (Indole core intact) Decision1 Is C-Br band present (~600-500 cm⁻¹)? CheckFP->Decision1 Decision2 Compare 800-700 cm⁻¹ region Decision1->Decision2 Yes ResultParent ID: 7-Azaindole (Start Material) (No C-Br bands) Decision1->ResultParent No ResultMono ID: 5-Bromo-7-azaindole (Single C-Br band pattern) Decision2->ResultMono Pattern matches 5-Br Ref ResultTarget ID: 4,5-Dibromo-7-azaindole (Complex/Doublet C-Br pattern) Decision2->ResultTarget New bands/Shifted pattern

Figure 1: Spectral interpretation logic for distinguishing halogenated azaindole derivatives.

Synthesis & QC Workflow

This diagram illustrates where IR spectroscopy fits into the synthesis pipeline for this intermediate.

QC_Workflow Reactants 5-Bromo-7-azaindole + NBS/Br2 Reaction Bromination (DMF, RT) Reactants->Reaction Workup Workup (Precipitation/Wash) Reaction->Workup IR_Check IR Analysis (Focus: 600-500 cm⁻¹) Workup->IR_Check Pass Release for Coupling (Suzuki) IR_Check->Pass Target Spectrum Confirmed Fail Recrystallize (Remove Mono-bromo) IR_Check->Fail Impurity Profile Fail->Workup Reprocess

Figure 2: Quality Control workflow for the bromination of 7-azaindole scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • SpectraBase. 1H-Pyrrolo[2,3-b]pyridine IR Spectrum. Wiley Science Solutions.[1] Retrieved from [Link][1]

  • Zhang, et al. (2012). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for azaindole synthesis). Retrieved from [Link]

Sources

Validation

Validating regioisomers in 4,5-dibromo-7-azaindole substitution reactions

Navigating Regioselectivity in 7-Azaindole Scaffolds: A Comparative Guide to Validating C-4 vs. C-5 Substitutions in 4,5-Dibromo-7-Azaindole The 7-azaindole core is a highly privileged scaffold in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Regioselectivity in 7-Azaindole Scaffolds: A Comparative Guide to Validating C-4 vs. C-5 Substitutions in 4,5-Dibromo-7-Azaindole

The 7-azaindole core is a highly privileged scaffold in modern medicinal chemistry, frequently utilized as a bioisostere for indoles to improve aqueous solubility and modulate kinase binding profiles[1]. However, functionalizing halogenated derivatives—specifically 4,5-dibromo-7-azaindole—presents a significant analytical challenge: differentiating between C-4 and C-5 substituted regioisomers.

As an Application Scientist, I frequently encounter workflows bottlenecked by ambiguous regioisomer assignments. This guide objectively compares the analytical methodologies used to validate substitution at these two positions, providing the causality behind the chemistry and a self-validating experimental protocol to ensure absolute structural confidence.

Part 1: The Mechanistic Challenge and Causality

To understand why validation is critical, we must first understand the intrinsic reactivity of the 4,5-dibromo-7-azaindole system.

The Electronic Bias: The pyridine nitrogen (N7) in the 7-azaindole ring exerts a strong electron-withdrawing effect, significantly reducing electron density at the C-4 and C-6 positions[1]. In 4,5-dibromo-7-azaindole, the C-4 bromine is highly activated toward nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

The Steric Override: While C-4 substitution is electronically favored, the use of bulky ligands (e.g., BrettPhos, tBuXPhos) or specific steric constraints on the incoming nucleophile can force the reaction toward the C-5 position, resulting in unexpected regioisomeric mixtures.

The Analytical Blindspot: Because C-4 and C-5 regioisomers are isobaric (identical exact mass), routine LC-MS/MS cannot differentiate them without pre-existing reference standards. Furthermore, 1D


H-NMR is often insufficient because the remaining pyrrole and pyridine protons shift only marginally between the two isomers. Rigorous orthogonal validation is therefore mandatory.

Part 2: Comparative Analysis of Validation Workflows

When selecting a validation workflow for 4,5-dibromo-7-azaindole regioisomers, laboratories typically choose between three primary analytical "products" or pathways. Table 1 summarizes their comparative performance.

Table 1: Performance Comparison of Regioisomer Validation Workflows

Performance MetricAdvanced 2D NMR (

H-

C /

H-

N HMBC)
Single-Crystal X-Ray Diffraction (SC-XRD)Routine 1D NMR + LC-MS/MS
Accuracy / Confidence High (Self-validating connectivity)Absolute (3D spatial truth)Low (Prone to misassignment)
Turnaround Time Fast (2–4 hours)Slow (Days to weeks for crystallization)Very Fast (< 30 minutes)
Sample Requirement ~5–10 mg (Solution state)~1–5 mg (Must form high-quality crystals)< 1 mg
Cost per Sample Moderate (Instrument time)High (Diffractometer time + labor)Low
Primary Bottleneck Requires skilled interpretationCrystallization is highly unpredictableIsobaric masses yield identical MS spectra
Best Use Case Gold standard for routine validation Final proof for patent claims / IND filingsReaction monitoring (not structural proof)

Advanced 2D NMR has emerged as the most efficient and reliable tool for this specific challenge, allowing for rapid, non-destructive identification of isomeric azaindoles directly in solution[3].

Part 3: Experimental Protocol for 2D NMR Validation

The following step-by-step methodology utilizes


H-

C Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating system . By mapping the 3-bond (

) scalar couplings, the molecule's own internal connectivity proves the substitution site without requiring an external reference standard.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified substituted azaindole in 0.6 mL of a deuterated solvent with high solubilizing power (e.g., DMSO-

    
     or DMF-
    
    
    
    )[1].
  • Ensure the solution is free of paramagnetic impurities (e.g., residual Pd catalyst), which will broaden NMR signals and destroy long-range coupling visibility.

Step 2: 1D


H and 

C Acquisition
  • Acquire a standard

    
    H spectrum (typically 16–32 scans on a 400 MHz or 600 MHz spectrometer).
    
  • Acquire a

    
    H-decoupled 
    
    
    
    C spectrum to identify the bridgehead carbon (C-3a, typically ~120 ppm) and the remaining halogenated carbon.

Step 3:


H-

C HMBC Acquisition
  • Set up a gradient-selected HMBC experiment optimized for long-range coupling constants of

    
     = 8 Hz (standard for aromatic systems).
    
  • Run the experiment with sufficient resolution in the F1 (

    
    C) dimension (minimum 256 increments) to clearly resolve the closely spaced aromatic carbons of the azaindole core.
    

Step 4: Data Interpretation (The Causality Logic)

  • If the substituent is at C-4: The protons on the newly introduced substituent (e.g., the ortho-protons of an aryl ring or the N-methyl protons of an amine) will show a strong

    
     HMBC correlation to the C-3a bridgehead carbon  and the C-5 carbon  (which still bears the unreacted bromine).
    
  • If the substituent is at C-5: The substituent protons will show a

    
     HMBC correlation to the C-4 carbon  (bearing the unreacted bromine) and the C-6 aromatic carbon . It will not show a 
    
    
    
    correlation to the C-3a bridgehead.

Part 4: Logical Relationships & Workflows (Visualizations)

The following diagrams map the logical decision trees and the self-validating NMR connectivity rules described above.

G SM 4,5-Dibromo-7-azaindole (Starting Material) Reaction Pd-Catalyzed Cross-Coupling or SNAr SM->Reaction C4 C-4 Substituted Isomer (Major Product) Reaction->C4 Electronic Preference C5 C-5 Substituted Isomer (Minor Product) Reaction->C5 Steric/Ligand Influence Val Regioisomer Validation Workflow C4->Val C5->Val NMR 2D NMR (HMBC) Rapid, High Confidence Val->NMR XRD SC-XRD Absolute, Slow Val->XRD LCMS LC-MS/MS Insufficient (Isobaric) Val->LCMS

Fig 1. Reaction pathways and analytical decision tree for 4,5-dibromo-7-azaindole regioisomers.

HMBC cluster_C4 If C-4 Substituted (Major) cluster_C5 If C-5 Substituted (Minor) SubH Substituent Protons (H-R) C3a C-3a (Bridgehead) SubH->C3a 3J HMBC C5_C4sub C-5 (Brominated) SubH->C5_C4sub 3J HMBC C4_C5sub C-4 (Brominated) SubH->C4_C5sub 3J HMBC C6 C-6 (Aromatic CH) SubH->C6 3J HMBC

Fig 2. 1H-13C HMBC 3J correlation logic for differentiating C-4 and C-5 regioisomers.

References

  • Martek, B. A., Mihelač, M., Gazvoda, M., Virant, M., Urankar, D., Krivec, M., Gostič, T., Nemec, B., Koštrun, B., Janežič, M., Klemenc, S., & Košmrlj, J. (2019). "1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA." Drug Testing and Analysis, 11(4), 617-625.[Link]

  • Štarha, P., Vančo, J., Trávníček, Z., Hošek, J., Klusáková, J., & Dvořák, Z. (2016). "Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes." PLoS ONE, 11(12), e0165062.[Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-dibromo-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine As a Senior Application Scientist, I recognize that managing halogenated heterocyclic building blocks requires more tha...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, I recognize that managing halogenated heterocyclic building blocks requires more than just following a checklist—it requires a fundamental understanding of the chemical behaviors that dictate safety protocols. 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1190322-22-5) is a highly valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and stapled peptides[1]. However, its dibrominated azaindole core presents specific environmental and toxicological challenges.

This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict regulatory compliance and environmental stewardship.

Chemical Profiling and Hazard Characterization

Before implementing a disposal plan, we must characterize the waste stream. The presence of two heavy bromine atoms on the pyrrolo-pyridine ring significantly increases the molecule's lipophilicity and environmental persistence, strictly prohibiting standard sink or landfill disposal[2].

Table 1: Physicochemical and Hazard Summary

ParameterValue / Description
Chemical Name 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
CAS Number 1190322-22-5
Molecular Formula C₇H₄Br₂N₂
Waste Classification Halogenated Organic Waste[2]
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Environmental Hazard Toxic to aquatic life; high bioaccumulation potential.

The Science of Halogenated Waste Disposal

The Causality Behind the Protocol: Why can't we simply landfill or standard-incinerate 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine?

When halogenated aromatics are subjected to thermal destruction, the covalent C-Br bonds break. In a standard combustion environment, the bromine reacts with hydrogen to form hydrogen bromide (HBr) gas , a highly corrosive and toxic emission.

Therefore, the only compliant disposal method is high-temperature rotary kiln incineration coupled with caustic scrubbing [4]. In this process, the waste is burned at >1000°C to ensure complete destruction of the aromatic ring. The exhaust gases are then passed through a caustic scrubber (typically utilizing NaOH or Ca(OH)₂), which neutralizes the acidic HBr gas into stable, harmless bromide salts before atmospheric release[4][5].

Furthermore, segregating halogenated waste from non-halogenated waste is critical because halogenated compounds generally have lower British Thermal Unit (BTU) values. Mixing them arbitrarily disrupts the incinerator's thermal efficiency, requiring supplemental fuel to maintain destruction temperatures[4].

Decision-Making Workflow for Waste Routing

The following decision tree dictates the operational routing of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine waste generated in the laboratory.

G Start Waste Generation: 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine CheckState Determine Waste State Start->CheckState Solid Solid Powder/Residue CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid Container1 Seal in HDPE/Glass Container Label: Halogenated Solid Waste Solid->Container1 HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) Liquid->HalogenatedSolvent Yes NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogenated No Container2 Seal in Compatible Carboy Label: Halogenated Liquid Waste HalogenatedSolvent->Container2 NonHalogenated->Container2 Mix becomes Halogenated Incineration High-Temp Incineration with Caustic Scrubbing Container1->Incineration Container2->Incineration

Workflow for segregating and routing 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine waste.

Experimental & Operational Protocols

Protocol A: Routine Laboratory Disposal of Solid and Liquid Waste

This self-validating protocol ensures that waste is legally compliant before it ever leaves the benchtop.

  • Step 1: Characterization & Segregation

    • Action: Determine if the 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine is in solid form (e.g., expired reagent, contaminated weighing paper) or in solution (e.g., HPLC effluent, reaction mixture).

    • Rule: Any non-halogenated solvent (like DMSO or Methanol) that comes into contact with this compound immediately becomes classified as Halogenated Organic Waste due to the bromine content[2][6].

  • Step 2: Containerization

    • Action: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Transfer liquid waste into a chemically compatible, vented carboy.

    • Validation: Inspect the container seal. Invert sealed solid containers gently to ensure no particulate leakage. Ensure liquid containers have secondary containment (a bund or tray) capable of holding 110% of the container's volume[6][7].

  • Step 3: Satellite Accumulation Area (SAA) Management

    • Action: Store the waste in a designated SAA. Attach a hazardous waste tag immediately upon adding the first drop/grain of waste.

    • Labeling: Explicitly write "Halogenated Organic Waste - Contains Brominated Heterocycles" on the label. Do not use abbreviations[6].

  • Step 4: Institutional Transfer

    • Action: Once the container is 90% full, transfer it to the central Environmental Health and Safety (EHS) accumulation facility within 3 days for manifesting to a permitted incineration facility[2].

Protocol B: Emergency Spill Response and Decontamination

In the event of a powder spill, sweeping or dry-wiping will aerosolize the toxic particles. Follow this wet-decontamination methodology.

  • Step 1: Isolation & PPE

    • Evacuate personnel from the immediate vicinity. Don a fitted N95 or P100 respirator, nitrile gloves (double-gloved), and chemical safety goggles[2].

  • Step 2: Containment & Wetting

    • Mist the spilled powder gently with a compatible solvent with low volatility (e.g., a 10% isopropanol/water mixture) to suppress aerosolization. Do not spray directly at the powder; let the mist fall onto it.

  • Step 3: Absorption & Collection

    • Place damp absorbent pads over the wetted powder. Carefully scoop the pads and the underlying powder using a non-sparking, disposable plastic scoop.

    • Place all collected material into a heavy-duty hazardous waste bag, seal it, and place it into a rigid secondary container[2].

  • Step 4: Surface Decontamination

    • Wash the spill area with a mild detergent solution, followed by a wipe-down with ethanol to dissolve any remaining lipophilic residue.

  • Step 5: Validation (Self-Validating Step)

    • Wipe the cleaned surface with a clean, white filter paper moistened with ethanol. Inspect the paper; if any discoloration is present, repeat Step 4 until the filter paper remains completely clean. Dispose of all wipes as Halogenated Organic Waste.

References

  • Title: BLD Pharmatech Co., Limited @ ChemBuyersGuide.com (CAS: 1190322-22-5) Source: chembuyersguide.com URL:

  • Title: 183208-35-7 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine - BLDpharm (Cross-referenced for 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine cataloging) Source: bldpharm.com URL: 1

  • Title: 74420-15-8 | 3-Bromo-1H-pyrrolo[2,3-b]pyridine - BLDpharm (Safety Information & GHS Profiling) Source: bldpharm.com URL: 3

  • Title: Standard Operating Procedure: Disposal of Halogenated Organic Wastes Source: benchchem.com URL: 2

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: 4

  • Title: Hazardous Waste Management Program - Eastern Washington University Source: ewu.edu URL: 6

  • Title: Attachment H.1.1 – Bund Integrity Assessment (Secondary Containment Standards) Source: epa.ie URL: 7

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: p2infohouse.org URL: 5

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
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4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
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